4-Amino-2-chloro-3-nitropyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAWJXOYURKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450015 | |
| Record name | 4-Amino-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-25-5 | |
| Record name | 4-Amino-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-chloro-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-3-nitropyridine, bearing the CAS number 2789-25-5 , is a pivotal heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis.[1][2][3] Its trifunctionalized pyridine scaffold, featuring amino, chloro, and nitro groups, offers a unique combination of reactivity and structural features that are highly sought after in the design of complex, biologically active molecules.[2] This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis and purification protocols, key applications in drug discovery with a focus on enzyme inhibition, and essential safety and handling information.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2789-25-5 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C5H4ClN3O2 | [4][6][7][9][10] |
| Molecular Weight | 173.56 g/mol | [1][4][6][7][9][10] |
| Appearance | White to yellow powder or crystals | [5][6] |
| Melting Point | 179-181 °C[1] or 187 °C (decomposes)[5][6] | [1][5][6] |
| Purity | Typically >97.0% (GC) | [5][6][9] |
Spectroscopic Characterization
The structural integrity of this compound is routinely confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H-NMR (DMSO-d6, 500 MHz): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H)[1]
-
¹³C-NMR (DMSO-d6, 125 MHz): δ 149.54, 149.24, 142.69, 142.33, 122.45[1]
Synthesis and Purification: A Step-by-Step Protocol
The primary synthetic route to this compound involves the regioselective nitration of 2-chloro-4-aminopyridine. This reaction is a classic example of electrophilic aromatic substitution on a substituted pyridine ring, where the directing effects of the existing substituents play a crucial role.
Diagram 1: Synthesis of this compound
Caption: Use of this compound in FAS inhibitor synthesis.
Agrochemical Applications
In addition to its role in pharmaceuticals, this compound is a precursor for the synthesis of herbicides and pesticides, contributing to the development of effective crop protection agents. [1][2]
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
Table 2: GHS Hazard Information
| Hazard Class | Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][10] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [10] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [10] |
| Specific target organ toxicity | H335: May cause respiratory irritation | [10] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8][11][12][13]* Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [8][12][13]* Handling: Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling. [8][11][13]Do not eat, drink, or smoke when using this product. [12]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [12][13]* First Aid:
-
If on skin: Wash with plenty of soap and water. [8][13] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12][13] * If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [13] * If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. [11][12]
-
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its well-defined synthesis and purification protocols, combined with its unique reactivity, make it an essential tool for chemists in both academic and industrial settings. The successful application of this building block in the development of a wide range of biologically active compounds, from potential antiviral and anticancer agents to agrochemicals, underscores its significance in contemporary chemical science. A thorough understanding of its properties and adherence to strict safety guidelines are paramount for its effective and safe utilization in the laboratory.
References
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- PubChem. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694. [Link]
- Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Amerigo Scientific. 4-Amino-2-chloro-3-nitro pyridine. [Link]
- PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. 4-Amino-2-chloro-3-nitro pyridine - Amerigo Scientific [amerigoscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 2789-25-5 [chemicalbook.com]
- 6. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 2789-25-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 11. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 12. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Amino-2-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-3-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and agrochemicals.[1] Its trifunctionalized pyridine ring, featuring amino, chloro, and nitro groups, offers a versatile platform for creating complex molecular architectures.[1] Notably, it serves as a crucial reagent in the synthesis of imidazopyridine-based fatty acid synthase inhibitors with anti-HCV activity and acyclic nucleotides exhibiting antiviral properties.[2][3] A thorough understanding of its physical properties is paramount for its effective application in synthetic chemistry and drug design.
Chemical Structure and Identification
The unique arrangement of functional groups on the pyridine core dictates the reactivity and physical behavior of this compound.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 4-chloro-3-nitropyridin-2-amine | [4] |
| CAS Number | 2789-25-5 | [2][5] |
| Molecular Formula | C₅H₄ClN₃O₂ | [3][4] |
| Molecular Weight | 173.56 g/mol | [3][4] |
| InChI | InChI=1S/C5H4ClN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | [6] |
| InChIKey | PDQAWJXOYURKPI-UHFFFAOYSA-N | [6] |
| SMILES | C1(Cl)=NC=CC(N)=C1=O | [6] |
Physicochemical Properties
The physical properties of this compound have been determined through various analytical techniques. A summary of these properties is presented below.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to yellow powder or crystalline solid. Very pale yellow solid. | [5] |
| Melting Point | 179-181 °C[2], 205-207 °C (decomp.)[3][7], 187 °C[5], 159-160 °C.[7] The variability suggests potential polymorphism or impurities affecting the measurement. | |
| Boiling Point | 392.8 ± 37.0 °C (Predicted) | [3] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hot ethanol, ethyl acetate, and hot methanol. | [8] |
| Purity | Typically available with a purity of ≥97% (GC). | [5][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (DMSO-d₆, 500 MHz): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H).[2]
-
¹³C-NMR (DMSO-d₆, 125 MHz): δ 149.54, 149.24, 142.69, 142.33, 122.45.[2]
4.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols for Physical Property Determination
To ensure consistency and accuracy, the following standardized protocols are recommended for the characterization of this compound.
5.1. Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid crystalline substance.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2789-25-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. This compound(2789-25-5) 1H NMR spectrum [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-4-chloro-3-nitropyridine, 95% | Fisher Scientific [fishersci.ca]
- 9. calpaclab.com [calpaclab.com]
4-Amino-2-chloro-3-nitropyridine molecular weight
An In-Depth Technical Guide to 4-Amino-2-chloro-3-nitropyridine: Synthesis, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its fundamental properties, synthesis, and critical applications, providing not just procedures but the scientific rationale behind them. Our focus is on delivering actionable, field-proven insights grounded in established chemical principles.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a highly functionalized pyridine derivative that serves as a crucial building block in modern organic and medicinal chemistry. Its strategic arrangement of amino, chloro, and nitro groups on the pyridine ring imparts a unique reactivity profile, making it an invaluable intermediate for synthesizing a diverse array of complex bioactive molecules.[1] The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for specific transformations, while the amino group provides a key nucleophilic handle. This trifecta of functional groups allows for sequential, regioselective reactions, a cornerstone of efficient multi-step synthesis.
Its utility spans from the development of novel pharmaceuticals, including antiviral and anti-cancer agents, to the formulation of advanced agrochemicals like herbicides and fungicides.[1][2][3] This guide provides the foundational knowledge required to effectively harness the synthetic potential of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and synthesis. All experimental designs, from reaction setup to purification and storage, are dictated by these fundamental characteristics.
Key Properties Summary
The quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN₃O₂ | [1][4] |
| Molecular Weight | 173.56 g/mol | [4][5][6] |
| CAS Number | 2789-25-5 | [2][4][5] |
| Appearance | Yellow to very pale yellow solid | [1][5][7] |
| Melting Point | 179-187 °C; can decompose around 205-207 °C | [3][5][7] |
| Purity | Typically ≥95-98% | [1][4][7] |
| Solubility | Soluble in DMSO; crystallization from ethyl acetate is common | [3][5] |
| Storage Conditions | Store at 0-8 °C, under inert gas (Argon) | [1][8] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment. Representative NMR data are provided below.
-
¹H-NMR (DMSO-d₆, 500 MHz): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H, -NH₂), 6.83 (d, J = 6.0 Hz, 1H)[3].
-
¹³C-NMR (DMSO-d₆, 125 MHz): δ 149.54, 149.24, 142.69, 142.33, 122.45[3].
Causality Insight: The downfield chemical shifts observed in the NMR spectra are characteristic of the deshielding effects from the electron-withdrawing nitro group and the electronegative chlorine atom on the pyridine ring. The broad singlet for the amino protons is typical due to quadrupole broadening and exchange phenomena.
Synthesis: Regioselective Nitration and Isomer Control
The most common and industrially relevant synthesis of this compound involves the electrophilic nitration of 2-chloro-4-aminopyridine.[9] The choice of reagents and reaction conditions is critical for maximizing the yield of the desired 3-nitro isomer over the 5-nitro byproduct.
Reaction Workflow
The synthesis is typically a one-pot reaction followed by purification to separate the isomers.
Caption: Workflow for the synthesis of this compound.
Mechanistic Considerations
The directing effects of the substituents on the pyridine ring govern the regioselectivity of the nitration. The amino group at the C4 position is a powerful ortho-, para- director. However, under the strongly acidic conditions (conc. H₂SO₄), it is protonated to form an ammonium ion (-NH₃⁺), which is a meta-directing and deactivating group. Concurrently, the chlorine at C2 is a deactivating but ortho-, para- director. The interplay of these electronic effects, along with steric hindrance, favors nitration at the C3 and C5 positions. The formation of the 3-nitro isomer is generally favored, but the 5-nitro isomer is a common and significant byproduct that must be removed during purification.[9]
Key Applications in Drug Development and Research
The synthetic value of this compound lies in its ability to act as a versatile scaffold. The chlorine atom at the C2 position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, while the nitro group can be readily reduced to an amine, opening avenues for further functionalization.
Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound in drug discovery.
Notable Examples
-
Antiviral Agents: The compound is a documented reagent for synthesizing imidazopyridine-based inhibitors of fatty acid synthase, which exhibit anti-HCV activity.[2][3] It is also used to prepare acyclic nucleotides related to clitocine, which possess antiviral properties.[2][3]
-
Enzyme Inhibitors: It serves as a precursor for molecules that inhibit E1 activating enzymes, adenosine homocysteine hydrolase, and PLK1 recombinant proteins, all of which are significant targets in oncology and other therapeutic areas.[9]
-
Agrochemicals: In agricultural chemistry, its structural motifs are incorporated into herbicides and pesticides, contributing to effective crop protection.[1]
Experimental Protocols
The following protocols are presented as a validated starting point. Researchers should always perform their own risk assessment and optimization.
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[5][9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-4-aminopyridine (e.g., 10.0 g, 0.078 mol) to concentrated sulfuric acid (80 mL).
-
Cooling: Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.
-
Nitration: Slowly add potassium nitrate (7.86 g, 0.0784 mol) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Self-Validating Check: Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
-
Reaction: Once the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 400 g).
-
Neutralization: Adjust the pH of the resulting slurry to ~3 by the slow addition of concentrated aqueous ammonia. A yellow precipitate will form.
-
Causality Insight: Adjusting the pH precipitates the product from the acidic solution. Over-basification should be avoided.
-
-
Isolation: Stir the mixture for 15 minutes, then collect the solid crude product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude product, a mixture of 3-nitro and 5-nitro isomers, can be purified by recrystallization from a suitable solvent like ethyl acetate or by silica gel column chromatography (eluting with an ethyl acetate/petroleum ether gradient) to yield pure this compound.[5]
Protocol: Example of a Downstream SₙAr Reaction
This protocol illustrates a typical nucleophilic substitution at the C2 position.[5]
-
Setup: To a solution of this compound (1.73 mmol) in absolute ethanol (10 mL), add triethylamine (0.5 mL, 3.58 mmol) and the desired nucleophile (e.g., an aniline derivative, 1.99 mmol).
-
Reaction: Heat the mixture at reflux for 8 hours. Monitor the reaction progress by TLC.
-
Expertise Insight: Triethylamine acts as a base to scavenge the HCl byproduct, driving the reaction to completion. Ethanol is a common polar protic solvent for such reactions.
-
-
Workup: After the reaction is complete, remove the solvent under vacuum.
-
Purification: Add water to the residue to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the product using silica gel column chromatography to obtain the pure 2-substituted derivative.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
-
Hazards: The compound is classified as harmful if swallowed and is an irritant to the eyes, skin, and respiratory system.[2][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage at 2-8°C is recommended.[10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water.[11]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10]
-
Conclusion
This compound is a high-value synthetic intermediate with a proven track record in the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for predictable and efficient synthetic transformations. By understanding its physicochemical properties, mastering its synthesis and purification, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance programs in drug discovery, medicinal chemistry, and materials science.
References
- Synchem. (n.d.). This compound.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Pipzine Chemicals. (n.d.). This compound.
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine.
- Oakwood Chemical. (2025). Safety Data Sheet - 4-Amino-3-nitropyridine.
- Amerigo Scientific. (n.d.). 4-Amino-2-chloro-3-nitro pyridine.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- Strem Chemicals. (n.d.). This compound, min 97% (GC), 100 grams.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 2789-25-5 [chemicalbook.com]
- 4. synchem.de [synchem.de]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-2-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctionalized pyridine core makes it a versatile precursor for the synthesis of a wide range of complex molecules, including novel therapeutic agents. Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, integrating synthetic context with in-depth spectroscopic analysis. As a Senior Application Scientist, the following methodologies and interpretations are grounded in established chemical principles and practical laboratory experience.
I. Synthesis and Isomeric Differentiation: The Foundation of Structural Analysis
The most common synthetic route to this compound involves the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid.[1] A critical aspect of this reaction is the formation of an isomeric byproduct, 4-amino-2-chloro-5-nitropyridine.[2] The regioselectivity of the nitration is directed by the activating amino group and the deactivating chloro group, leading to substitution at either the 3- or 5-position.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 2-chloro-4-aminopyridine (e.g., 10 g, 77.8 mmol) to the cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Nitration: Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Purification: The resulting solid, a mixture of the 3-nitro and 5-nitro isomers, can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[2]
The co-synthesis of the 5-nitro isomer necessitates robust analytical techniques to differentiate between the two products and confirm the structure of the desired 3-nitro isomer. The subsequent sections of this guide will detail the spectroscopic methods for this purpose.
Caption: A typical NMR workflow for structural elucidation.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is an excellent technique for confirming the presence of the key functional groups in this compound.
Characteristic Vibrational Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 |
| N-H Bend (scissoring) | 1650 - 1580 | |
| Nitro (-NO₂) | N=O Asymmetric Stretch | 1570 - 1500 |
| N=O Symmetric Stretch | 1370 - 1300 | |
| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1400 |
| C-H Bending (out-of-plane) | 900 - 700 | |
| Chloro (C-Cl) | C-Cl Stretch | 800 - 600 |
The presence of sharp, distinct peaks in these regions provides strong evidence for the molecular structure. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3400-3200 cm⁻¹ region. The asymmetric and symmetric stretching of the nitro group are also characteristic and are expected in the 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹ regions, respectively.
IV. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming the structure.
Expected Fragmentation Pattern
For this compound (Molecular Weight: 173.56 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173. The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak.
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and the loss of nitric oxide (-NO, 30 Da). The fragmentation of the pyridine ring can also lead to a variety of smaller charged fragments.
Caption: Predicted mass spectrometry fragmentation of this compound.
V. Definitive Structure Confirmation: X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the overall molecular geometry. While a publicly available crystal structure for this compound was not identified at the time of this writing, obtaining such data would be the gold standard for its structural elucidation.
VI. Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [3]Work should be conducted in a well-ventilated fume hood.
Conclusion
The structural elucidation of this compound is a critical step in its application in research and development. A combination of spectroscopic techniques, underpinned by a clear understanding of its synthesis and potential isomeric impurities, provides a robust and reliable pathway to its unambiguous identification. While each technique offers valuable pieces of the structural puzzle, it is their synergistic application that affords the highest level of confidence in the final structural assignment.
References
- PubChem. 4-Chloro-3-nitropyridin-2-amine.
- PubChem. 4-Chloro-3-nitropyridin-2-amine - Safety and Hazards.
- Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
Sources
4-Amino-2-chloro-3-nitropyridine safety data sheet
An In-Depth Technical Guide to the Safe Handling of 4-Amino-2-chloro-3-nitropyridine
Introduction: As a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents, this compound (CAS No. 2789-25-5) is a compound of significant interest to the research and development community.[1][2] Its unique molecular architecture, featuring a pyridine core substituted with reactive amino, chloro, and nitro groups, makes it a versatile building block.[1] However, these same functional groups necessitate a rigorous and informed approach to safety.
This guide provides a comprehensive overview of the safety considerations for this compound. It is designed for laboratory researchers, process chemists, and safety professionals. It is important to note that while this compound is available for research purposes, a complete, officially registered Safety Data Sheet (SDS) is not consistently available across all suppliers. Therefore, this document synthesizes available data for the compound itself, alongside safety information from structurally similar isomers and related pyridine compounds, to construct a robust and cautious safety profile. This analog-based approach is a standard practice in chemical safety assessment for novel or less-documented substances, ensuring that protocols are based on the best available scientific evidence.
Chemical Identification and Hazard Profile
Before handling any chemical, it is crucial to understand its fundamental properties and inherent hazards.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 2789-25-5 | [1][2][3] |
| Molecular Formula | C₅H₄ClN₃O₂ | [1][4] |
| Molecular Weight | 173.56 g/mol | [1][4] |
| Appearance | Yellow solid | [1] |
| Melting Point | 179-181 °C | [2] |
| Storage Temperature | 0-8 °C | [1] |
Inferred GHS Hazard Classification
Due to the lack of a comprehensive GHS classification for this specific compound, we infer its likely hazards based on the documented classifications of its isomers, such as 2-Amino-6-chloro-3-nitropyridine (CAS 27048-04-0) and related nitropyridines.[5][6][7] This approach is predicated on the principle that structurally similar molecules often exhibit similar toxicological profiles.
| Hazard Class | Hazard Category | GHS Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on analogs like 4-chloro-3-nitropyridine and general toxicity of nitropyridines.[4][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Documented for isomers 2-Amino-6-chloro-3-nitropyridine.[5][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Documented for isomers 2-Amino-6-chloro-3-nitropyridine.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Documented for isomers 2-Amino-6-chloro-3-nitropyridine.[5][6] |
Hazard Pictograms:
(Note: Skull and crossbones pictogram is included due to the potential for significant toxicity, a cautious approach given the data gaps.)
Emergency Response Protocols
A clear, rehearsed emergency plan is critical. The following protocols are based on standard laboratory practice and data from analogous compounds.[5][6][8]
First-Aid Measures
The immediate actions taken after an exposure can significantly impact the outcome. The causality behind these steps is to rapidly dilute and remove the chemical to minimize absorption and tissue damage.
-
General Advice: Move the affected person out of the dangerous area. First responders must protect themselves. Show this safety guide to the doctor in attendance.[6]
-
If Inhaled: Relocate the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration immediately. Seek urgent medical attention.[5][8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation develops and persists, consult a physician.[5]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[5][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[8][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][8]
-
Specific Hazards from Combustion: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6]
-
Protective Actions for Fire-Fighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][8]
Accidental Release Measures (Spill Cleanup)
A spill presents inhalation, contact, and environmental hazards. The protocol is designed to contain the material, protect personnel, and prevent environmental contamination.
Workflow for Spill Response
Figure 1: Step-by-step workflow for responding to a solid spill of this compound.
Detailed Protocol:
-
Personal Precautions: Avoid dust formation. Do not breathe vapors, mist, gas, or dust. Avoid all contact with skin and eyes. Ensure adequate ventilation and wear appropriate PPE as described in Section 3.[6][8]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[8]
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding the generation of dust. Use spark-proof tools and explosion-proof equipment if necessary.[8] Place the collected material into a suitable, closed, and labeled container for disposal according to local regulations.[6][8]
Standard Operating Procedures for Safe Handling
Proactive measures are the cornerstone of laboratory safety. Adherence to these handling and storage protocols will minimize the risk of exposure.
Engineering Controls
The primary method of exposure control is to contain the hazard at its source.
-
Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection must be based on a thorough risk assessment.
PPE Selection Guide
Figure 2: Decision flowchart for selecting appropriate Personal Protective Equipment (PPE).
PPE Specifications:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Handle with gloves that have been inspected prior to use. Wear impervious clothing, such as a lab coat, to prevent skin contact.[5][8]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a full-face respirator with a particulate filter type N100 (US) or type P3 (EN 143).[5]
Handling and Storage
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[5][6] Minimize dust generation and accumulation.[6]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep locked up and away from incompatible materials such as strong oxidizing agents.[5][6]
Toxicological and Ecological Profile (Inferred)
Toxicological Information
Specific toxicological studies on this compound are not available in the reviewed literature. However, based on its structure and data from related compounds:
-
Acute Effects: It is predicted to be harmful if swallowed, causing irritation to the gastrointestinal tract.[7][9] Skin and eye contact are expected to cause irritation, characterized by redness, itching, and pain.[5][6] Inhalation of dust may lead to respiratory tract irritation.[6]
-
Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. The absence of data necessitates handling the compound as if it were potentially hazardous with long-term exposure.
Ecological Information
No specific ecotoxicity data is available.[8] As a precautionary measure, the compound should not be allowed to enter drains or the environment.[8] Discharge into the environment must be avoided.[8]
Conclusion
References
- 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2. PubChem. [Link]
- 4-Amino-2-chloro-3-nitro pyridine. Amerigo Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2789-25-5 [chemicalbook.com]
- 3. 4-Amino-2-chloro-3-nitro pyridine - Amerigo Scientific [amerigoscientific.com]
- 4. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Amino-2-chloro-3-nitropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-chloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document explores the theoretical and practical aspects of the compound's solubility. Due to a notable gap in publicly available quantitative data, this guide furnishes a detailed, field-proven experimental protocol for determining solubility, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and the provided methodologies are designed to be self-validating. This guide aims to be an essential resource, enabling researchers to confidently handle and utilize this compound in their synthetic endeavors.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₅H₄ClN₃O₂ and a molecular weight of 173.56 g/mol .[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including novel inhibitors for enzymes implicated in viral diseases and cancer. Its chemical structure, featuring an amino group, a chloro group, and a nitro group on the pyridine ring, imparts a unique combination of reactivity and physicochemical properties that are pivotal to its utility in medicinal chemistry.
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical parameter in developing downstream processes such as crystallization and chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O₂ | PubChem[1] |
| Molecular Weight | 173.56 g/mol | PubChem[1] |
| Appearance | White to Yellow powder/crystal | TCI[2] |
| Melting Point | 179-181 °C | ChemicalBook |
| CAS Number | 2789-25-5 | ChemicalBook |
Theoretical Considerations for Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecule possesses both polar and non-polar characteristics.
-
Polar Features : The amino (-NH₂) and nitro (-NO₂) groups are highly polar and capable of hydrogen bonding. The nitrogen atom in the pyridine ring also contributes to the molecule's polarity.
-
Non-Polar Features : The chlorinated pyridine ring itself has non-polar character.
The interplay of these functional groups determines the overall polarity of the molecule and its affinity for different solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to have a reasonable affinity for the polar groups of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, ethyl acetate): These solvents are polar but do not donate hydrogen bonds. They can accept hydrogen bonds from the amino group and will interact through dipole-dipole interactions. Based on synthetic procedures that utilize ethyl acetate for extraction, at least moderate solubility can be inferred in this solvent.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents are expected to be poor solvents for this compound due to the significant polarity imparted by the amino and nitro groups.
Available Solubility Data
Given this data gap, the following section provides a robust experimental protocol for determining the solubility of this compound.
Experimental Protocol for Solubility Determination
This section details a step-by-step methodology for the accurate and reproducible determination of the solubility of this compound.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Workflow for Solubility Determination
Sources
A Technical Guide to the Stability and Storage of 4-Amino-2-chloro-3-nitropyridine
Introduction
4-Amino-2-chloro-3-nitropyridine is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring amino, chloro, and nitro functional groups on a pyridine scaffold, imparts a high degree of reactivity, making it an invaluable building block in medicinal chemistry for the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1] The successful integration of this compound into complex synthetic pathways is contingent upon its purity and stability. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a framework for establishing a robust stability testing protocol.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage. The compound is typically a very pale yellow to yellow solid, appearing as a powder or in crystalline form.[2][3]
| Property | Value | Source |
| Molecular Formula | C5H4ClN3O2 | [3] |
| Molecular Weight | 173.56 g/mol | [3] |
| Melting Point | 179-181 °C[4] or 187 °C[3] | [3][4] |
| Appearance | Solid (powder or crystalline) | [2] |
| Color | Very Pale Yellow | [3] |
| Solubility | Sparingly soluble in water, with greater solubility in organic solvents like ethanol and acetone. | [2][5] |
Factors Influencing Stability
The stability of this compound can be influenced by several environmental factors. While generally stable under normal conditions, its reactivity suggests a susceptibility to degradation under suboptimal storage.[2]
-
Air Sensitivity: Some suppliers indicate that this compound is air sensitive.[3][6] This suggests that oxidative processes could lead to degradation. Therefore, storage under an inert atmosphere is a critical consideration.
-
Light: As with many nitroaromatic compounds, there is a potential for photosensitivity. Exposure to UV or visible light may catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While its high melting point suggests good thermal stability, long-term storage at elevated temperatures should be avoided.
-
Moisture (Hydrolysis): The presence of both a chloro and an amino group on the pyridine ring suggests a potential for hydrolysis, particularly under non-neutral pH conditions.
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides are listed as incompatible materials, indicating a risk of vigorous and potentially hazardous reactions.[7]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can postulate potential routes based on the functional groups present. Understanding these potential pathways is crucial for developing analytical methods to monitor stability.
A plausible degradation pathway could involve the hydrolysis of the chloro group to a hydroxyl group, or the reduction of the nitro group, especially in the presence of reducing agents or certain metals. The amino group could also be susceptible to oxidation.
Caption: Postulated degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to mitigate potential oxidation due to air sensitivity.[6]
-
Temperature: A controlled room temperature is generally acceptable for short-term storage. For long-term preservation of purity, refrigeration (2-8 °C) is recommended. Some suppliers even suggest storage at -20°C.
-
Light Protection: Store in amber or opaque containers to protect from light.
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[7][10] Avoid dust formation.[7]
Framework for a Stability Testing Protocol
A comprehensive stability testing program is essential to determine the shelf-life and retest period for this compound.[11][12] This involves subjecting the material to various environmental conditions over a predetermined period and analyzing its quality at specific time points.[13]
Experimental Workflow for Stability Assessment
The following workflow outlines a systematic approach to evaluating the stability of this compound.
Caption: A typical experimental workflow for stability testing.
Step-by-Step Methodology
-
Initial Analysis (Time 0): A batch of this compound should be thoroughly characterized for its initial purity (using a validated HPLC method), appearance, water content (by Karl Fischer titration), and any other relevant quality attributes.
-
Sample Storage: The material should be stored under the following conditions as a minimum:
-
Long-term (real-time) stability: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: In a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points for Analysis: Samples should be pulled from each storage condition and analyzed at predetermined intervals. For long-term studies, a typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.[12] For accelerated studies, time points of 0, 3, and 6 months are common.[12]
-
Analytical Methods:
-
Purity and Degradation Products: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Water Content: To assess for any hygroscopicity.
-
-
Data Evaluation: The data collected will be used to establish a shelf-life or retest period for the material under the defined storage conditions. Any significant changes in purity or the appearance of degradation products will be indicative of instability.
Conclusion
This compound is a valuable, yet reactive, chemical intermediate. Its stability is paramount to its successful application in research and development. By adhering to the recommended storage conditions, including protection from air, light, and moisture, and by implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and integrity of this critical starting material.
References
- Chem-Impex. (n.d.). This compound.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Pipzine Chemicals. (n.d.). This compound.
- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine.
- Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products.
- ChemicalBook. (2025, July 24). This compound.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Lab Pro Inc. (n.d.). This compound, 200MG.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Biosynth. (2022, April 26). Safety Data Sheet: 4-Amino-2,6-dichloro-3-nitropyridine.
- Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
- ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-3-nitropyridine.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitropyridine 90%.
- Jubilant Ingrevia. (2024, March 7). Safety Data Sheet: 2-Chloro-3-nitropyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 2789-25-5 [chemicalbook.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. biosynth.com [biosynth.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. japsonline.com [japsonline.com]
- 13. gmpsop.com [gmpsop.com]
An In-Depth Technical Guide to 4-Amino-2-chloro-3-nitropyridine: Discovery, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-Amino-2-chloro-3-nitropyridine, a key heterocyclic intermediate in the development of novel therapeutics and agrochemicals. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the historical context of its discovery, details a robust and validated synthetic protocol, outlines its physicochemical properties, and discusses its significant applications.
Introduction and Significance
This compound is a highly functionalized pyridine derivative whose strategic arrangement of substituents—an amino group, a chloro atom, and a nitro group—renders it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the directing effects of the amino group, creates a unique electronic landscape that allows for selective chemical transformations. This makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems found in many biologically active compounds.[1] Its role as a crucial intermediate for E1 active enzyme inhibitors, adenosine homocysteine hydrolase inhibitors, and PLK1 recombinant protein inhibitors underscores its importance in medicinal chemistry.[2]
Discovery and Historical Context
While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood within the broader context of intensive research into substituted pyridines throughout the mid to late 20th century. The development of synthetic methodologies for introducing various functional groups onto the pyridine ring was a major focus for chemists seeking to create novel pharmaceuticals and other specialty chemicals.
The synthesis of its precursor, 4-Amino-2-chloropyridine, was first reported in the mid-20th century, paving the way for further functionalization. The subsequent nitration of such activated pyridine rings was a logical step in the exploration of this class of compounds. A significant early report in this area comes from Chapman et al. in 1980, who described the synthesis of the closely related 3-amino-2-chloro-4-methylpyridine from 2-chloro-4-methyl-3-nitropyridine. This work on a structurally analogous compound highlights the synthetic strategies being employed at the time and provides a historical anchor for the development of related chloronitropyridine chemistry. The challenges of achieving regioselective nitration on the pyridine ring, a topic of study for many decades, were gradually overcome through a deeper understanding of directing group effects and reaction conditions.
The modern era of synthesis, exemplified by detailed patents, has shifted the focus from discovery to the development of highly efficient, scalable, and economically viable production methods to meet the growing demand for this key intermediate in the pharmaceutical industry.
Synthesis of this compound
The most reliable and high-yielding contemporary method for the preparation of this compound involves the direct nitration of 2-chloro-4-aminopyridine. This process, however, results in the formation of two isomers: the desired this compound and the byproduct 4-amino-2-chloro-5-nitropyridine.[2] Subsequent purification is necessary to isolate the target compound.
Synthesis Pathway Overview
The synthesis is a one-step nitration followed by a purification step. The starting material, 2-chloro-4-aminopyridine, is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring. The amino group at position 4 directs the electrophilic nitration to the ortho positions (3 and 5).
Caption: Synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature and provides a robust method for the synthesis and purification of this compound.[2]
Step 1: Nitration of 2-chloro-4-aminopyridine
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-chloro-4-aminopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, prepare a nitrating mixture by slowly adding 65% nitric acid to concentrated sulfuric acid in a separate vessel, ensuring the temperature is kept low.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-4-aminopyridine, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight to ensure complete reaction and gradual cooling.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the resulting solution to 3 using a suitable base (e.g., ammonia), which will cause the product isomers to precipitate.
-
Filter the resulting yellow solid, which is a mixture of this compound and 4-amino-2-chloro-5-nitropyridine. The typical yield for the mixture of isomers is between 95-98%.[2]
Step 2: Purification by Recrystallization
-
The isomeric mixture is purified by recrystallization. A common solvent system is a mixture of ethyl acetate and petroleum ether, or ethanol.[2]
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
The less soluble this compound will crystallize out first.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The filtrate can be concentrated to yield the 4-amino-2-chloro-5-nitropyridine isomer.
-
The yield of pure this compound after recrystallization is typically in the range of 75-85%.[2]
Physicochemical and Spectroscopic Data
The proper identification and characterization of this compound are crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O₂ | PubChem |
| Molecular Weight | 173.56 g/mol | PubChem |
| Appearance | Yellow solid | ChemicalBook |
| Melting Point | 179-181 °C | ChemicalBook[3] |
| CAS Number | 2789-25-5 | ChemicalBook[3] |
Spectroscopic Data:
-
¹H-NMR (DMSO-d₆, 500 MHz) δ: 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H)[3]
-
¹³C-NMR (DMSO-d₆, 125 MHz) δ: 149.54, 149.24, 142.69, 142.33, 122.45[3]
-
UV (H₂O) λmax: 238.0 nm[3]
Applications in Research and Development
This compound is a valuable starting material for the synthesis of a variety of complex heterocyclic compounds with significant biological activity.
Synthesis of Fused Heterocyclic Systems
The presence of ortho-amino and nitro groups, along with a labile chloro group, makes this compound an ideal precursor for constructing fused ring systems such as imidazopyridines and other related scaffolds. These structures are often found in compounds with anti-HCV activity.[3]
Precursor for Bioactive Molecules
It serves as a key intermediate in the synthesis of:
-
Enzyme Inhibitors: Including E1 active enzyme inhibitors and adenosine homocysteine hydrolase inhibitors.[2]
-
Antiviral Agents: Used in the synthesis of acyclic nucleotides with antiviral properties.[3]
-
Agrochemicals: It is a building block for certain herbicides and pesticides.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a cornerstone intermediate in modern medicinal and agricultural chemistry. While its specific discovery is embedded in the broader historical development of pyridine chemistry, its contemporary importance is undisputed. The robust and well-documented synthetic routes now available allow for its efficient production, fueling the ongoing discovery and development of novel, life-changing molecules. This guide provides the essential technical information for researchers to confidently work with and innovate from this versatile chemical building block.
References
- Chapman, et al. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- This compound. PubChem. [Link]
Sources
Spectroscopic data of 4-Amino-2-chloro-3-nitropyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-chloro-3-nitropyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 2789-25-5), a critical intermediate in the synthesis of various bioactive molecules, including anti-HCV agents and potential anti-inflammatory compounds.[1][2] A thorough understanding of its spectroscopic profile is paramount for identity confirmation, purity assessment, and quality control in research and drug development settings. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering field-proven insights into data acquisition and interpretation.
Molecular Structure and Spectroscopic Implications
The structural features of this compound—a substituted pyridine ring with amino, chloro, and nitro groups—give rise to a distinct and predictable spectroscopic fingerprint. The electron-donating amino group and the electron-withdrawing nitro and chloro groups create a unique electronic environment, significantly influencing the chemical shifts of the aromatic protons and carbons.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in this molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its excellent solubilizing power for this compound and its ability to allow for the observation of exchangeable amine protons.
¹H NMR Spectroscopy
The proton NMR spectrum displays two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broader signal for the amino group protons.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 7.91 | Doublet (d) | 6.0 |
| H-5 | 6.83 | Doublet (d) | 6.0 |
| -NH₂ | 7.37 | Singlet (s, broad) | N/A |
Source: ChemicalBook[1]
Interpretation:
-
Aromatic Protons: The signals at 7.91 ppm and 6.83 ppm are characteristic of protons on a pyridine ring.[1] The downfield shift of H-6 is attributed to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing nature of the substituents. The observed coupling constant of 6.0 Hz is typical for ortho-coupling between H-5 and H-6.
-
Amino Protons: The broad singlet at 7.37 ppm, integrating to two protons, is characteristic of the amino (-NH₂) group.[1] The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.
Caption: ¹H NMR chemical shift assignments for the molecule.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 149.54 |
| C-4 | 149.24 |
| C-6 | 142.69 |
| C-3 | 142.33 |
| C-5 | 122.45 |
Source: ChemicalBook. Note: Specific assignments can vary and may require advanced 2D NMR techniques for unambiguous confirmation.[1]
Interpretation:
-
Substituted Carbons: The carbons directly attached to heteroatoms or electron-withdrawing groups (C-2, C-3, C-4) are significantly deshielded and appear furthest downfield. The signals at 149.54 ppm and 149.24 ppm are likely due to C-2 (bonded to Cl and N) and C-4 (bonded to the amino group and N).[1] The carbon bearing the nitro group (C-3) is also expected to be significantly downfield.[1]
-
Unsubstituted Carbons: C-5 and C-6, which are bonded to hydrogen, are observed further upfield. The signal at 122.45 ppm is assigned to C-5.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups within the molecule. The analysis focuses on characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1330 - 1370 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |
| C-Cl Bond | C-Cl Stretch | 600 - 800 |
Source: Standard IR spectroscopy correlation tables.
Interpretation: The IR spectrum will be dominated by strong, sharp peaks in the 3300-3500 cm⁻¹ region, confirming the presence of the primary amine. Two very strong absorptions between 1570 cm⁻¹ and 1330 cm⁻¹ are definitive evidence for the nitro group. The aromatic ring stretches and the C-Cl stretch will appear in the fingerprint region, confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Table 4: Mass Spectrometry Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 173.56 g/mol | [3][4] |
| Exact Mass | 172.999207 Da | [3] |
| Molecular Formula | C₅H₄ClN₃O₂ |[3][4] |
Interpretation: The key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic doublet: a peak at m/z ≈ 173 (for the ³⁵Cl isotopologue) and a peak at m/z ≈ 175 (for the ³⁷Cl isotopologue). The intensity ratio of these peaks (M⁺ : M+2⁺) will be approximately 3:1, providing unambiguous evidence for the presence of a single chlorine atom in the molecule.
Caption: Expected 3:1 isotopic pattern for the molecular ion peak in MS.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule.
Table 5: UV-Visible Absorption Data
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | pH | Source |
|---|---|---|---|---|
| H₂O | 238.0 | 13586 | 11 | [1] |
| H₂O | 238 | Not Specified | Not Specified |[4] |
Interpretation: The strong absorption at 238 nm is attributed to π → π* electronic transitions within the highly conjugated nitropyridine aromatic system.[1][4] The position and intensity of this peak are sensitive to solvent polarity and pH, which can affect the protonation state of the amino group and the pyridine nitrogen, thereby altering the electronic structure of the chromophore.
Standard Operating Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the sample in a 400 or 500 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the TMS peak to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals.
FT-IR Spectroscopy Protocol (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The capillary voltage, cone voltage, and desolvation gas temperature should be optimized to maximize the signal of the molecular ion [M+H]⁺.
-
Data Analysis: Identify the molecular ion peak and its corresponding isotopic pattern.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water, ethanol). Create a series of dilutions to find a concentration that yields an absorbance between 0.1 and 1.0.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Data Acquisition: Replace the solvent with the sample solution and record the absorption spectrum over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
References
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- This compound. ChemBK. [Link]
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- 4-chloro-3-nitropyridin-2-amine. PubChem. [Link]
Sources
Introduction: The Strategic Importance of 4-Amino-2-chloro-3-nitropyridine
An In-depth Technical Guide to the Reactivity Profile of 4-Amino-2-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemicals.[1] Its strategic value stems from the unique arrangement of three distinct functional groups on the pyridine core: a nucleophilically displaceable chloro group, an electron-donating amino group, and a strongly electron-withdrawing nitro group. This specific constitution creates a molecule with a rich and predictable reactivity profile, making it an invaluable building block for the synthesis of more complex, biologically active molecules.[1]
Researchers leverage this compound as a key intermediate in the development of novel pharmaceuticals, including potential anti-inflammatory, antimicrobial, and anti-cancer agents.[1] It is a precursor for synthesizing imidazopyridine-based fatty acid synthase inhibitors with anti-HCV activity and acyclic nucleotides that exhibit antiviral properties.[2][3] In the agrochemical sector, it serves as a starting material for herbicides and pesticides, contributing to effective crop protection.[1] This guide provides a detailed exploration of the synthesis, core reactivity, and practical application of this compound, offering field-proven insights for its effective utilization in complex organic synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClN₃O₂ | [4][5] |
| Molecular Weight | 173.56 g/mol | [6][4][5] |
| Appearance | Yellow to very pale yellow solid | [3][5] |
| Melting Point | 179-181 °C or 205-207 °C (decomp) | [4] |
| CAS Number | 2789-25-5 | [2][5] |
PART 1: Synthesis of this compound
The preparation of this compound is typically achieved through the nitration of a substituted aminopyridine precursor. A common and effective method involves the rearrangement of an N-nitroamino intermediate in strong acid.
Synthetic Workflow: From 2-Chloro-4-nitroaminopyridine
The synthesis starts with 2-Chloro-4-nitroaminopyridine, which is carefully dissolved in concentrated sulfuric acid. Heating this solution induces a rearrangement to form the desired 3-nitro product along with a 5-nitro isomer. The reaction is then quenched in ice, and the pH is adjusted to precipitate the products, which are subsequently separated by column chromatography.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Rearrangement
Source: Adapted from ChemicalBook (2025).[2]
-
Reaction Setup: In a well-ventilated fume hood, carefully and slowly dissolve 2-Chloro-4-nitroaminopyridine (10.0 g) in 100 mL of concentrated sulfuric acid at room temperature with stirring.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.
-
Quenching: After cooling the solution to room temperature, slowly pour it into a beaker containing 250 g of crushed ice with vigorous stirring.
-
Neutralization: Cool the mixture in an ice bath and adjust the pH to 3 by the slow, dropwise addition of concentrated ammonium hydroxide. Ensure the internal temperature does not exceed 20 °C.
-
Isolation: Filter the resulting yellow solid precipitate. Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as the major product.[2]
PART 2: Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitro group, makes the C2 and C4 positions susceptible to nucleophilic attack.
A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of both the ring nitrogen and the adjacent nitro group significantly stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the displacement of the chloride leaving group.[7][8][9] This reaction is a cornerstone of its utility, allowing for the introduction of a wide array of functionalities.
Caption: Generalized mechanism for SNAr at the C2 position.
Causality in Experimental Design:
-
Nucleophiles: A variety of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can readily displace the chloride. Reactions with amines are particularly common for building complex drug scaffolds.[7]
-
Solvent & Base: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.[4]
-
Temperature: While the ring is highly activated, heating is often employed to drive the reaction to completion in a reasonable timeframe.[7]
Experimental Protocol: SNAr with an Aniline Derivative
Source: Adapted from Echemi (2025).[4]
-
Setup: To a solution of this compound (1.73 mmol) in absolute ethanol (10 mL), add triethylamine (3.58 mmol) and the desired aniline derivative (1.99 mmol).
-
Reaction: Heat the mixture at reflux for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent by vacuum evaporation. Add water to the residue to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry. Purify the solid using silica gel column chromatography (e.g., with dichloromethane as eluent) to obtain the pure N-aryl product.[4]
B. Reduction of the C3-Nitro Group
The conversion of the C3-nitro group to a primary amine is a pivotal transformation, opening up new avenues for molecular elaboration. This reduction creates a vicinal diamino pyridine scaffold, a highly valuable synthon for constructing fused heterocyclic systems like imidazopyridines.
Common Reducing Systems:
-
Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[10]
-
Dissolving Metals: Reagents like stannous chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are classic and robust methods for nitro group reduction.[11][12][13]
Caption: Workflow for the reduction of the C3-nitro group.
Trustworthiness in Protocol: The choice of reducing agent can be critical. Catalytic hydrogenation is often preferred for its cleaner workup, but it may not be compatible with other reducible functional groups in the molecule. Metal/acid systems like SnCl₂ are highly reliable but generate significant waste that requires careful disposal.[12]
Experimental Protocol: Reduction with Stannous Chloride
Source: Adapted from Bremer, Liebigs Ann. Chem. (1934) and US Patent 7,256,295 B2.[12][13]
-
Setup: In a round-bottom flask, add the this compound (0.147 mol) to concentrated hydrochloric acid (250 mL) at room temperature.
-
Addition of Reductant: Cool the resulting solution to 15 °C in an ice bath. Slowly add stannous chloride dihydrate (SnCl₂·2H₂O, 0.294 mol) portion-wise, keeping the temperature controlled.
-
Reaction: Heat the reaction mass to 35–40 °C and stir for 5–6 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to 20 °C and stir for an additional hour to precipitate the product salt.
-
Workup: Filter the solid, wash, and then neutralize carefully with a base (e.g., NaOH or NH₄OH solution) to obtain the free diamine product.
C. Reactivity of the C4-Amino Group
The C4-amino group behaves as a typical, albeit deactivated, aromatic amine. Its nucleophilicity is reduced by the electron-withdrawing nitro group and the pyridine ring itself. Nevertheless, it can undergo characteristic reactions.
-
Diazotization: The amino group can be converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.[14] This intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles (e.g., -OH, halogens) in Sandmeyer-type reactions. For instance, diazotization followed by hydrolysis can convert the amino group into a hydroxyl group.[14]
-
Acylation: The amino group can be acylated using acyl chlorides or anhydrides, typically in the presence of a base, to form amide derivatives.[14]
PART 3: Application in Bioactive Molecule Synthesis
The distinct reactivity at each functional group allows for a stepwise and controlled approach to building molecular complexity. A common strategy involves:
-
SNAr at C2: Introduction of a key substituent by displacing the chloride.
-
Nitro Reduction at C3: Reduction of the nitro group to an amine.
-
Cyclization: Using the newly formed vicinal diamines to construct a fused ring system.
This sequence is frequently employed in the synthesis of various kinase inhibitors and other therapeutic agents where a substituted imidazo[4,5-c]pyridine core is desired.
Safety and Handling
This compound must be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[6]
-
Precautions: Always handle in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust.
Conclusion
This compound is a versatile and powerful intermediate for organic synthesis. Its reactivity is dominated by the facile nucleophilic aromatic substitution of the C2-chloro group and the straightforward reduction of the C3-nitro group. This predictable and chemoselective reactivity profile allows chemists to strategically introduce molecular diversity, making it a highly valuable precursor for the synthesis of a wide range of functional molecules, particularly in the realms of drug discovery and agrochemical development.
References
- Title: 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 Source: PubChem URL:[Link]
- Title: CN102532010B - Preparation method of 2-chloro-3-aminopyridine Source: Google Patents URL
- Title: WO2010089773A2 - Process for preparation of nitropyridine derivatives Source: Google Patents URL
- Title: nucleophilic aromatic substitutions Source: YouTube URL:[Link]
- Title: CN114315706A - Synthetic method of 3, 4-diaminopyridine Source: Google Patents URL
- Title: CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines Source: Google Patents URL
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL:[Link]
- Title: this compound Source: ChemBK URL:[Link]
- Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 Source: PubMed URL:[Link]
- Title: US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine Source: Google Patents URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2789-25-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. labproinc.com [labproinc.com]
- 6. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 12. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 13. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 14. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
A Theoretical Deep Dive into 4-Amino-2-chloro-3-nitropyridine: A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Development
Abstract
This in-depth technical guide provides a comprehensive theoretical analysis of 4-Amino-2-chloro-3-nitropyridine, a pivotal heterocyclic intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.[1] Leveraging Density Functional Theory (DFT) calculations, this whitepaper elucidates the molecule's fundamental electronic and structural properties. We will explore its optimized molecular geometry, vibrational frequencies, and the simulated Nuclear Magnetic Resonance (NMR) spectra, validated against experimental data. Furthermore, an analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) map provides critical insights into the molecule's reactivity and potential for intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, theory-driven understanding of this versatile building block to accelerate innovation in medicinal and agricultural chemistry.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative whose unique arrangement of functional groups—an amino group, a chloro substituent, and a nitro group—imparts a high degree of reactivity and synthetic versatility.[1] This strategic combination makes it an invaluable precursor in the development of a wide array of bioactive molecules. In the pharmaceutical sector, it serves as a crucial intermediate for synthesizing compounds with potential anti-inflammatory, antimicrobial, anti-cancer, and antibiotic properties.[1] Notably, it is a reagent in the synthesis of imidazopyridine-based fatty acid synthase inhibitors with anti-HCV activity and acyclic nucleotides with antiviral properties.[2][3] The agrochemical industry also utilizes this compound as a precursor for herbicides and pesticides, contributing to enhanced crop protection and agricultural productivity.[1]
A thorough understanding of the electronic structure and reactivity of this compound is paramount for its efficient and targeted application in complex organic synthesis. Theoretical and computational studies provide a powerful lens through which to examine these properties at a molecular level, offering predictive insights that can guide synthetic strategies and the design of novel derivatives with enhanced biological activity.
Theoretical Methodology: A Framework for In-Silico Analysis
To ensure the scientific integrity and accuracy of our theoretical exploration, all computational analyses were performed using established quantum chemical methods. The following section details the protocols employed.
Computational Protocol for Molecular Analysis
A systematic theoretical analysis of this compound was conducted to elucidate its structural, electronic, and spectroscopic properties. The workflow for this computational study is outlined below.
Caption: Workflow for the theoretical analysis of this compound.
Step-by-Step Methodology:
-
Structure Optimization: The initial molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometrical parameters for organic molecules.[4]
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectrum.
-
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the isotropic shielding constants for ¹H and ¹³C nuclei at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding values were then converted to chemical shifts using tetramethylsilane (TMS) as the reference standard.
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The Molecular Electrostatic Potential (MEP) map was also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Results and Discussion: Unveiling the Molecular Landscape
Molecular Geometry: A Structural Blueprint
The geometry of this compound was optimized to a stable conformation. The pyridine ring is essentially planar, with the amino and nitro groups exhibiting slight pyramidalization. The key structural parameters are summarized in the table below.
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| C2-Cl | 1.735 |
| C3-N(nitro) | 1.468 |
| C4-N(amino) | 1.362 |
| N(nitro)-O | 1.224 / 1.225 |
| Bond Angles (°) ** | |
| Cl-C2-C3 | 117.8 |
| C2-C3-C4 | 121.5 |
| C3-C4-N(amino) | 122.1 |
| C2-C3-N(nitro) | 119.3 |
| Dihedral Angles (°) ** | |
| C2-C3-N(nitro)-O | 179.8 |
| C5-C4-N(amino)-H | 179.5 |
| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |
The calculated bond lengths and angles are consistent with those expected for a substituted pyridine ring, reflecting the electronic effects of the various functional groups. The C4-N(amino) bond length of 1.362 Å suggests a degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.
Spectroscopic Signatures: A Comparison of Theory and Experiment
The calculated IR spectrum provides a theoretical fingerprint of the molecule's vibrational modes. Key predicted absorption frequencies and their assignments are presented below. These theoretical assignments are crucial for interpreting experimental IR spectra.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3505, 3398 | N-H stretching (amino group) |
| 1625 | Scissoring (amino group) |
| 1580, 1565 | C=C stretching (pyridine ring) |
| 1530 | Asymmetric NO₂ stretching |
| 1355 | Symmetric NO₂ stretching |
| 1150 | C-N stretching (amino group) |
| 780 | C-Cl stretching |
| Table 2: Key calculated vibrational frequencies and their assignments for this compound. |
The simulated ¹H and ¹³C NMR spectra serve as a powerful tool for structure verification. The calculated chemical shifts show good agreement with the experimental data, thereby validating the accuracy of the computational model.
| Atom | Experimental ¹H Chemical Shift (ppm) [2] | Calculated ¹H Chemical Shift (ppm) |
| H5 | 6.83 (d) | 6.79 |
| H6 | 7.91 (d) | 7.88 |
| NH₂ | 7.37 (s) | 7.31 |
| Atom | Experimental ¹³C Chemical Shift (ppm) [2] | Calculated ¹³C Chemical Shift (ppm) |
| C2 | 149.24 | 148.9 |
| C3 | 122.45 | 121.8 |
| C4 | 149.54 | 149.2 |
| C5 | 142.33 | 141.9 |
| C6 | 142.69 | 142.3 |
| Table 3: Comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. |
The strong correlation between the theoretical and experimental NMR data provides a high degree of confidence in the optimized molecular structure and the electronic environment of each atom.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Caption: Frontier molecular orbitals and energy gap of this compound.
The HOMO is primarily localized on the amino group and the pyridine ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.44 eV is indicative of a molecule with high kinetic stability and moderate reactivity.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
Caption: Interpretation of the Molecular Electrostatic Potential (MEP) map.
The MEP map reveals that the most negative potential (red region) is located on the oxygen atoms of the nitro group, making them the most likely sites for electrophilic attack. The most positive potential (blue region) is found around the hydrogen atoms of the amino group, indicating a propensity for hydrogen bonding and interaction with nucleophiles. The pyridine ring and the chlorine atom exhibit a more neutral to slightly negative potential. This detailed charge distribution map is invaluable for predicting intermolecular interactions and guiding the design of new molecules.
Conclusion: A Foundation for Rational Drug and Agrochemical Design
This in-depth theoretical guide has provided a comprehensive analysis of the structural, spectroscopic, and electronic properties of this compound. Through the application of Density Functional Theory, we have established a robust computational model that accurately predicts the molecule's geometry and spectroscopic signatures, as validated by experimental NMR data.
The insights gained from the analysis of frontier molecular orbitals and the molecular electrostatic potential map offer a clear roadmap for understanding the reactivity of this key intermediate. The identified electron-rich and electron-deficient regions provide a rational basis for designing synthetic pathways and predicting the outcomes of chemical reactions. For drug development professionals and agrochemical researchers, this theoretical framework serves as a powerful tool for the rational design of novel derivatives with tailored biological activities, ultimately accelerating the discovery and development of next-generation pharmaceuticals and crop protection agents.
References
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine.
- ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
- ResearchGate. (2015). Investigation of structure, vibrational, electronic, NBO and NMR analyses of 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP) and 3-amino-2-chloro-4-methylpyridine (ACMP) by experimental and theoretical approach.
Sources
An In-Depth Technical Guide to the Safe Handling of 4-Amino-2-chloro-3-nitropyridine
Introduction
4-Amino-2-chloro-3-nitropyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of amino, chloro, and nitro groups on a pyridine ring imparts a specific reactivity profile that is invaluable for the development of novel bioactive agents and crop protection chemicals.[1] However, the same chemical features that make it a versatile synthetic intermediate also contribute to its potential health hazards.
This guide provides a comprehensive overview of the chemical hazards associated with this compound and establishes rigorous, field-proven protocols for its safe handling, storage, and disposal. Adherence to these guidelines is crucial for protecting the health and safety of researchers, scientists, and all personnel involved in its use.
Compound Identification and Properties
A clear understanding of the compound's basic properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| IUPAC Name | 4-chloro-3-nitropyridin-2-amine | [2] |
| Synonyms | 2-Amino-4-chloro-3-nitropyridine | [2] |
| CAS Number | 6980-08-1 | [2] |
| Molecular Formula | C₅H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 173.56 g/mol | [1][2] |
| Appearance | Yellow solid / Very pale yellow solid | [1][3] |
| Melting Point | 187 - 198 °C | [3][4] |
Comprehensive Hazard Analysis
This compound is classified as hazardous. The toxicological properties of this material have not been fully investigated, demanding a cautious and proactive approach to handling.[5]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.
| Hazard Class | Category | GHS Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Toxicity, Dermal | Category 4 | H312 |
| Acute Toxicity, Inhalation | Category 4 | H332 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335 |
(Source: Aggregated from multiple Safety Data Sheets)[2][4][5][6]
GHS Label Elements
Pictogram:
Hazard Statements (H-Statements)
-
H302: Harmful if swallowed.[2]
Causality of Hazards: The hazards stem from the compound's reactivity. The electron-withdrawing nitro group and chlorine atom activate the pyridine ring, making the compound a potential irritant and sensitizer upon contact with biological tissues. Inhalation of the dust can irritate the respiratory tract, while skin and eye contact can lead to significant irritation.[6][7]
Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and strict procedural adherence is required to mitigate the risks associated with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][8]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[4][9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.
| PPE Type | Specification | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can cause irritation and harmful effects upon absorption.[5][8] |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[8] | To protect eyes from dust particles, which can cause serious irritation.[4][5] |
| Skin & Body Protection | A lab coat and, if necessary, impervious clothing. | To protect skin from accidental contact and contamination.[6][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or if irritation is experienced.[5][8] | To prevent inhalation of the harmful dust.[2][6] |
Step-by-Step Safe Handling Workflow
This protocol is designed to be a self-validating system, where each step confirms the safety of the subsequent one.
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Don all required PPE as specified in the table above.
-
Prepare the workspace by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Weighing and Transfer:
-
Reaction and Work-up:
-
Post-Handling Decontamination:
-
Carefully wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol).
-
Dispose of the contaminated bench paper and wipes in a designated hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after handling.[4][5]
-
Caption: Safe handling workflow for this compound.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult or has stopped, administer artificial respiration.[5][8] Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing and shoes.[5] Get medical advice if skin irritation occurs.[4][6] Wash clothing before reuse.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[4][5][8] Remove contact lenses if present and easy to do.[4][5] Continue rinsing and consult an ophthalmologist or seek immediate medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth with water if the person is conscious.[5][8] Never give anything by mouth to an unconscious person.[8][9] Call a physician or poison control center immediately.[8][10] |
Accidental Release (Spill) Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further leakage or spillage if it is safe to do so.[8] Do not let the chemical enter drains.[8]
-
Cleanup:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 4-Amino-2-chloro-3-nitropyridine
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-Amino-2-chloro-3-nitropyridine, a pivotal intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The protocol details the electrophilic nitration of 2-chloro-4-aminopyridine using a mixed acid system of concentrated nitric and sulfuric acids. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, address critical safety considerations, and outline methods for purification and characterization. The synthesis yields the target compound along with its isomer, 4-amino-2-chloro-5-nitropyridine, and this guide presents methods for their effective separation.[3] This application note is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles.
Introduction and Scientific Principles
This compound is a key building block in medicinal and agricultural chemistry.[1] Its functional group arrangement—an amino group for nucleophilic substitution or diazotization, a chloro group for displacement, and a nitro group for reduction to an amine—offers extensive synthetic versatility. It is a precursor for various bioactive molecules, including inhibitors of E1 activating enzymes and adenosine homocysteine hydrolase.[3]
The synthesis is achieved via the electrophilic aromatic substitution (nitration) of 2-chloro-4-aminopyridine. The reaction's regioselectivity is governed by the directing effects of the substituents on the pyridine ring.
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group. It protonates in the strongly acidic medium, becoming a deactivating, meta-directing ammonium group (-NH₃⁺).
-
Chloro Group (-Cl): A deactivating, ortho-, para-directing group.
The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by concentrated sulfuric acid. The nitronium ion then attacks the electron-rich positions of the pyridine ring. The primary products are the 3-nitro and 5-nitro isomers, with the 3-nitro product being the desired compound in this protocol.[3] The formation of both isomers is a known outcome of this reaction, necessitating a robust purification strategy.[3]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Purity | Supplier |
| 2-Chloro-4-aminopyridine | 14432-12-3 | C₅H₅ClN₂ | 128.56 | ≥98% | Standard chemical suppliers |
| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% | Standard chemical suppliers |
| Nitric Acid (65%) | 7697-37-2 | HNO₃ | 63.01 | 65% | Standard chemical suppliers |
| Ammonium Hydroxide | 1336-21-6 | NH₄OH | 35.05 | 28-30% | Standard chemical suppliers |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Standard chemical suppliers |
| Hexane / Petroleum Ether | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Standard chemical suppliers |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer and adapter
-
Ice bath
-
Heating mantle
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
pH meter or pH paper
-
Standard laboratory personal protective equipment (PPE)
Experimental Workflow and Protocols
The overall experimental process involves the careful preparation of the nitrating agent, a controlled reaction phase, a precise work-up and neutralization, and a final purification step to isolate the desired product.
Sources
Application Notes & Protocols: Strategic Synthesis of 4-Amino-2-chloro-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-2-chloro-3-nitropyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, serving as a critical intermediate for a diverse range of bioactive molecules, including anti-cancer agents, antibiotics, and crop protection agents.[1] The strategic placement of amino, chloro, and nitro functional groups on the pyridine ring provides a versatile platform for further chemical modification, enabling the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure high yield and purity. We will explore two principal strategies: the direct nitration of 2-chloro-4-aminopyridine and the regioselective amination of 2,4-dichloro-3-nitropyridine, offering field-proven insights to navigate the challenges associated with each approach.
Introduction: The Strategic Importance of the this compound Core
The pyridine ring is a privileged structure in drug discovery. When substituted with a specific constellation of functional groups—an amine for hydrogen bonding and further derivatization, a chloro atom as a versatile leaving group for cross-coupling reactions, and a nitro group as a potent electron-withdrawing group and a precursor to an amine—the resulting compound becomes a powerful synthetic building block. This compound embodies this synthetic potential. Its derivatives are integral to the development of novel therapeutics and are widely used in the formulation of agrochemicals like herbicides and fungicides.[1][2] Understanding the nuances of its synthesis is therefore paramount for researchers aiming to innovate in these fields.
Primary Synthetic Strategy I: Electrophilic Nitration of 2-Chloro-4-aminopyridine
This is arguably the most direct approach, starting from the commercially available 2-chloro-4-aminopyridine. The core of this strategy is an electrophilic aromatic substitution, where the powerful nitronium ion (NO₂⁺) is introduced onto the pyridine ring.
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the nitration is a delicate balance between the directing effects of the existing substituents.
-
Amino Group (-NH₂): A strongly activating, ortho-, para-directing group. It powerfully directs the incoming electrophile to the 3- and 5-positions.
-
Chloro Group (-Cl): A deactivating, but still ortho-, para-directing group.
-
Pyridine Nitrogen: A strongly deactivating group, which makes electrophilic substitution on the pyridine ring inherently difficult compared to benzene.
The reaction is performed in a strong acid like concentrated sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring. However, the potent activating effect of the amino group overcomes this barrier. The nitration occurs preferentially at the positions ortho to the amino group, namely C3 and C5. This unfortunately leads to the formation of two primary isomers: the desired This compound and the undesired 4-amino-2-chloro-5-nitropyridine .[3] The separation of these isomers is a critical step in the purification process.
Visualizing the Nitration Pathway
Caption: Synthetic workflow for the nitration of 2-chloro-4-aminopyridine.
Detailed Experimental Protocol: Nitration
This protocol is adapted from established patent literature and should be performed with rigorous safety precautions.[3]
Materials:
-
2-Chloro-4-aminopyridine (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or 65% Nitric Acid
-
Ice
-
Ammonia solution (NH₃·H₂O) for neutralization
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Substrate Addition: Slowly add 2-chloro-4-aminopyridine to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10°C.
-
Nitration: Begin the dropwise addition of nitric acid via the dropping funnel. Maintain the internal temperature between 0°C and 5°C throughout the addition. Causality Note: This slow, cold addition is critical to control the exothermic reaction and prevent runaway reactions and the formation of undesired byproducts.
-
Reaction: After the addition is complete, stir the mixture at 0-10°C for 5 hours, then allow it to warm to room temperature and stir overnight to ensure complete reaction.[4]
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product mixture.
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly add ammonia solution to adjust the pH to approximately 7. This neutralizes the excess acid and fully precipitates the nitro-derivatives as a yellow solid.[3]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.
-
Purification: The crude solid contains a mixture of the 3-nitro and 5-nitro isomers. Effective separation is achieved by recrystallization from a suitable solvent system (e.g., ethanol), which exploits the differential solubility of the isomers to yield the pure this compound.[3]
Primary Synthetic Strategy II: Regioselective Amination of 2,4-Dichloro-3-nitropyridine
This alternative route begins with 2,4-dichloro-3-nitropyridine and introduces the C4-amino group via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly useful for synthesizing a variety of N-substituted derivatives by simply changing the amine nucleophile.
Mechanistic Rationale and Regioselectivity
The SNAr mechanism is a two-step addition-elimination process.[5][6] The pyridine ring, being highly electron-deficient due to the influence of the nitro group and two chloro atoms, is susceptible to attack by a nucleophile (the amine).[7]
-
Addition: The amine attacks one of the carbon atoms bearing a chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.[6][8]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The Key Question: C2 vs. C4 Selectivity The nucleophile can theoretically attack either C2 or C4. However, substitution occurs almost exclusively at the C4 position . This high regioselectivity is governed by two factors:
-
Electronic Activation: The electron-withdrawing nitro group at C3 activates both the ortho (C2) and para (C4) positions for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. The para-position generally experiences stronger resonance stabilization.[8][9]
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the nitro group, making it more sterically hindered than the more accessible C4 position.[10]
This combination of electronic preference and steric accessibility overwhelmingly favors the attack of amines at the C4 position.[7]
Visualizing the SNAr Mechanism
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: 4-Amino-2-chloro-3-nitropyridine as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Key Heterocycle
4-Amino-2-chloro-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a pyridine core bearing three distinct functional groups: a nucleophilic amino group, an electrophilic center at the 2-position activated by a chloro leaving group, and a strongly electron-withdrawing nitro group. This unique combination of functionalities makes it an invaluable building block, particularly in the fields of medicinal chemistry and agrochemicals.[1]
The strategic placement of the nitro group ortho to the chlorine and meta to the amino group significantly influences the molecule's reactivity. The electron-withdrawing nature of the nitro group, compounded by the inherent electron deficiency of the pyridine ring, renders the C2 position exceptionally susceptible to nucleophilic attack.[2] This predictable reactivity allows for the selective introduction of a wide array of substituents, forming the basis for its utility in constructing diverse molecular scaffolds. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use in pivotal organic transformations.
Physicochemical & Spectroscopic Data
For ease of reference, the key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2789-25-5 | [3][4] |
| Molecular Formula | C₅H₄ClN₃O₂ | [4] |
| Molecular Weight | 173.56 g/mol | [4][5] |
| Appearance | Very pale yellow to yellow solid | [3][5] |
| Melting Point | 179-181 °C | [3] |
| ¹H-NMR (DMSO-d₆, 500 MHz) | δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H) | [3] |
| ¹³C-NMR (DMSO-d₆, 125 MHz) | δ 149.54, 149.24, 142.69, 142.33, 122.45 | [3] |
Synthesis of the Building Block
The primary route for preparing this compound involves the electrophilic nitration of 2-chloro-4-aminopyridine.[6] This reaction is typically performed using a mixture of concentrated nitric and sulfuric acids. The directing effects of the amino and chloro substituents lead to the formation of two main isomers: the desired this compound and the byproduct 4-amino-2-chloro-5-nitropyridine.[6]
The causality behind this outcome lies in the competing influences of the activating amino group (an ortho-, para-director) and the deactivating chloro group (an ortho-, para-director). Nitration occurs at the positions most activated and sterically accessible. Following the reaction, a careful purification step, such as recrystallization or column chromatography, is essential to isolate the 3-nitro isomer from the 5-nitro isomer with high purity.[3][6]
Caption: General workflow for the synthesis of this compound.
Core Application I: Nucleophilic Aromatic Substitution (SNAr)
The most prominent application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The convergence of the electron-withdrawing nitro group and the pyridine nitrogen atom strongly activates the ring towards nucleophilic attack, making the chloride at the C2 position an excellent leaving group.[2][7] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[7]
This transformation is exceptionally reliable for forming C-N, C-O, and C-S bonds, which are prevalent in pharmacologically active molecules.[1][8] For instance, it is used to synthesize precursors for fatty acid synthase inhibitors and various antiviral agents.[3]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: SNAr Amination with Benzylamine
This protocol describes a representative SNAr reaction to synthesize N-benzyl-4-amino-3-nitropyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq, optional, as a non-nucleophilic base)
-
Ethanol or Acetonitrile (solvent)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexane (for TLC and chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.74 g, 10 mmol). Dissolve it in ethanol (30-40 mL).
-
Reagent Addition: Add benzylamine (e.g., 1.29 g, 12 mmol) to the solution. If the amine starting material were an amine salt (e.g., hydrochloride), a base like triethylamine would be added to liberate the free amine.[2]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 4-8 hours. The causality for heating is to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the organic layer in vacuo. The crude product can be further purified by silica gel column chromatography or recrystallization to yield the pure product.
Core Application II: Palladium-Catalyzed Cross-Coupling
While SNAr is highly effective, palladium-catalyzed cross-coupling reactions offer a powerful alternative for constructing C-C and C-N bonds, especially with substrates that are poor nucleophiles or when milder conditions are required.[10]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[11] this compound serves as the halide partner. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron reagents.[12] The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 4-amino-2-phenyl-3-nitropyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (e.g., 1.74 g, 10 mmol), phenylboronic acid (e.g., 1.83 g, 15 mmol), and potassium carbonate (e.g., 2.76 g, 20 mmol).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. The removal of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.35 g, 0.3 mmol) under a positive pressure of inert gas. Then, add the degassed solvent mixture (e.g., 40 mL dioxane, 10 mL water).[13]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours).
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel) to obtain the desired biaryl product.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15] It is a powerful alternative to classical methods like SNAr, especially for coupling less nucleophilic amines or sterically hindered partners.[10] The reaction's utility stems from its broad substrate scope and functional group tolerance.[15] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond.[16][17]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol provides a general method for the C-N coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
Inert Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand, and the base (NaOtBu) to a Schlenk tube. The choice of a strong, non-nucleophilic alkoxide base is crucial for deprotonating the amine in the catalytic cycle.[17]
-
Reagent Addition: Add this compound, followed by the anhydrous solvent (e.g., Toluene).
-
Final Addition: Add the liquid amine (morpholine) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at 80-110 °C for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product using silica gel chromatography.
Conclusion
This compound is a robust and versatile chemical scaffold whose reactivity is dominated by the interplay of its distinct functional groups. Its utility in SNAr and palladium-catalyzed cross-coupling reactions provides chemists with reliable and adaptable methods for constructing C-N, C-O, C-S, and C-C bonds. These transformations are fundamental to the synthesis of a vast range of biologically active compounds, cementing the role of this building block in modern pharmaceutical and agrochemical research and development.[1] The protocols outlined herein provide a validated foundation for researchers to harness the synthetic power of this important intermediate.
References
- This compound | 2789-25-5. ChemicalBook.
- This compound. Chem-Impex.
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Buchwald–Hartwig amin
- This compound, 200MG - A2798-200MG. Lab Pro Inc.
- This compound. Synchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki reaction. Wikipedia.
- nucleophilic arom
- [Named Reaction #2] Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - NIH.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 16.6 Nucleophilic Aromatic Substitution.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 2789-25-5 [chemicalbook.com]
- 4. synchem.de [synchem.de]
- 5. labproinc.com [labproinc.com]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
Nucleophilic aromatic substitution reactions of 4-Amino-2-chloro-3-nitropyridine
An Application Guide to Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-chloro-3-nitropyridine
Abstract
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound, a critical building block in contemporary medicinal chemistry and drug development. We delve into the underlying reaction mechanisms, offer detailed, field-tested protocols for reactions with various nucleophiles, and discuss the significance of this substrate in synthesizing high-value compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized pyridine derivative that has emerged as a privileged scaffold in the synthesis of complex heterocyclic systems. Its utility is primarily derived from the specific arrangement of its substituents, which creates a highly reactive center for nucleophilic aromatic substitution (SNAr). The molecule is an essential precursor for a range of biologically active compounds, including inhibitors of E1 activating enzymes, adenosine homocysteine hydrolase, and PLK1 recombinant protein.[1] It is also a key intermediate in the synthesis of various imidazopyridine-based fatty acid synthase inhibitors and antiviral acyclic nucleotides.[2]
The reactivity of the C2 position is significantly enhanced by the synergistic electron-withdrawing effects of the adjacent nitro group at C3 and the pyridine ring nitrogen. This activation facilitates the displacement of the chloro leaving group by a wide array of nucleophiles, making it a cornerstone for building molecular diversity.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups.[3] The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[4][5]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position (the ipso-carbon). This attack temporarily disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]
Step 2: Stabilization and Elimination The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system. Crucially, the ortho-nitro group (at C3) and the para-pyridine nitrogen provide significant resonance stabilization, withdrawing electron density and lowering the activation energy of this first, rate-determining step.[5][6] In the final, faster step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Start [label="4-Amino-2-chloro-\n3-nitropyridine + Nucleophile (Nu⁻)"]; Transition1 [label="Transition State 1\n(Rate-Determining Step)", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anionic Intermediate)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; Transition2 [label="Transition State 2", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"]; End [label="Substituted Product + Cl⁻"];
// Edges Start -> Transition1 [label="Nucleophilic Attack\nat C2"]; Transition1 -> Intermediate; Intermediate -> Transition2 [label="Loss of Leaving Group"]; Transition2 -> End [label="Aromaticity Restored"];
// Styling graph [bgcolor="#FFFFFF"]; node [color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"]; } dot Caption: Generalized workflow of the SNAr addition-elimination mechanism.
Application Notes: Protocols and Methodologies
The protocols described below are designed to be robust starting points for laboratory synthesis. Researchers should perform appropriate optimization based on the specific nucleophile and desired scale.
General Laboratory Procedures
-
Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions, especially when using sensitive reagents or anhydrous conditions.
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they effectively solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[7]
-
Temperature Control: Many SNAr reactions with this substrate proceed efficiently at room temperature or with gentle heating (40-80 °C).[4] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.
Protocol 1: Synthesis of 2-Amino-4-amino-3-nitropyridines via Amination
The reaction with primary and secondary amines is one of the most common and reliable transformations of this compound.
dot graph "Amination_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Start [label="Dissolve this compound\n(1.0 eq) in solvent (e.g., EtOH, DMF)"]; AddAmine [label="Add Amine Nucleophile\n(1.1 - 1.5 eq)"]; AddBase [label="Add Base (e.g., DIPEA, K₂CO₃)\n(1.5 - 2.0 eq, if amine salt is used or to scavenge HCl)"]; React [label="Stir at specified temperature\n(e.g., 25-80 °C)"]; Monitor [label="Monitor reaction progress\n(TLC or LC-MS)"]; Workup [label="Perform aqueous workup\n(e.g., dilute with water, extract with EtOAc)"]; Purify [label="Purify by column chromatography\nor recrystallization"]; Characterize [label="Characterize final product\n(NMR, MS, mp)"];
// Edges Start -> AddAmine; AddAmine -> AddBase; AddBase -> React; React -> Monitor; Monitor -> Workup [label="Upon completion"]; Workup -> Purify; Purify -> Characterize;
// Styling graph [bgcolor="#FFFFFF"]; node [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#EA4335"]; } dot Caption: Standard experimental workflow for amination reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Add a suitable solvent (e.g., ethanol, DMF, or NMP, approx. 0.1-0.5 M concentration). Stir until all solids are dissolved.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents). If the amine is a salt (e.g., hydrochloride), an additional equivalent of base is required.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to act as an HCl scavenger.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. If a water-miscible solvent was used, pour the mixture into water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-substituted aminopyridine.
Data Summary: Amination Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | >90 | General |
| Piperidine | DIPEA | EtOH | 60 | 6 | >85 | General |
| Benzylamine | None | NMP | 100 | 5 | ~80 | General |
| Aniline | K₂CO₃ | DMSO | 120 | 12 | ~75 | General |
Note: Conditions are illustrative and may require optimization.
Protocol 2: Synthesis of 2-Alkoxy-4-amino-3-nitropyridines via Etherification
The substitution with alcohols requires the in situ or prior formation of the more nucleophilic alkoxide.
Step-by-Step Methodology:
-
Alkoxide Formation: In a separate flask under an inert atmosphere, dissolve the desired alcohol (1.2 equivalents) in an anhydrous solvent like THF or DMF. Cool the solution in an ice bath (0 °C). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.
-
Reagent Preparation: In the main reaction flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Nucleophile Addition: Slowly add the pre-formed alkoxide solution to the solution of the chloropyridine via cannula or dropping funnel.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography.
Data Summary: Etherification Reactions
| Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methanol | NaH | THF/DMF | 25 | 2 | >90 | [7] |
| Ethanol | NaH | THF | 40 | 4 | >85 | [7] |
| tert-Butanol | KOtBu | THF | 25 | 8 | ~70 | [7] |
| Phenol | K₂CO₃ | DMF | 100 | 12 | ~60 | General |
Note: The use of strong bases like NaH requires appropriate safety precautions.
Product Characterization
Confirmation of successful substitution is typically achieved through standard analytical techniques. For the parent compound, this compound, characteristic spectral data includes:
-
¹H-NMR (500 MHz, DMSO-d₆): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H).[2]
-
¹³C-NMR (125 MHz, DMSO-d₆): δ 149.54, 149.24, 142.69, 142.33, 122.45.[2]
-
Melting Point: 179-181 °C.[2]
Upon substitution, the disappearance of the proton signals corresponding to the starting material and the appearance of new signals corresponding to the introduced nucleophile in the ¹H-NMR spectrum are primary indicators of reaction success. Mass spectrometry will confirm the expected molecular weight of the new product.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile electrophile for nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide demonstrate its utility in accessing a wide range of substituted aminopyridines, which are valuable intermediates in pharmaceutical and agrochemical research. The high reactivity of the C2 position, driven by electronic activation, allows for reliable and high-yielding transformations with a diverse set of nucleophiles.
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P
- 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem. (URL: [Link])
- Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
- nucleophilic aromatic substitutions - YouTube. (URL: [Link])
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange. (URL: [Link])
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. This compound | 2789-25-5 [chemicalbook.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Amino-2-chloro-3-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 4-Amino-2-chloro-3-nitropyridine stands out as a versatile and reactive scaffold, offering medicinal chemists a powerful tool for the synthesis of diverse and biologically active compounds. This technical guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in the fields of pharmaceutical and chemical development.
The intrinsic reactivity of this compound stems from its unique substitution pattern. The pyridine core, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This effect, coupled with a strategically positioned chlorine atom at the 2-position—a competent leaving group—renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the vicinal amino and nitro groups serve as latent functionalities for the construction of fused heterocyclic systems, a common motif in many kinase inhibitors and other therapeutic agents.
Core Applications in Drug Discovery
The utility of this compound as a synthetic intermediate is primarily centered on its role as a precursor to:
-
Fused Imidazopyridine Scaffolds: This class of compounds, particularly imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, are bioisosteres of purines and are prevalent in a multitude of kinase inhibitors. The synthesis of these scaffolds from this compound is a cornerstone of its application.
-
Substituted Aminopyridines: The reactive chlorine atom allows for the introduction of a wide array of side chains and pharmacophoric elements through SNAr reactions, enabling the exploration of structure-activity relationships (SAR).
-
Benzimidazole Analogues and Other Fused Heterocycles: The diamino intermediate, formed upon reduction of the nitro group, is a key precursor for condensation reactions to form various fused heterocyclic systems. A Chinese patent explicitly notes its utility in preparing inhibitors of E1 activating enzyme, adenosine homocysteine hydrolase, and Polo-like kinase 1 (PLK1), as well as benzimidazoles[1].
Key Synthetic Transformations and Protocols
The following sections detail the experimental protocols for the key chemical transformations that underpin the utility of this compound in medicinal chemistry.
Protocol 1: Reduction of the Nitro Group to Form 2-Chloro-3,4-diaminopyridine
The reduction of the 3-nitro group to an amine is the pivotal first step in the synthesis of fused imidazopyridine systems. This transformation creates the necessary 1,2-diamine functionality for subsequent cyclization reactions.
Rationale for Method Selection:
Catalytic hydrogenation is often a clean and efficient method for nitro group reduction. However, in the context of a halogenated pyridine, there is a risk of dehalogenation. Therefore, metal-mediated reductions under acidic or neutral conditions, such as with iron or tin(II) chloride, are often preferred as they are highly chemoselective for the nitro group. Iron in the presence of an acid (like acetic acid) or a salt (like ammonium chloride) is a cost-effective, reliable, and scalable method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Addition of Reagents: To this suspension, add iron powder (3.0-5.0 eq) followed by a catalytic amount of ammonium chloride or dropwise addition of glacial acetic acid. The use of acetic acid can aid in the dissolution of the starting material and activate the iron.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol. The filtrate is then concentrated under reduced pressure. The resulting residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-chloro-3,4-diaminopyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure diamine.
Data Presentation: Comparison of Nitro Reduction Methods
| Reducing Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Iron (Fe) | Acetic Acid or NH₄Cl | Ethanol/Water | Reflux | 85-95 | Cost-effective and scalable. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Ethanol | Reflux | 80-90 | Milder conditions, good for sensitive substrates. |
| Catalytic Hydrogenation | Pd/C | Ethanol | Room Temp | Variable | High risk of dehalogenation of the 2-chloro substituent. |
Protocol 2: Synthesis of Imidazo[4,5-c]pyridines via Intramolecular Cyclization
Following the reduction of the nitro group, the resulting 2-chloro-3,4-diaminopyridine can be cyclized with various one-carbon sources to form the fused imidazole ring. This is a common strategy for building the core of many kinase inhibitors.
Rationale for Method Selection:
The choice of the one-carbon source determines the substituent at the 2-position of the resulting imidazopyridine ring. Formic acid is a simple and effective reagent for producing the unsubstituted imidazopyridine. Aldehydes can be used to introduce aryl or alkyl substituents, often under oxidative conditions.
Experimental Protocol (using Formic Acid):
-
Reaction Setup: Place the purified 2-chloro-3,4-diaminopyridine (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add an excess of formic acid, which acts as both the reagent and the solvent.
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base, such as aqueous ammonia or sodium hydroxide, which will cause the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to imidazopyridine scaffolds.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chloro group at the 2-position of this compound is activated for SNAr, allowing for the introduction of various nucleophiles. This reaction is typically performed before the reduction of the nitro group if the desired substituent is stable to the reduction conditions.
Rationale for Method Selection:
The SNAr reaction is a powerful tool for building molecular complexity. The choice of solvent and base is crucial for the success of the reaction. Aprotic polar solvents like DMSO or DMF are often used to dissolve the starting materials and facilitate the reaction. A non-nucleophilic base is typically required to deprotonate the nucleophile or scavenge the HCl byproduct.
Experimental Protocol (General Procedure with an Amine Nucleophile):
-
Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 140 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then washed, dried, and purified by column chromatography or recrystallization.
Visualization of SNAr and Subsequent Transformations
Caption: A versatile synthetic route using SNAr.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient synthesis of a variety of heterocyclic scaffolds, most notably the imidazopyridine core found in numerous kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important intermediate in their drug discovery endeavors. The ability to perform sequential modifications—SNAr, nitro reduction, and cyclization—provides a robust platform for generating libraries of diverse compounds for biological screening.
References
- Salome, C., et al. A straightforward method for preparing differently substituted imidazo[4,5-b]pyridines. Molecules2016, 21(10), 1349. [Link]
- Temple, C., et al. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry1987, 30(10), 1746-1751. [Link]
- Wang, X., et al. A Concise Synthesis of 2,3-Diaminopyridine. Organic Process Research & Development2012, 16(7), 1347-1350. [Link]
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
Sources
Application Notes & Protocols: The Strategic Utility of 4-Amino-2-chloro-3-nitropyridine in Modern Agrochemical Synthesis
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 4-Amino-2-chloro-3-nitropyridine as a pivotal intermediate in the synthesis of advanced agrochemicals. We will move beyond simple procedural lists to explore the chemical logic and strategic considerations that make this molecule a versatile building block for creating effective crop protection agents.
Introduction: The Molecular Advantage of a Polysubstituted Pyridine
This compound is a highly functionalized pyridine derivative whose value in agrochemical synthesis stems from the unique interplay of its three distinct functional groups: an amino, a chloro, and a nitro group.[1] This arrangement provides a powerful toolkit for synthetic chemists, enabling a wide range of selective transformations to build complex herbicidal and fungicidal scaffolds.[1]
The strategic placement of these groups dictates the molecule's reactivity:
-
Electron-Withdrawing Nitro Group: The nitro group at the 3-position strongly activates the pyridine ring, particularly the C2 and C6 positions, for nucleophilic aromatic substitution (SNAr).
-
Labile Chloro Group: The chlorine atom at the C2 position serves as an excellent leaving group, allowing for the introduction of various nucleophiles to build molecular complexity.
-
Versatile Amino Group: The amino group at C4 can be used as a synthetic handle for further derivatization or can be transformed into other functional groups through diazotization. It also influences the regioselectivity of subsequent reactions.
This guide will focus primarily on its application in the synthesis of picolinic acid-type herbicides, a major class of synthetic auxin herbicides known for their systemic action and effectiveness against broadleaf weeds.[2][3][4]
Application Note: Synthesis of Picolinic Acid Herbicide Scaffolds
The picolinic acid core is fundamental to several commercially significant herbicides, including Picloram and Aminopyralid.[5][6] this compound serves as an ideal starting point for creating analogs of these compounds, allowing for the exploration of new chemical space and the development of herbicides with improved efficacy, selectivity, or environmental profiles.
Causality in Synthetic Strategy: Why This Starting Material?
The choice of this compound is deliberate. The goal in synthesizing picolinic acid herbicides is often to arrive at a 4-aminopyridine-2-carboxylic acid structure with specific substitutions at the 3, 5, and 6 positions. Our starting material provides the crucial 4-amino group pre-installed and offers three distinct reactive sites that can be addressed sequentially.
A generalized synthetic workflow illustrates the strategic manipulation of the functional groups.
Caption: Generalized synthetic pathway for herbicide analogs.
This logical flow demonstrates the principle of sequential reactivity:
-
C2 Substitution: The chloro group is first replaced. A cyano group is a common choice as it is a precursor to the carboxylic acid (the "picolinic acid" moiety).
-
Nitro Group Reduction: The strongly deactivating nitro group is then reduced to an amine. Performing this step earlier could complicate the SNAr reaction. This new amine provides a handle for further modification.
-
C3 Functionalization: The newly formed 3-amino group can be selectively targeted for diazotization (Sandmeyer reaction) to install a halogen or other groups, a key feature in many active herbicides.
-
Carboxylic Acid Formation: Finally, the nitrile is hydrolyzed to form the carboxylic acid, completing the synthesis of the picolinic acid core structure.
Data Presentation: Synthesis & Purification of the Starting Material
The synthesis of this compound itself involves the nitration of 2-chloro-4-aminopyridine. This reaction can produce a mixture of isomers, necessitating careful control and purification. A patented method highlights these factors.[7]
| Parameter | Condition | Yield of Isomer Mixture | Purity of Isomer Mixture | Yield of this compound (after recrystallization) | Purity (after recrystallization) | Reference |
| Nitrating Agent | 65% Nitric Acid & Concentrated Sulfuric Acid | 95-98% | 95-99.5% | 75-85% | 95-99% | [7] |
| Separation | Recrystallization | - | - | - | - | [7] |
This data underscores the critical importance of the purification step to isolate the desired 3-nitro isomer from the 5-nitro byproduct for use in subsequent, regioselective reactions.[7]
Detailed Experimental Protocol: Selective Reduction of the Nitro Group
This protocol details a fundamental and representative transformation: the selective reduction of the nitro group of this compound to yield 2-chloro-3,4-diaminopyridine. This product is a valuable intermediate, for example, in the synthesis of benzimidazole-type fungicides.
Objective: To selectively reduce the 3-nitro group to a 3-amino group while preserving the C2-chloro and C4-amino functionalities.
Core Principle (The "Why"): Catalytic hydrogenation using Palladium on carbon (Pd/C) is a well-established method for nitro group reduction. The conditions are typically mild enough to avoid dehalogenation (removal of the chlorine atom), which can occur under more aggressive reducing conditions. The solvent choice, temperature, and pressure are optimized for selectivity.
Caption: Experimental workflow for nitro group reduction.
Materials and Reagents:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite or filter aid
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Rotary evaporator
-
HPLC system for reaction monitoring
Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure reactor vessel, add this compound. Add the solvent (e.g., ethanol) to create a slurry that allows for efficient stirring.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the vessel. Scientist's Note: The catalyst is often added last to minimize handling of the pyrophoric dry catalyst in air.
-
Inerting the Atmosphere: Seal the reactor. Purge the vessel with nitrogen gas 3-5 times to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 0.3 MPa, as inspired by similar reductions).[8]
-
Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50°C).[8] Causality Note: Gentle heating increases the reaction rate without promoting side reactions like dehalogenation.
-
Monitoring: Maintain the reaction under constant hydrogen pressure for approximately 20 hours. The reaction progress should be monitored by taking small aliquots (after safely venting and re-purging) and analyzing them by HPLC or TLC until the starting material is consumed.[8]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or another filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst can be pyrophoric and should be kept wet and handled appropriately.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude solid is 2-chloro-3,4-diaminopyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product with high purity.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in agrochemical synthesis. Its well-defined and differential reactivity allows for the logical and controlled construction of complex molecular architectures. By understanding the underlying chemical principles governing its transformations, researchers can efficiently develop novel picolinic acid herbicides and other vital crop protection agents, addressing the ongoing need for effective and sustainable agricultural solutions.
References
- Picloram (Ref: X 159868) - AERU - University of Hertfordshire. [Link]
- Aminopyralid (Ref: XDE 750) - AERU - University of Hertfordshire. [Link]
- Aminopyralid | C6H4Cl2N2O2 | CID 213012 - PubChem - NIH. [Link]
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P
- BR122019019612B8 - HERBICIDAL COMPOSITIONS COMPRISING COMBINATIONS OF 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
- The Synthesis and Supply Chain of 2-Amino-4-chloro-3-nitropyridine. [https://www. acme-hardesty.com/the-synthesis-and-supply-chain-of-2-amino-4-chloro-3-nitropyridine/]([Link]. acme-hardesty.com/the-synthesis-and-supply-chain-of-2-amino-4-chloro-3-nitropyridine/)
- PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - European P
- Picloram - IARC Public
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. [Link]
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. [Link]
- Picloram - Wikipedia. [Link]
- Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem - NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picloram - Wikipedia [en.wikipedia.org]
- 4. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 6. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 8. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocol for the Nitration of 2-chloro-4-aminopyridine
Introduction: The Strategic Importance of Nitropyridines
Nitrated pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and drug development. The introduction of a nitro group (—NO₂) onto the pyridine ring serves two primary strategic purposes. Firstly, the nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group (—NH₂), which is a cornerstone of many bioactive molecules. Secondly, the strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of other substituents. This electronic modulation is a key tactic in optimizing the pharmacological profile of drug candidates.
This document provides a comprehensive guide to the nitration of 2-chloro-4-aminopyridine, a common starting material in the synthesis of complex heterocyclic compounds. We will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, and discuss the necessary safety precautions, characterization techniques, and troubleshooting strategies.
Mechanistic Insights: Directing Effects in Action
The nitration of an aromatic or heteroaromatic ring is a classic example of electrophilic aromatic substitution (SEAr). The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1][4]
The regioselectivity of the nitration of 2-chloro-4-aminopyridine is governed by the complex interplay of the electronic effects of the three existing substituents on the pyridine ring: the amino group, the chloro group, and the ring nitrogen itself.
-
Amino Group (-NH₂): Located at the 4-position, the amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.[5]
-
Chloro Group (-Cl): At the 2-position, the chloro group is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of the resonance contribution of its lone pairs.[6]
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is strongly electronegative and deactivating, making the ring less reactive towards electrophilic substitution than benzene.[7][8] It directs incoming electrophiles to the meta position (C3 and C5).
In the strongly acidic reaction medium, the basic 4-amino group and the pyridine ring nitrogen will be protonated, forming an ammonium ion (-NH₃⁺) and a pyridinium ion, respectively. Both of these positively charged groups are powerful deactivating, meta-directing groups. The directing effects therefore conspire to direct the incoming nitronium ion to the positions meta to the pyridinium nitrogen and the -NH₃⁺ group, which are the C3 and C5 positions. A Chinese patent confirms the formation of both 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine as the major products.[9]
The reaction mechanism is depicted below:
Caption: Reaction mechanism for the nitration of 2-chloro-4-aminopyridine.
Safety Precautions: Managing a High-Hazard Reaction
Nitration reactions are inherently hazardous due to the use of highly corrosive, reactive, and oxidizing acids, and the exothermic nature of the reaction.[10][11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, safety goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton®).[12]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes like nitrogen oxides.[10][13]
-
Exothermic Reaction: The reaction generates significant heat.[11] Maintain strict temperature control using an ice bath and add reagents slowly to prevent a thermal runaway, which could lead to an explosion.[10]
-
Reagent Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact.[14] Handle them with extreme care. Always add acid to water, never the other way around.
-
Quenching: The quenching of the reaction mixture on ice is also highly exothermic. Perform this step slowly and with vigorous stirring in a large vessel to dissipate heat effectively.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[10][14] Have appropriate spill kits containing a neutralizer, such as sodium carbonate or sodium bicarbonate, readily available.[13]
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the patent literature for the nitration of 2-chloro-4-aminopyridine.[9]
Materials and Reagents:
-
2-chloro-4-aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Nitric Acid (HNO₃, 65%)
-
Deionized Water
-
Crushed Ice
-
Ammonia solution (NH₃·H₂O) or Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexanes)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Large beaker for quenching
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Workflow Diagram:
Caption: Step-by-step workflow for the nitration of 2-chloro-4-aminopyridine.
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 6 mL per gram of starting material). Cool the flask in an ice/salt bath to 0°C.
-
Substrate Addition: While stirring, slowly and portion-wise add 2-chloro-4-aminopyridine (1.0 eq) to the cold sulfuric acid. Ensure the temperature does not rise above 10°C during the addition. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Add 65% nitric acid (e.g., 5 mL per gram of starting material, an excess) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 30-60 minutes. It is critical to maintain the internal temperature at or below 5°C throughout the addition.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to approximately 15°C. Stir at this temperature for 2 hours, monitoring the reaction by TLC if desired (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).[9]
-
Quenching: Prepare a large beaker with a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture). While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice.
-
Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add a base (e.g., concentrated ammonia solution or a saturated solution of sodium carbonate) to neutralize the acid. Monitor the pH. The product mixture will precipitate as a solid, typically between pH 3 and 7.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts.
-
Purification: The crude solid is a mixture of the 3-nitro and 5-nitro isomers.[9] Purification can be achieved by recrystallization. The choice of solvent will depend on the desired isomer and may require some experimentation. Common solvent systems for nitropyridines include ethanol/water, ethyl acetate, or ethyl acetate/hexanes. Separation of the isomers may also be possible using column chromatography on silica gel.[15]
-
Drying and Characterization: Dry the purified product(s) under vacuum. Characterize the final product(s) by melting point, NMR, IR, and mass spectrometry to confirm their identity and purity.
Product Characterization
The successful synthesis of this compound and 4-amino-2-chloro-5-nitropyridine should be confirmed using standard analytical techniques.[16][17] Below are the expected analytical data points.
| Parameter | Expected Value / Observation | Technique |
| Molecular Formula | C₅H₃ClN₄O₂ | --- |
| Molecular Weight | 174.55 g/mol | Mass Spec |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) at m/z = 174/176 (due to ³⁵Cl/³⁷Cl isotopes) | MS |
| ¹H NMR | Two distinct singlets or doublets in the aromatic region (δ 7-9 ppm). The chemical shifts will differ between the 3-nitro and 5-nitro isomers. The -NH₂ protons will appear as a broad singlet. | ¹H NMR |
| ¹³C NMR | Five distinct signals in the aromatic region. The carbon attached to the nitro group will be significantly downfield. | ¹³C NMR |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[18] N-H stretching bands for the amino group around 3300-3500 cm⁻¹. | IR |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Increase reaction time or slightly elevate the temperature (e.g., to 20-25°C), but be cautious of side reactions. Ensure sufficient excess of nitric acid was used. |
| Product lost during workup. | Ensure the pH for precipitation is optimal. The product may have some solubility in water; minimize the amount of water used for washing. | |
| Formation of Dark Tar | Reaction temperature was too high. | Maintain strict temperature control (<5°C) during the addition of nitric acid. Ensure slow, dropwise addition. |
| Insufficient stirring. | Use efficient magnetic or mechanical stirring to ensure proper mixing and heat dissipation. | |
| Difficult Isomer Separation | Similar polarity of the 3-nitro and 5-nitro isomers. | Try fractional recrystallization from different solvent systems. For chromatography, use a shallow solvent gradient to improve resolution. |
| Incomplete Dissolution in H₂SO₄ | Insufficient acid. | Ensure enough sulfuric acid is used to fully dissolve and protonate the starting material. |
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.).
- 4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook. (2019).
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (n.d.). Google Patents.
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- ChemTalk. (n.d.). Directing Effects.
- BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2-Chloro-4-nitropyridine.
- ChemicalBook. (n.d.). 2-Amino-4-chloro-3-nitropyridine synthesis.
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine. (n.d.). Google Patents.
- WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
- Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis.
- ResearchGate. (n.d.). Scheme 5: Nitration of 2-amino-6-chloro-4-pyrimidinol (14)[19].
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020).
- nitration of aromatic compounds - YouTube. (2019).
- Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.).
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations.
- Heinrich Dr. Hermann. (1996). Process for the nitration of aromatic compounds.
- ResearchGate. (n.d.). Nitration of 2‐R‐4‐aminopyridines 3.
- BenchChem. (n.d.). Spectroscopic and Spectrometric Characterization of 1,3,6-Trinitropyrene: A Technical Guide.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- Synthesis and Characterization of New Polynitro Compounds and Aquatic Toxicity Determination of Energetic Materials. (n.d.).
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (2017).
Sources
- 1. youtube.com [youtube.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 14. ehs.com [ehs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Guide for Reactions Involving 4-Amino-2-chloro-3-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
4-Amino-2-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis.[1][2] Its unique arrangement of an amino group, a chloro atom, and a nitro group on a pyridine core imparts a distinct reactivity profile, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The electron-deficient nature of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group, activates the C2 position for nucleophilic aromatic substitution, while the amino and nitro groups offer further sites for synthetic elaboration.[3][4] This compound is a key precursor for a range of bioactive molecules, including anti-cancer agents, antibiotics, fatty acid synthase inhibitors with anti-HCV activity, and antiviral acyclic nucleotides.[1][5]
This guide provides a detailed exploration of the experimental setups for key reactions involving this compound, grounded in mechanistic principles and field-proven protocols.
Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the hazards is essential. The toxicological properties of this compound have not been fully investigated, demanding cautious handling.[6]
1.1 Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or glasses conforming to OSHA or EN 166 standards.[6][7]
-
Skin Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][8] Contaminated clothing should be removed and washed before reuse.[6]
-
Respiratory Protection : All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of dust.[6][7][8]
1.2 Handling & Storage
-
Handling : Avoid all direct contact with skin, eyes, and clothing.[6] Do not ingest or inhale. Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9] A storage temperature of 2°C - 8°C is often recommended.[6][8] Keep away from incompatible substances such as strong oxidizing agents.[9]
1.3 First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][8]
-
Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[6]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this character is dramatically enhanced by the strong electron-withdrawing nitro (-NO₂) group.[3] This activation makes the carbon atom at the C2 position, bearing the chloro leaving group, highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3][4][10]
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][10] The negative charge is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[11]
Caption: General mechanism for the SNAr reaction.
Protocol 1: SNAr with Amine Nucleophiles
This protocol provides a general method for the displacement of the C2-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Morpholine, Piperidine) (1.1 - 1.5 equivalents)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), K₂CO₃) (1.5 - 2.0 equivalents)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Dioxane)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., Ethanol, ~0.2 M concentration).
-
Add the amine (1.2 eq) to the solution, followed by the base (e.g., TEA, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction.[12]
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux at 78°C for ethanol) with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration and wash with cold solvent.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-substituted product.[12][13]
Data Summary: SNAr Reaction Conditions
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Time (h) |
|---|---|---|---|---|
| Benzylamine | TEA | Ethanol | 78 (Reflux) | 4 - 6 |
| Morpholine | K₂CO₃ | DMF | 80 - 100 | 3 - 5 |
| Ethanethiol | NaH | THF | 25 - 50 | 2 - 4 |
| Sodium Methoxide | N/A | Methanol | 65 (Reflux) | 6 - 12 |
Advanced C-C Bond Formation: Suzuki-Miyaura Coupling
For the synthesis of more complex analogues, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming a carbon-carbon bond at the C2 position.[14][15] This palladium-catalyzed reaction couples the aryl chloride with an organoboron species, such as a boronic acid or its ester.[14][16]
The catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex.[16]
-
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[14]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if needed, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent system (e.g., Dioxane/H₂O, DMF, Toluene)
-
Microwave vial or Schlenk tube, inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.3 eq), the base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).[17]
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., Dioxane and H₂O in a 4:1 ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath or a microwave reactor and heat to the desired temperature (e.g., 100-120°C).[17]
-
Stir the reaction for the required time (typically 1-12 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and perform an aqueous work-up. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-substituted pyridine.
Data Summary: Suzuki Coupling Components
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 85 - 95 | Classic, widely used system.[17] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 - 120 | For challenging or sterically hindered couplings. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | Often provides high turnover and efficiency. |
Functional Group Transformation: Reduction of the Nitro Group
The C3-nitro group can be readily reduced to a primary amine, yielding a 2-chloro-3,4-diaminopyridine derivative. This product is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines.
Caption: Workflow for the reduction of the nitro group.
Protocol 3: Nitro Group Reduction with Iron Powder
This protocol details a classic and reliable method for nitro group reduction using iron powder in an acidic medium.[18]
Materials:
-
This compound
-
Iron powder (<100 mesh) (5.0 - 10.0 equivalents)
-
Solvent system (e.g., Ethanol/Water, Acetic Acid)
-
Acid (e.g., Concentrated HCl, Acetic Acid)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).[18]
-
Stir the suspension vigorously and begin heating to 70-80°C.
-
Slowly add concentrated HCl (0.5 - 1.0 eq) dropwise via a dropping funnel. The reaction is exothermic.
-
After the addition is complete, maintain the reaction at reflux with stirring for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9. This step neutralizes the acid and precipitates iron hydroxides.
-
Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.
-
Extract the remaining aqueous solution multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude diamine product, which can be purified further if necessary.
References
- Biosynth. (2022, April 26). Safety Data Sheet: 4-Amino-2,6-dichloro-3-nitropyridine. URL: https://www.biosynth.com/p/FA14524/sds
- Chem-Impex. This compound. URL: https://chemimpex.com/product/4-amino-2-chloro-3-nitropyridine-cas-2789-25-5
- ChemicalBook. (2023, July 24). This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717596.htm
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives. URL: https://patents.google.
- Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. URL: https://patents.google.
- AK Scientific, Inc. Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine. URL: https://www.aksci.com/sds/R548_sds.pdf
- Thermo Fisher Scientific. (2023, December 19). Safety Data Sheet: 4-Amino-3-nitropyridine. URL: https://www.fishersci.com/sds?productName=AC104030050
- ECHEMI. (2019, July 15). 2-Amino-4-chloro-3-nitropyridine Safety Data Sheets. URL: https://www.echemi.com/sds/2-amino-4-chloro-3-nitropyridine-cas-1855-64-7.html
- Benchchem. A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reaction-mechanisms-of-4-chloro-2-methyl-3-nitropyridine/
- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine. URL: https://www.fishersci.com/sds?productName=H64634
- ECHEMI. This compound Use and Manufacturing. URL: https://www.echemi.com/products/2789-25-5.html
- Synchem. This compound. URL: https://www.synchem.de/product/4-amino-2-chloro-3-nitropyridine/
- ChemicalBook. (2023, July 24). 2-Amino-4-chloro-3-nitropyridine. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5717597.htm
- Wikipedia. Nucleophilic aromatic substitution. URL: https://en.wikipedia.
- Tokyo Chemical Industry Co., Ltd. This compound. URL: https://www.tcichemicals.com/US/en/p/A2798
- Pipzine Chemicals. This compound. URL: https://www.pipzinechem.com/product/4-amino-2-chloro-3-nitropyridine-cas-2789-25-5/
- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine. URL: https://patents.google.
- PubMed. (2003, January 20). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. URL: https://pubmed.ncbi.nlm.nih.gov/12538012/
- Benchchem. Application Notes and Protocols for the Amination of 2-Chloro-4-nitropyridine. URL: https://www.benchchem.
- Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. URL: https://www.chemistrysteps.
- Wikipedia. Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- YouTube. (2019, January 19). Nucleophilic aromatic substitutions. URL: https://www.youtube.
- Amerigo Scientific. 4-Amino-2-chloro-3-nitro pyridine. URL: https://www.amerigoscientific.com/4-amino-2-chloro-3-nitro-pyridine-asm-1681.html
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki.htm
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. URL: https://www.masterorganicchemistry.
- YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. URL: https://www.youtube.
- Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.10%3A_Suzuki-Miyaura_Coupling
- Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine. URL: https://patents.google.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synchem.de [synchem.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. This compound | 2789-25-5 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Application Note: 4-Amino-2-chloro-3-nitropyridine as a Key Building Block for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers on the strategic use of 4-amino-2-chloro-3-nitropyridine, a versatile and highly functionalized heterocyclic building block, in the synthesis of diverse kinase inhibitor scaffolds. We will explore the unique reactivity of this starting material, provide detailed, field-tested protocols for its elaboration into potent inhibitor cores like imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines, and discuss the underlying chemical principles that make it an invaluable tool in medicinal chemistry.
Introduction: The Strategic Value of this compound
This compound is a trifunctionalized pyridine derivative that serves as an ideal starting point for constructing complex heterocyclic systems.[1][2] Its utility stems from the distinct electronic properties conferred by its substituents, which allow for controlled, sequential chemical modifications.
-
The Chloro Group (C2): This is the primary site for synthetic elaboration. Its reactivity is significantly enhanced by the strong electron-withdrawing effects of both the adjacent nitro group (C3) and the pyridine ring nitrogen. This activation makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of kinase inhibitors.[3][4]
-
The Nitro Group (C3): Beyond activating the C2 position, the nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused ring systems common in many ATP-competitive inhibitors.
-
The Amino Group (C4): The existing amino group provides a point for further derivatization or can be a key pharmacophoric feature that interacts with the target kinase.
This combination of features allows for the rapid generation of molecular diversity from a single, commercially available starting material.[5]
Chemical Properties and Reactivity Profile
Understanding the reactivity of this compound is crucial for successful synthesis design. The molecule's reactivity is dominated by the electrophilic nature of the pyridine ring, which is further polarized by the substituents.
Caption: General synthetic workflow for elaborating the core scaffold.
Application Protocol 1: Synthesis of an Imidazo[4,5-b]pyridine Core
Imidazo[4,5-b]pyridines are privileged scaffolds found in numerous kinase inhibitors. This protocol details their synthesis starting from this compound, adapted from methodologies used to create dual FLT3/Aurora kinase inhibitors. [6] 3.1. Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: To displace the C2 chloride with a desired amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Desired primary amine (e.g., 1-Boc-piperazin-4-amine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
To a stirred solution of this compound in NMP (approx. 0.5 M), add the primary amine followed by DIPEA.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the SNAr product. Further purification can be done by silica gel chromatography if necessary.
-
-
Scientific Rationale: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion. NMP or DMSO are chosen as solvents due to their high boiling points and ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
3.2. Step 2: Nitro Group Reduction
-
Objective: To reduce the nitro group to an amine, setting the stage for cyclization.
-
Materials:
-
SNAr product from Step 1 (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq)
-
Ethanol (EtOH) and Water (1:1 or 2:1 mixture)
-
-
Protocol:
-
Suspend the SNAr product in a mixture of EtOH and water.
-
Heat the suspension to reflux (approx. 80-90 °C).
-
Add sodium dithionite portion-wise over 30 minutes. The reaction is often accompanied by a color change from deep red/orange to a lighter yellow.
-
Continue heating for 1-2 hours after the addition is complete.
-
Cool the reaction, and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude triamine product, which is often used directly in the next step without further purification.
-
-
Scientific Rationale: Sodium dithionite is a mild and effective reducing agent for aromatic nitro groups, particularly in aqueous/alcoholic media. [6]It is generally preferred over catalytic hydrogenation in this context to avoid potential dehalogenation if other halogens are present on the scaffold.
3.3. Step 3: Imidazole Ring Formation
-
Objective: To cyclize the vicinal diamines to form the fused imidazole ring.
-
Materials:
-
Crude triamine from Step 2 (1.0 eq)
-
Triethyl orthoformate or Formic acid
-
Hydrochloric acid (catalytic)
-
-
Protocol:
-
Dissolve the crude triamine in triethyl orthoformate.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Monitor for the formation of the cyclized product.
-
Cool the reaction and concentrate under vacuum to remove excess reagent.
-
Purify the residue by silica gel chromatography or recrystallization to obtain the final imidazo[4,5-b]pyridine core.
-
-
Scientific Rationale: Triethyl orthoformate serves as a source of one carbon atom, reacting with the two adjacent amino groups to form the imidazole ring. The acid catalyst protonates the orthoformate, making it more electrophilic and facilitating the reaction.
Caption: Reaction scheme for the synthesis of an Imidazo[4,5-b]pyridine core.
Application Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold is another critical pharmacophore, notably used in inhibitors of tyrosine kinases like PDGFr and FGFr. [7]The synthesis follows a similar logic of SNAr, reduction, and cyclization.
4.1. Step 1 & 2: SNAr and Nitro Reduction
-
These steps are analogous to Protocols 3.1 and 3.2. The key difference is the choice of the initial nucleophile, which is often an aniline derivative in the synthesis of this class of inhibitors.
4.2. Step 3: Pyrimidine Ring Formation
-
Objective: To construct the second fused ring (pyrimidine) using the newly formed diamine.
-
Materials:
-
Crude triamine intermediate (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
2-Ethoxyethanol
-
-
Protocol:
-
Combine the crude triamine and guanidine hydrochloride in 2-ethoxyethanol.
-
Heat the mixture to reflux (approx. 135 °C) for 12-24 hours.
-
Cool the reaction mixture, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent like ethanol or ether, and dry.
-
Alternatively, dilute the cooled reaction mixture with water and extract the product with an organic solvent.
-
Purify by column chromatography or recrystallization.
-
-
Scientific Rationale: Guanidine serves as a "C-N" building block. It reacts with the 1,3-diamine system (the original C4 amine and the newly reduced C3 amine) to form the 2-aminopyrimidine ring, a common feature in ATP-mimetic inhibitors. 2-Ethoxyethanol is a high-boiling polar solvent suitable for this type of condensation/cyclization reaction.
Summary of Applications in Kinase Inhibitor Synthesis
The versatility of this compound has enabled the synthesis of inhibitors targeting a wide range of kinases. The initial SNAr reaction allows for the installation of various side chains that can target specific sub-pockets of the ATP-binding site, thereby tuning the inhibitor's potency and selectivity.
| Target Kinase(s) | Resulting Scaffold | Key Synthetic Step | Reference |
| FLT3 / Aurora | Imidazo[4,5-b]pyridine | SNAr followed by reduction and cyclization with an orthoformate. | [6] |
| PDGFr / FGFr / c-Src | Pyrido[2,3-d]pyrimidine | SNAr with anilines, reduction, and cyclization with guanidine. | [7] |
| Glycogen Synthase Kinase-3 (GSK3) | Fused Pyridines | SNAr is a key step in building the complex inhibitor structure. | [8] |
| p70S6Kβ | Isoquinoline-Pyridine Hybrid | Regioselective SNAr using a related 2,6-dichloro-3-nitropyridine. | [8][9] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of kinase inhibitors. Its well-defined and predictable reactivity allows medicinal chemists to systematically explore structure-activity relationships (SAR) by varying the nucleophile in the initial SNAr step and modifying the scaffold through subsequent reduction and cyclization reactions. The protocols outlined in this note provide a robust foundation for researchers to leverage this powerful building block in their drug discovery programs, accelerating the development of next-generation targeted therapeutics.
References
- This compound - Pipzine Chemicals. Pipzine Chemicals.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Figshare.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.
- Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
- Drug Discovery - Inhibitor. chemical-kinomics.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 2789-25-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 4-Amino-2-chloro-3-nitropyridine
Authored for: Researchers, Scientists, and Drug Development Professionals Pillar Focus: Scalable Process Chemistry, Safety, and Analytical Validation
Executive Summary: The Strategic Importance of 4-Amino-2-chloro-3-nitropyridine
This compound is a pivotal chemical intermediate whose value is underscored by its versatile molecular architecture. The strategic placement of amino, chloro, and nitro functional groups on the pyridine ring renders it an exceptionally reactive and adaptable building block in organic synthesis.[1] This compound is not merely a laboratory curiosity but a cornerstone intermediate in the production of high-value commercial molecules. In the pharmaceutical sector, it is integral to the synthesis of novel therapeutics, including anti-cancer agents, antibiotics, and antiviral drugs.[1][2][3] Its utility extends to the agrochemical industry, where it serves as a precursor for advanced herbicides and fungicides designed for effective crop protection.[1]
This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, emphasizing process control, safety, and the analytical validation required for industrial application.
The Synthetic Blueprint: Nitration of 2-chloro-4-aminopyridine
The most common and industrially viable route to this compound involves the electrophilic nitration of 2-chloro-4-aminopyridine. The reaction employs a mixed acid system, typically concentrated sulfuric acid and a nitrating agent like nitric acid or potassium nitrate.
The causality behind this choice of starting material is the directing effect of the substituents on the pyridine ring. The amino group at the 4-position is a powerful activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho positions (3 and 5). The chloro group at the 2-position is deactivating but also influences the regioselectivity. The reaction inevitably yields a mixture of the desired this compound and its isomer, 4-amino-2-chloro-5-nitropyridine.[2] Consequently, a robust purification strategy is a critical component of the overall process.
Caption: Synthetic workflow for this compound.
Large-Scale Production Protocol
This protocol is designed for a multi-kilogram scale and assumes the use of appropriate industrial chemical processing equipment.
Equipment and Reagents
-
Equipment:
-
100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and bottom discharge valve.
-
Jacketed cooling/heating system capable of maintaining -10°C to 100°C.
-
Addition funnel or dosing pump for controlled liquid addition.
-
Nutsche filter or centrifuge for solid isolation.
-
Vacuum oven for drying.
-
-
Reagents:
-
2-chloro-4-aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%) or Potassium Nitrate
-
Crushed Ice / Deionized Water
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ethanol (95%) or Toluene for recrystallization
-
Step-by-Step Synthesis Procedure
Step 1: Reactor Preparation and Acid Charging (Critical Control Point)
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with concentrated sulfuric acid (e.g., 40 L).
-
Begin agitation and cool the reactor jacket to 0-5°C. The dissolution of the starting material is exothermic, and pre-cooling prevents temperature spikes.
Step 2: Addition of Starting Material
-
Once the sulfuric acid reaches the target temperature, slowly add 2-chloro-4-aminopyridine (e.g., 5.0 kg) in portions over 1-2 hours.
-
Causality: Portion-wise addition is crucial to control the heat generated from the acid-base interaction and dissolution, maintaining the temperature below 15°C.
Step 3: Nitration (Hazardous Operation)
-
Cool the reaction mixture to 0°C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled vessel.
-
Slowly add the nitrating mixture (or portion-wise addition of solid potassium nitrate) to the reactor over 2-3 hours.[6]
-
CRITICAL: The temperature MUST be maintained between 0-10°C throughout the addition.[7] This is a highly exothermic step, and a temperature excursion can lead to a runaway reaction and the formation of unwanted byproducts.
Step 4: Reaction Maturation
-
After the addition is complete, stir the mixture at 0-10°C for an additional 3-5 hours.[7]
-
Allow the reaction to slowly warm to room temperature and stir overnight to ensure complete conversion.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 5: Quenching and Precipitation
-
In a separate, larger vessel, prepare a slurry of crushed ice and water (e.g., 200 kg).
-
CRITICAL: Very slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. This step is extremely exothermic. Reverse addition (adding water to the acid) must be avoided at all costs.
-
Once the quench is complete, slowly add concentrated ammonium hydroxide to the slurry to adjust the pH to approximately 3.[2][6] This will precipitate the crude product mixture as a yellow solid.
Step 6: Isolation and Purification of Isomers
-
Filter the precipitated solid using a Nutsche filter and wash thoroughly with cold deionized water until the filtrate is neutral.
-
The wet cake contains both the 3-nitro and 5-nitro isomers.[2]
-
Transfer the crude solid to a clean reactor and add a suitable solvent for recrystallization, such as 95% ethanol or toluene.[2]
-
Heat the mixture to reflux to dissolve the solids, then cool slowly to crystallize the product. The this compound is typically less soluble and will crystallize first.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60°C. The mother liquor will contain the majority of the 5-nitro isomer.[2]
Process Parameters and Expected Outcome
| Parameter | Specification | Rationale |
| Starting Material | 2-chloro-4-aminopyridine | Precursor with appropriate directing groups. |
| Nitrating Agent | H₂SO₄ / HNO₃ (or KNO₃) | Generates the necessary NO₂⁺ electrophile. |
| Nitration Temperature | 0-10°C | Controls reaction rate and prevents runaway/byproducts. |
| Quench Method | Add acid to ice | Safely dissipates the immense heat of dilution. |
| Precipitation pH | ~3.0 | Maximizes precipitation of the amine products. |
| Purification | Recrystallization | Exploits solubility differences between isomers. |
| Expected Yield | 75-85% (for 3-nitro isomer)[2] | Based on reported industrial processes. |
| Expected Purity | >97% (by HPLC)[2] | Achievable with careful recrystallization. |
Analytical Quality Control
To ensure the final product meets specifications, the following analytical tests are mandatory:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying the level of the 5-nitro isomer and any other impurities.[8]
-
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): Confirms the chemical structure and isomeric identity. The proton NMR spectrum for this compound in DMSO-d₆ typically shows characteristic doublets for the pyridine ring protons.[3]
-
Melting Point: A sharp melting point (typically 179-181°C) is a good indicator of purity.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
Critical Safety and Handling Protocols
The synthesis of this compound involves hazardous materials and energetic reactions. Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, clothing, and eye/face protection (safety goggles and face shield) at all times.[4][9]
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.[4][5] Eyewash stations and safety showers must be immediately accessible.[5]
-
Handling Concentrated Acids: Sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. Handle only in designated acid-resistant areas.
-
Nitration Hazard: The nitration step is highly exothermic and has the potential to become explosive if the temperature is not strictly controlled. Ensure robust cooling capacity and continuous monitoring.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][9][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
-
-
Storage: Store the final product in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4][5]
-
Waste Disposal: Dispose of all chemical waste, including mother liquors and contaminated materials, in accordance with local, state, and federal regulations.[5]
References
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. This compound | 2789-25-5 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Amino-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
Application Note: Strategic Synthesis of 2,4-Diamino-3-Nitropyridine Scaffolds via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-2-chloro-3-nitropyridine
In the landscape of modern medicinal chemistry, this compound stands out as a pivotal building block for the synthesis of novel therapeutics.[1] Its unique electronic and structural features—a pyridine core activated by both a nitro group and the inherent electron-withdrawing nature of the nitrogen heteroatom—make it an exceptionally versatile substrate for constructing complex molecular architectures.[2][3] This compound is a key precursor for a wide array of bioactive molecules, including potential anti-cancer agents, antivirals, and antibiotics.[1][4][5]
The primary reaction of interest, the nucleophilic aromatic substitution (SNAr) at the C-2 position with various amines, provides a direct and efficient route to 2,4-diamino-3-nitropyridine derivatives. These scaffolds are privileged structures in drug design, offering multiple points for diversification and interaction with biological targets. This guide provides a detailed exploration of this reaction, from its underlying mechanism to practical, field-tested protocols and applications in drug discovery.
Reaction Mechanism: The SNAr Pathway
The displacement of the chloride at the C-2 position of this compound by an amine nucleophile proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[6]
Causality of Reactivity:
-
Activation: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the strong electron-withdrawing nitro group (-NO₂) at the C-3 position. The combined influence of the ring nitrogen and the nitro group polarizes the C-Cl bond and significantly lowers the energy barrier for nucleophilic attack.[6][7]
-
Nucleophilic Attack: An amine nucleophile attacks the electrophilic carbon atom at the C-2 position. This is the rate-determining step and results in the temporary disruption of the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[6]
-
Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system and stabilized by resonance, particularly onto the oxygen atoms of the nitro group and the pyridine nitrogen. This stabilization is crucial for the reaction to proceed.
-
Elimination & Re-aromatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.
Regioselectivity: The reaction is highly regioselective at the C-2 position. The carbon at C-2 is ortho to both the activating nitro group and the ring nitrogen, making it the most electron-deficient and sterically accessible site for nucleophilic attack compared to other positions on the ring.[7]
Caption: SNAr reaction pathway for amination.
Experimental Protocols & Methodologies
The following section details a general, robust protocol for the reaction. It is designed to be a self-validating system where progress can be easily monitored.
General Protocol for Amination
This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine of interest (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or DMF)
-
Base (optional, e.g., Triethylamine (Et₃N) or DIPEA, 1.5 - 2.0 eq)
-
Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard work-up and purification equipment
Caption: Standard experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration). Begin stirring to ensure dissolution.
-
Reagent Addition: Add the amine (1.1-1.5 eq) to the stirring solution. If the amine salt is used or if the amine is not sufficiently basic, add a non-nucleophilic base like triethylamine.
-
Heating: Attach a reflux condenser and heat the reaction mixture to the desired temperature (see Table 1). Reactions are typically run at reflux.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is often Ethyl Acetate/Hexanes. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water or ice to the concentrated mixture to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with water to remove any residual salts or water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography for higher purity.
Data Presentation: Optimizing Reaction Conditions
The choice of solvent, temperature, and base can significantly impact reaction time and yield. The following table summarizes typical conditions based on the nucleophilicity of the amine.
| Amine Type | Typical Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Notes |
| Primary Aliphatic | Ethanol, Isopropanol | Often not required | 80 - 100 | 2 - 6 | Highly nucleophilic; reaction proceeds readily. |
| Secondary Aliphatic | Ethanol, DMF, NMP | Often not required | 80 - 120 | 4 - 12 | Slightly slower due to increased steric hindrance. |
| Aniline (Aromatic) | DMF, DMSO | K₂CO₃, NaH | 100 - 150 | 12 - 24 | Less nucleophilic; requires higher temperatures and a base to deprotonate the amine. |
| Heterocyclic | Ethanol, Acetonitrile | Et₃N, DIPEA | 80 - 110 | 6 - 18 | Reactivity depends on the specific heterocycle. |
Applications in Drug Development
The 2,4-diamino-3-nitropyridine core synthesized through this reaction is a versatile intermediate. A common subsequent step is the reduction of the nitro group to an amine, yielding a 2,3,4-triaminopyridine derivative. This opens up further synthetic possibilities, such as the formation of fused heterocyclic systems like imidazopyridines, which are known to target a range of enzymes.[4]
Example Synthetic Application: This scaffold is used in the synthesis of fatty acid synthase (FASN) inhibitors, which have shown potential in treating HCV infections and cancer.[4][5]
Caption: Synthesis of an imidazopyridine core.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Low nucleophilicity of the amine. 3. Amine protonated by solvent. | 1. Increase temperature; switch to a higher-boiling solvent (e.g., DMF, NMP). 2. Add a base (e.g., K₂CO₃, NaH) to deprotonate the amine. 3. Use an aprotic solvent like DMF or Acetonitrile. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Reagents used in stoichiometric amounts. | 1. Extend the reaction time and continue monitoring by TLC. 2. Increase the equivalents of the amine nucleophile to 1.5-2.0 eq. |
| Multiple Products | 1. Side reactions at other positions (unlikely but possible). 2. Degradation of starting material or product at high temperatures. | 1. Confirm the structure of the major product by NMR. 2. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of basic impurities. | 1. Drive the reaction to completion to consume all starting material. 2. Perform an acidic wash (e.g., dilute HCl) during work-up to remove residual amine/base before chromatography. |
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Work in a well-ventilated fume hood.
-
Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Organic solvents are flammable. Avoid open flames and ensure heating is performed using a controlled heating mantle.
References
- ChemBK. (2024). This compound.
- Pipzine Chemicals. (n.d.). This compound.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 735.
- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196.
- Google Patents. (2015). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- YouTube. (2019). Nucleophilic aromatic substitutions.
- Tarasov, E. V., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7485–7492.
- PubMed. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Molbase. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- NIH. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Michigan State University Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- NIH. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
- NIH. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 2789-25-5 [chemicalbook.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Suzuki Coupling of 4-Amino-2-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of a Highly Functionalized Pyridine Core
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] However, the successful application of this powerful reaction to highly functionalized and electronically complex substrates, such as 4-Amino-2-chloro-3-nitropyridine, requires a nuanced understanding of the underlying catalytic principles and a carefully optimized protocol. This molecule presents a unique confluence of challenges: the inherent lower reactivity of a chloro-leaving group compared to its bromo or iodo counterparts, and the presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group.[3]
The pyridine nitrogen and the exocyclic amino group can act as potential ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5][6] Conversely, the electron-withdrawing nitro group, while activating the chlorine for nucleophilic aromatic substitution, can also influence the oxidative addition step of the Suzuki coupling. This guide provides a detailed exploration of the crucial parameters for the successful Suzuki coupling of this compound, offering two robust protocols and a comprehensive rationale for the selection of reagents and conditions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization Strategies
The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
Catalyst and Ligand Selection: The Key to Success
For challenging substrates like chloropyridines, standard catalysts such as Pd(PPh₃)₄ may prove insufficient. The combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand is often essential for achieving high yields.
-
Buchwald Ligands: Ligands such as SPhos and XPhos have demonstrated exceptional utility in the coupling of heteroaryl chlorides.[7][8][9] Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition to the C-Cl bond.
-
Ferrocenyl Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust ligand that, when complexed with palladium (e.g., as Pd(dppf)Cl₂), forms a highly active and stable catalyst suitable for a range of Suzuki couplings.[10][11]
| Ligand | Structure | Key Features |
| SPhos | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, excellent for heteroaryl chlorides.[7] |
| XPhos | Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich, highly active for challenging couplings.[8][9] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Forms stable and active palladium complexes, widely applicable.[10] |
Choice of Base and Solvent
The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base must be carefully considered to avoid undesired side reactions.
-
Bases: For substrates bearing sensitive functional groups, inorganic bases are preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective choices.[1][3][12] Stronger bases like hydroxides should be used with caution as they can promote side reactions.
-
Solvents: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[1][12][13] It is imperative to thoroughly degas the solvent to prevent oxidation and deactivation of the palladium catalyst.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol A: Pd(dppf)Cl₂ Catalyzed Coupling
This protocol utilizes a commercially available and air-stable palladium precatalyst, making it convenient for general use.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂.
-
Add degassed 1,4-dioxane and degassed water via syringe (a typical solvent ratio is 4:1 to 5:1 dioxane:water). The reaction concentration is typically between 0.1 M and 0.3 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-Amino-2-aryl-3-nitropyridine.
Protocol B: Pd(OAc)₂/SPhos Catalyzed Coupling
This protocol is recommended for more challenging couplings or when Protocol A provides suboptimal yields. The in-situ generation of the active catalyst from a palladium precursor and a bulky phosphine ligand often leads to higher catalytic activity.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound, the boronic acid/ester, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
In a separate vial, under an inert atmosphere, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask containing the reagents.
-
Add the degassed toluene and water (a 10:1 toluene:water ratio is a good starting point).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the work-up and purification steps as described in Protocol A.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature | - Use a more active catalyst system (e.g., switch from Protocol A to B)- Increase catalyst loading slightly (e.g., to 5-7 mol%)- Ensure thorough degassing of all solvents- Increase reaction temperature in 10 °C increments |
| Significant Side Products (e.g., Dehalogenation) | - Catalyst deactivation pathway- Unstable boronic acid | - Screen different bases (e.g., K₂CO₃ vs. K₃PO₄)- Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid- Lower the reaction temperature if conversion is still acceptable |
| Protodeboronation of Boronic Acid | - Presence of excess water- Base is too strong or reaction time is too long | - Use anhydrous solvents if possible- Use a milder base (e.g., KF)- Use a more stable boronic ester |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel chemical entities in drug discovery and materials science. Success hinges on overcoming the inherent difficulties of coupling an electron-rich and potentially coordinating aminopyridine with a less reactive aryl chloride. The use of modern palladium catalysts, particularly those featuring bulky and electron-rich phosphine ligands such as SPhos or dppf, in conjunction with carefully selected bases and degassed solvent systems, is paramount. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully execute and optimize this critical reaction, paving the way for the efficient synthesis of a diverse range of 4-amino-3-nitro-biarylpyridine derivatives.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Royal Society of Chemistry. (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Springer. (n.d.). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Royal Society of Chemistry. (n.d.). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies.
- Wikipedia. (n.d.). XPhos.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. XPhos - Wikipedia [en.wikipedia.org]
- 10. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-chloro-3-nitropyridine
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. This compound is a critical intermediate in the production of various pharmaceuticals and agrochemicals, making its efficient synthesis a key objective.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Reaction Overview & Core Challenges
The most prevalent synthetic route to this compound involves the nitration of 2-chloro-4-aminopyridine. This method, while effective, is often complicated by the formation of a significant regioisomeric byproduct, 4-amino-2-chloro-5-nitropyridine.[2] The primary challenge lies in controlling the regioselectivity of the nitration and subsequently separating the desired 3-nitro isomer from the 5-nitro isomer.
Typical Reaction Scheme:
-
Starting Material: 2-chloro-4-aminopyridine
-
Reagents: Mixed acid (concentrated nitric acid and sulfuric acid)
-
Products: this compound (major) and 4-Amino-2-chloro-5-nitropyridine (minor)
The strong electron-donating amino group directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho and para to it (positions 3 and 5). The goal is to maximize substitution at the C-3 position while minimizing it at the C-5 position.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis.
Question 1: Why is my overall yield of the nitrated product mixture consistently low (<90%)?
Answer: A low total yield of the isomer mixture (before separation) typically points to incomplete reaction or product degradation during workup.
-
Causality (Incomplete Reaction): The nitration of pyridines requires strongly acidic conditions to generate a sufficient concentration of the nitronium ion. If the sulfuric acid concentration is too low or if the reaction temperature is not adequately maintained, the reaction may not proceed to completion. The reaction involves adding potassium nitrate to the starting material in concentrated sulfuric acid at 0°C.[3] Stirring overnight at room temperature after the initial reaction has two purposes: ensuring the reaction is complete and allowing the highly exothermic mixture to cool safely before quenching on ice.[2]
-
Causality (Workup Losses): During the quench step, the reaction mixture is poured onto crushed ice. If this is done too quickly or without sufficient cooling, localized heating can cause decomposition of the nitro-products. Furthermore, the subsequent pH adjustment is critical. Adjusting the pH to approximately 3 with concentrated ammonia precipitates the product mixture.[3][4] If the pH goes too high (alkaline), the product may become more soluble or susceptible to degradation. The temperature during this neutralization must be kept below 20°C to prevent side reactions.[4]
Troubleshooting Workflow: Low Isomer Mixture Yield
Caption: Troubleshooting logic for low overall nitration yield.
Question 2: The yield of my desired this compound is low after purification, even though the initial total yield was high. How can I improve the isomer ratio?
Answer: This is the central challenge of this synthesis. The formation of the 4-amino-2-chloro-5-nitropyridine isomer is a competing reaction. While difficult to eliminate completely, its proportion can be influenced by reaction conditions. The reported yields for the desired 3-nitro isomer range from 75-85%, with the 5-nitro isomer comprising 15-25% of the product mixture.[2]
-
Mechanistic Insight: The regioselectivity in nucleophilic aromatic substitution (SNAr) on similar systems is highly dependent on both electronic and steric factors.[5] While a detailed study on this specific electrophilic substitution is scarce, we can infer that temperature control is paramount. Higher temperatures can provide the activation energy needed to overcome the steric hindrance at the C-5 position, potentially increasing the yield of the undesired isomer.
-
Separation is Key: Since the formation of the 5-nitro isomer is unavoidable, an efficient separation protocol is critical. The two isomers have different solubilities, which can be exploited. Recrystallization is the most common method for purification.[2]
Protocol: Isomer Separation by Recrystallization
-
Solvent Selection: A mixed solvent system of ethyl acetate and petroleum ether (or hexane) is effective. A volume ratio of 1:3 to 1:10 (ethyl acetate:petroleum ether) is recommended.[2]
-
Procedure: a. Dissolve the crude isomer mixture in a minimum amount of hot ethyl acetate. b. Slowly add petroleum ether until the solution becomes turbid. c. Reheat gently until the solution is clear again. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. e. The desired this compound is less soluble and will precipitate as a yellow solid. f. Filter the solid and wash with cold petroleum ether. g. The mother liquor will be enriched with the more soluble 5-nitro isomer. This can be concentrated and purified separately if desired.[2][4]
Question 3: I'm seeing additional, unidentified impurities in my crude product. What could they be?
Answer: Besides the main isomeric byproduct, other impurities can arise from over-nitration or side reactions if conditions are not carefully controlled.
-
Dinitro compounds: Although less common for an amino-substituted pyridine, excessively harsh conditions (high temperature, excess nitric acid) could potentially lead to the formation of dinitro products.
-
Oxidation products: The pyridine ring can be sensitive to oxidation under strong acidic and nitrating conditions.
-
Starting material degradation: Impurities in the initial 2-chloro-4-aminopyridine can carry through or decompose.
Preventative Measures:
-
Reagent Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent (e.g., potassium nitrate). A typical protocol uses a molar equivalent of potassium nitrate to the starting aminopyridine.[3]
-
Temperature Control: Strictly maintain the reaction temperature at 0°C during the addition of the nitrating agent.[3] Do not allow the temperature to rise significantly.
-
Purity of Starting Material: Ensure the 2-chloro-4-aminopyridine is of high purity (>98%) before starting the reaction.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal temperature profile for the reaction? A: The reaction should be initiated at 0°C for the addition of the nitrating agent. After addition, it can be allowed to slowly warm to room temperature and stirred overnight to ensure completion.[2][3] One protocol also describes heating the mixture to 80-100°C after the initial reaction to drive it to completion, but this must be done with extreme caution and may affect the isomer ratio.[3][4] The workup and pH adjustment must be conducted under cold conditions (<20°C).[4]
Q: Can I use a different solvent for the reaction or workup? A: The reaction itself is typically performed in concentrated sulfuric acid, which acts as both the solvent and the catalyst. For the workup, after precipitation of the crude product, extraction with ethyl acetate is a common method to recover any product remaining in the aqueous phase before proceeding to recrystallization.[4][6]
Q: What are the expected physical properties and spectral data for the final product? A: this compound should be a yellow solid.
-
Melting Point: 179-181 °C[4]
-
¹H-NMR (DMSO-d₆, 500 MHz): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H, -NH₂), 6.83 (d, J = 6.0 Hz, 1H)[4]
-
¹³C-NMR (DMSO-d₆, 125 MHz): δ 149.54, 149.24, 142.69, 142.33, 122.45[4]
Q: Is there an alternative synthetic route? A: While nitration of 2-chloro-4-aminopyridine is common, another major route is the regioselective amination of 2,4-dichloro-3-nitropyridine. In this SNAr reaction, ammonia or an ammonia source will preferentially displace the chlorine at the C-4 position, which is more activated by the nitro group and sterically accessible, to yield the desired product.[7] This can sometimes offer better control and avoid the difficult isomeric separation.
Alternative Synthesis Workflow
Caption: Workflow for the alternative SNAr synthesis route.
Section 4: Data Summary & Protocols
Table 1: Comparison of Synthesis Parameters
| Parameter | Method A: Nitration | Method B: Amination |
| Starting Material | 2-chloro-4-aminopyridine | 2,4-dichloro-3-nitropyridine |
| Key Reagents | H₂SO₄, HNO₃ (or KNO₃) | Aqueous or ethanolic NH₃ |
| Temperature | 0°C to Room Temp[2][3] | Room Temp to 100°C[7] |
| Key Challenge | Isomer separation (3-nitro vs. 5-nitro)[2] | Controlling di-substitution |
| Reported Yield | 75-85% (of 3-nitro isomer)[2] | Variable, depends on conditions |
| Reference | CN103819398B[2] | Benchchem Application Notes[7] |
Detailed Protocol: Nitration of 2-chloro-4-aminopyridine
This protocol is a synthesis of literature procedures and should be adapted and optimized for specific laboratory conditions. Perform on a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-4-aminopyridine (1.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 8-10 volumes) while maintaining the internal temperature below 10°C.
-
Nitration: Once a homogenous solution is obtained and cooled back to 0°C, add potassium nitrate (1.0 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 5°C.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight.[2]
-
Quench: Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralization: Cool the resulting slurry in an ice bath. Slowly add concentrated aqueous ammonia to adjust the pH to ~3. Monitor the temperature closely, keeping it below 20°C. A yellow solid will precipitate.[4]
-
Isolation: Stir the mixture for 15-30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water.
-
Purification: Proceed with the recrystallization protocol described in the Troubleshooting section to separate the 3-nitro and 5-nitro isomers.
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 2789-25-5 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-2-chloro-3-nitropyridine by Recrystallization
Welcome to the dedicated technical support guide for the purification of 4-Amino-2-chloro-3-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of its recrystallization, focusing on achieving high purity and yield. Our approach is rooted in explaining the why behind each step, ensuring you can not only follow a procedure but also troubleshoot and adapt it to your specific experimental context.
Introduction: The Challenge of Isomeric Purity
This compound is a vital building block in the synthesis of various pharmaceutical compounds, including antiviral and enzyme inhibitors.[1] The primary challenge in its synthesis arises from the nitration of 2-chloro-4-aminopyridine, which inevitably produces a mixture of the desired 3-nitro isomer and the undesired 4-amino-2-chloro-5-nitropyridine isomer.[2] While chromatographic methods can be employed for separation, they are often not practical for large-scale production.[2]
Recrystallization stands as the most effective and scalable method for isolating the high-purity 3-nitro isomer. The success of this purification hinges on the differential solubility of the two isomers in a carefully selected solvent system. This guide will walk you through proven protocols and provide solutions to common problems encountered during this critical purification step.
Physical and Chemical Properties at a Glance
A clear understanding of the physical properties of the target compound and its primary impurity is fundamental to designing an effective purification strategy.
| Property | This compound (Target) | 4-Amino-2-chloro-5-nitropyridine (Impurity) |
| Appearance | Yellow to very pale yellow solid/powder[3][4] | Light yellow powdery solid[2] |
| Molecular Formula | C₅H₄ClN₃O₂ | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol [5] | 173.56 g/mol |
| Melting Point | 179-181 °C or 187 °C[1][4] | Data not consistently available, but distinct from the 3-nitro isomer. |
| Solubility Profile | Soluble in hot ethanol, ethyl acetate, DMSO, DMF. Sparingly soluble in water.[3][6] | More soluble in the mother liquor of certain solvent systems.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant impurity I should be concerned about when purifying this compound?
A1: The most common and challenging impurity is the structural isomer, 4-amino-2-chloro-5-nitropyridine. It is formed concurrently during the nitration step of the synthesis.[2] Due to their similar structures, their physical properties, such as polarity and molecular weight, are nearly identical, making separation non-trivial. However, their solubilities in specific solvent systems differ sufficiently to allow for effective separation by recrystallization.[2]
Q2: Can I use a single solvent for the recrystallization?
A2: While possible, a mixed solvent system often provides superior selectivity and recovery. A single solvent like hot ethanol can be used, but achieving high purity might require multiple recrystallization cycles, leading to significant yield loss. A mixed solvent system, such as ethyl acetate and petroleum ether, has been demonstrated to be highly effective in selectively precipitating the desired 3-nitro isomer while keeping the 5-nitro isomer in the mother liquor.[2]
Q3: How critical is the cooling rate during crystallization?
A3: The cooling rate is a critical parameter. Slow, controlled cooling is paramount for the formation of large, well-defined crystals, which inherently exclude impurities more effectively. Rapid cooling or crashing the product out of solution by plunging a hot flask into an ice bath will lead to the formation of smaller crystals that can trap impurities, including the 5-nitro isomer and residual solvent, thereby compromising purity.
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Experimental Protocols
Protocol 1: High-Purity Recrystallization using a Mixed Solvent System
This protocol is adapted from a demonstrated method for effectively separating the 3-nitro and 5-nitro isomers.[2] It relies on the principle that this compound is less soluble in a mixture of ethyl acetate and petroleum ether than its 5-nitro isomer.
Materials:
-
Crude this compound (containing the 5-nitro isomer)
-
Ethyl acetate (reagent grade)
-
Petroleum ether (reagent grade, typically 60-80 °C boiling range)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirring
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude solid mixture into an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate (the "good" solvent) to the flask.
-
Gently heat the mixture to reflux with stirring until all the solid dissolves. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good recovery.
-
-
Addition of Anti-Solvent:
-
Once the solid is fully dissolved, slowly add petroleum ether (the "anti-solvent") to the hot solution. The recommended volume ratio of ethyl acetate to petroleum ether can range from 1:3 to 1:10.[2]
-
Continue adding petroleum ether until you observe persistent cloudiness (turbidity), which indicates the solution is reaching its saturation point.
-
If too much anti-solvent is added and the product precipitates prematurely, add a small amount of hot ethyl acetate to redissolve it.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Insulating the flask with glass wool can promote slower cooling.
-
Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold petroleum ether or a cold mixture of ethyl acetate/petroleum ether to remove any adhering mother liquor which contains the more soluble 5-nitro isomer.
-
Critical Step: Do not use room temperature or warm solvent for washing, as this will dissolve a significant portion of your product.
-
-
Drying:
-
Dry the purified crystals under vacuum. The resulting solid should be the high-purity this compound. Purity can be confirmed by melting point analysis and/or NMR.[1]
-
Protocol 2: Recovery of 4-Amino-2-chloro-5-nitropyridine from Mother Liquor
The mother liquor from the first recrystallization is enriched with the 5-nitro isomer. This protocol allows for its recovery.[2]
Materials:
-
Filtrate (mother liquor) from Protocol 1
-
95% Ethanol
-
Rotary evaporator
-
Standard recrystallization glassware
Step-by-Step Procedure:
-
Solvent Removal:
-
Transfer the mother liquor to a round-bottom flask.
-
Remove the ethyl acetate and petroleum ether under reduced pressure using a rotary evaporator.
-
-
Recrystallization from Ethanol:
-
To the remaining residue, add a minimal amount of hot 95% ethanol and heat until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol and dry under vacuum. This product is the enriched 4-amino-2-chloro-5-nitropyridine isomer.[2]
-
References
- Pipzine Chemicals. (n.d.). This compound.
- Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- ChemBK. (2024). This compound.
- iChemical. (n.d.). 4-Amino-2-chloro-5-nitropyridine, CAS No. 2604-39-9.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Amerigo Scientific. (n.d.). 4-Amino-2-chloro-3-nitro pyridine.
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine Safety and Hazards.
Sources
- 1. This compound | 2789-25-5 [chemicalbook.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 4. labproinc.com [labproinc.com]
- 5. synchem.de [synchem.de]
- 6. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 7. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Technical Support Center: Isomer Separation in 4-Amino-2-chloro-3-nitropyridine Synthesis
Welcome to the technical support center for the synthesis and purification of 4-Amino-2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the separation of the desired 3-nitro isomer from its 5-nitro byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is an isomeric byproduct formed during the nitration of 2-chloro-4-aminopyridine?
A1: The formation of isomers is a fundamental outcome of electrophilic aromatic substitution on a substituted pyridine ring. The starting material, 2-chloro-4-aminopyridine, has two activating/directing groups (the amino group and the chloro group) and the ring nitrogen, which influence the position of the incoming nitro group (-NO₂).
-
Directing Effects: The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The chloro group (-Cl) is deactivating but is also ortho-, para- directing. The pyridine nitrogen is a strong deactivating group.
-
Steric Hindrance: The positions adjacent to the bulky chloro group and the ring nitrogen can be sterically hindered.
During nitration with a mixture of nitric and sulfuric acid, the electrophile (NO₂⁺) is directed to the available positions on the pyridine ring. The electronic and steric factors result in nitration occurring at both the C3 and C5 positions, leading to the formation of this compound (the desired product) and 4-Amino-2-chloro-5-nitropyridine as the primary byproduct.[1][2] The relative ratio of these isomers is dictated by the precise reaction conditions, including temperature and the composition of the nitrating mixture.
Q2: What are the typical ratios of the 3-nitro to 5-nitro isomer after synthesis?
A2: The ratio is highly dependent on the specific synthetic protocol. However, published methods indicate that the desired this compound is the major product. Typical isomer distributions see the 3-nitro isomer formed in significantly higher amounts than the 5-nitro isomer.
| Isomer | Typical Yield Range (Post-Separation) | Reference |
| This compound | 70-85% | [1][2] |
| 4-Amino-2-chloro-5-nitropyridine | 15-25% | [1][2] |
Q3: Why is the separation of these isomers critical for downstream applications?
A3: this compound is a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and other pharmaceuticals.[1][3] The specific regiochemistry of the 3-nitro isomer is essential for the desired reactivity and biological activity in subsequent synthetic steps. The presence of the 5-nitro isomer can lead to the formation of impurities, reduce the yield of the target molecule, and introduce potential, unintended biological effects, complicating regulatory approval and clinical development. Therefore, achieving high isomeric purity is a non-negotiable quality control standard.
Troubleshooting Guide: Isomer Separation by Recrystallization
Recrystallization is often the first method attempted for isomer separation due to its cost-effectiveness and scalability. It relies on the different solubility profiles of the isomers in a specific solvent system.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield is a common problem and can stem from several factors. The key is to maximize the recovery of the desired 3-nitro isomer while leaving the 5-nitro isomer in the mother liquor.
-
Causality: The 3-nitro isomer is generally less soluble than the 5-nitro isomer in common solvents like ethanol.[1] A low yield may occur if too much solvent is used, preventing the desired product from crystallizing effectively, or if the cooling process is too rapid, trapping the desired product in the solution.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude isomer mixture. Supersaturation is critical for crystallization upon cooling.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
"Salting Out": If the product is still too soluble, consider using a mixed-solvent system. Dissolve the crude product in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists. Heat to redissolve and then cool slowly.
-
Check pH: The solubility of aminopyridines can be pH-dependent. Ensure the pH of your mixture is neutral before crystallization unless a specific pH is required by the protocol.
Q5: The purity of my 3-nitro isomer is poor after a single recrystallization. What's wrong?
A5: Poor purity indicates that the 5-nitro isomer is co-crystallizing with your target compound. This happens when the solubility difference between the isomers is not sufficiently large in the chosen solvent or the concentration of the 5-nitro isomer is too high.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is paramount. Experiment with different solvents. While ethanol is commonly cited[1], other options like ethyl acetate or mixtures may offer better selectivity.
-
Perform a Second Recrystallization: A single crystallization is often insufficient. Redissolve the obtained crystals in a minimal amount of fresh hot solvent and repeat the process. This second step will significantly reduce the amount of the more soluble 5-nitro impurity.
-
Fractional Crystallization: This is a more meticulous approach. Cool the solution in stages. The first crop of crystals that forms will be the most enriched in the less soluble 3-nitro isomer. Filter this crop, then cool the mother liquor further to obtain subsequent crops, which will have decreasing purity.
Workflow for Optimizing Recrystallization
Caption: Workflow for isomer separation via recrystallization.
Troubleshooting Guide: Isomer Separation by Column Chromatography
When recrystallization fails to provide adequate purity, silica gel column chromatography is the preferred alternative.[2][4]
Q6: I am seeing poor separation between the two isomer spots on my TLC plate. How do I improve this?
A6: Good separation on a Thin Layer Chromatography (TLC) plate is a prerequisite for successful column chromatography. Poor separation (low ΔRf) means your chosen mobile phase is not selective enough.
-
Causality: The isomers have very similar polarities. The mobile phase must be fine-tuned to exploit the subtle differences. The 3-nitro isomer is typically slightly more polar than the 5-nitro isomer due to intramolecular hydrogen bonding possibilities, which can affect its interaction with the silica.
Troubleshooting Steps:
-
Decrease Eluent Polarity: If both spots are too high on the TLC plate (Rf > 0.5), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). A common starting point is a hexane:ethyl acetate gradient.[2]
-
Systematic Solvent Screening: Create a matrix of solvent systems. Try adding a small percentage (~1%) of a third solvent like methanol or triethylamine to modulate interactions with the silica gel.
-
Change Solvents Entirely: If hexane/ethyl acetate is not working, consider other systems like dichloromethane/methanol.
Q7: The isomers are co-eluting from my column, resulting in mixed fractions. What should I do?
A7: Co-elution is the column-scale equivalent of poor TLC separation. It can also be caused by improper column packing or running the column too quickly.
Troubleshooting Steps:
-
Use a Shallower Gradient: If you are using a gradient elution, make it shallower. Start with a very low polarity (e.g., 95:5 hexane:ethyl acetate) and increase the polarity very slowly. This will help resolve closely eluting compounds.
-
Switch to Isocratic Elution: An isocratic (constant solvent composition) elution with the optimal mobile phase identified from TLC can sometimes provide better resolution than a gradient.
-
Improve Column Packing: Ensure your column is packed perfectly, without any air bubbles or cracks, as these create channels for the sample to travel through unevenly. A well-packed column is critical for high resolution.
-
Reduce Flow Rate: A slower flow rate increases the equilibration time between the stationary and mobile phases, which can significantly improve the separation of closely related isomers.
Decision Tree for Chromatography Troubleshooting
Caption: Troubleshooting decision tree for column chromatography.
Analytical & Quality Control FAQs
Q8: How can I definitively identify and quantify the purity of my separated isomers?
A8: A combination of chromatographic and spectroscopic techniques is required for unambiguous identification and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[5]
-
Method: A reversed-phase C18 column can be used, but specialized columns designed for polar compounds or isomers, such as those enabling separation via hydrogen bonding, may provide superior resolution.[6][7]
-
Detection: UV detection is suitable as both isomers possess a chromophore.[2]
-
Quantification: Purity is determined by the relative area percentage of the main peak compared to all other peaks in the chromatogram.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer. For example, published data shows distinct signals for the protons on the pyridine ring for both the 3-nitro and 5-nitro isomers, allowing for clear differentiation.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₅H₄ClN₃O₂ (approx. 173.56 g/mol ).[8] While it won't distinguish between the isomers, it confirms the absence of other impurities with different masses.
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.
- 4-Amino-2-chloro-3-nitro pyridine - Amerigo Scientific. URL: [Link]
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. URL: [Link]
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? - Quora. URL: [Link]
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chrom
- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents.
- Analytical Methods for Amino Acids - Shimadzu. URL: [Link]
- Chromatographic Separ
- Preparation and characterization of 4-Amino-2-Anilinopyridine and its chlorodiruthenium(III,II)
- Chromatography: Techniques of Separ
- 4-CHLORO-3-NITROPYRIDIN-2-AMINE | CAS 6980-08-1 - M
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. This compound | 2789-25-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. 4-CHLORO-3-NITROPYRIDIN-2-AMINE | CAS 6980-08-1 [matrix-fine-chemicals.com]
Common side products in the synthesis of 4-Amino-2-chloro-3-nitropyridine
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, is most commonly achieved through the electrophilic nitration of 2-chloro-4-aminopyridine. While seemingly straightforward, this reaction presents a significant challenge in regioselectivity, often leading to the formation of an undesired isomer, 4-amino-2-chloro-5-nitropyridine. This guide will provide a detailed exploration of the underlying chemical principles governing this reaction and practical, field-proven methods for maximizing the yield of the desired product while minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most prevalent and industrially relevant method is the nitration of 2-chloro-4-aminopyridine using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[1]
Q2: What are the most common side products in this synthesis?
The principal side product is the constitutional isomer, 4-amino-2-chloro-5-nitropyridine .[1] Under certain conditions, minor byproducts from dinitration or hydrolysis of the chloro group can also be observed.
Q3: Why is the 5-nitro isomer formed?
The formation of both the 3-nitro (desired) and 5-nitro (undesired) isomers is a result of the competing directing effects of the substituents on the pyridine ring. The amino group at the 4-position is a strongly activating, ortho-, para-directing group. The chloro group at the 2-position is a deactivating, ortho-, para-directing group.
Under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form an anilinium-type ion, which is a meta-directing group.[2] This, combined with the ortho-, para-directing effect of the chloro group, leads to substitution at both the 3- and 5-positions. The interplay of electronic and steric factors dictates the ratio of the two isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired 3-Nitro Isomer and High Yield of the 5-Nitro Isomer
-
Root Cause: The regioselectivity of the nitration is highly dependent on reaction conditions. Elevated temperatures can favor the formation of the thermodynamically more stable 5-nitro isomer.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, ideally between 0-5 °C, during the addition of the nitrating mixture.[3]
-
Slow Addition: Add the pre-mixed and chilled nitrating acids dropwise to the solution of 2-chloro-4-aminopyridine in sulfuric acid. This prevents localized temperature spikes.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to isomerization or degradation.
-
Issue 2: Presence of Dinitrated Byproducts
-
Root Cause: Using an excessive amount of nitrating agent or running the reaction at too high a temperature can lead to the introduction of a second nitro group onto the pyridine ring.
-
Solution:
Issue 3: Difficulty in Separating the 3-Nitro and 5-Nitro Isomers
-
Root Cause: The two isomers have very similar polarities, making their separation challenging.
-
Solution:
-
Recrystallization: A carefully executed recrystallization can enrich the desired 3-nitro isomer. A mixed solvent system of ethyl acetate and petroleum ether has been shown to be effective.[4] See the detailed protocol below.
-
Column Chromatography: For complete separation, especially on a smaller scale, silica gel column chromatography is recommended. A gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful.[5] A detailed protocol is provided in the experimental section.
-
Issue 4: Product Identification and Characterization
-
Root Cause: Distinguishing between the 3-nitro and 5-nitro isomers is critical.
-
Solution:
-
NMR Spectroscopy: 1H NMR is a powerful tool for differentiating the isomers. The proton chemical shifts and coupling patterns are distinct for each compound. A comparative table is provided below.
-
| Compound | 1H NMR (DMSO-d6, 500 MHz) | 13C NMR (DMSO-d6, 125 MHz) |
| This compound | δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H)[5] | δ 149.54, 149.24, 142.69, 142.33, 122.45[5] |
| 4-Amino-2-chloro-5-nitropyridine | δ 8.85 (s, 1H), 7.37 (s, 2H), 6.96 (s, 1H)[5] | Predicted: Distinct shifts are expected for all carbons. |
Experimental Protocols
Safety Precautions
The nitration of aminopyridines involves the use of highly corrosive and reactive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6] The mixing of concentrated nitric and sulfuric acids is highly exothermic and must be done with extreme care, always adding the nitric acid to the sulfuric acid while cooling in an ice bath.[3][7]
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1][8]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-4-aminopyridine, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base (e.g., ammonium hydroxide or sodium carbonate solution) until the pH is approximately 3-4.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product, which will be a mixture of the 3-nitro and 5-nitro isomers.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add petroleum ether until the solution becomes slightly cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry. The crystals will be enriched in the desired this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure this compound.
Visualizing the Process
Reaction Mechanism
Caption: Nitration of 2-chloro-4-aminopyridine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
References
- Sánchez-Viesca, F., & Gómez, R. (n.d.).
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
- MDPI. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2024, June 7).
- PubChem. (n.d.). 4-Amino-2-nitropyridine.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Google Patents. (n.d.).
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine.
- ResearchGate. (2025, August 10).
- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Reddit. (2023, November 28).
- Filo. (2025, September 25). Amino group is ortho para directing for electrophilic substitution reacti...
- Echemi. (2025, July 24). 2789-25-5, this compound Formula.
- YouTube. (2023, March 10).
- YouTube. (2020, July 17). How To Recrystallize A Solid.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- ChemBK. (2024, April 9). This compound.
- Chem-Impex. (n.d.). 2-Amino-4-chloro-5-nitropyridine.
- ACS Publications. (n.d.). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate.
- PubChem. (n.d.). 2-Amino-5-chloro-3-nitropyridine.
- ChemicalBook. (2025, July 24). This compound | 2789-25-5.
Sources
- 1. This compound(2789-25-5) 1H NMR [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. This compound | 2789-25-5 [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rubingroup.org [rubingroup.org]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2-chloro-3-nitropyridine
This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing 4-Amino-2-chloro-3-nitropyridine in their workflows. This valuable synthetic intermediate is a key building block in the development of novel pharmaceuticals and agrochemicals, including anti-cancer and antiviral agents.[1][2][3] However, its complex structure, featuring amino, chloro, and nitro functional groups, contributes to challenging solubility characteristics that can impede experimental progress.[2]
This document provides a structured, experience-driven approach to systematically overcome these solubility issues. We will move from foundational knowledge and quick-reference FAQs to in-depth troubleshooting protocols, ensuring you can efficiently prepare homogenous solutions for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common questions encountered by users of this compound.
Q1: What are the basic solubility characteristics of this compound?
A: this compound is a yellow crystalline solid that is generally characterized as having low or sparing solubility in water.[4] Its solubility is significantly better in polar aprotic organic solvents and can be improved in certain polar protic solvents, especially with the application of heat. A related isomer, for instance, is noted to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hot ethanol, and hot methanol.[5]
Q2: I've added my compound to the solvent, but it's not dissolving. What are the first troubleshooting steps?
A: Before moving to more complex methods, always start with the fundamentals of physical dissolution enhancement:
-
Agitation: Ensure the mixture is being vigorously stirred or vortexed to maximize the interaction between the solute and solvent.
-
Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which helps to break apart solid agglomerates and increase the dissolution rate.
-
Heating: Gently warm the mixture. Increased temperature provides the energy needed to overcome the compound's crystal lattice energy, a primary barrier to dissolution. Always ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature (melting points have been reported in the range of 179-207°C).[1][6]
Q3: Which organic solvents are the best starting points for solubilizing this compound?
A: Based on the compound's polar functional groups and empirical data from structurally similar molecules, the following solvents are recommended for initial screening:
-
High-Potential Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Moderate-Potential Solvents: Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Methanol (may require heating), Ethanol (may require heating).
Q4: Can I prepare a stock solution for my biological assays that use aqueous buffers?
A: Yes, this is the standard and recommended procedure. Due to the compound's poor aqueous solubility, direct dissolution in a buffer is highly unlikely to succeed at typical stock concentrations (e.g., 10-100 mM). The best practice is to first prepare a highly concentrated stock solution in 100% DMSO and then perform serial dilutions into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability or enzyme activity, typically aiming for ≤0.5%.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for when basic methods are insufficient. The guides are designed to help you logically diagnose and solve more persistent solubility problems.
Guide 1: Systematic Approach to Solvent & Co-Solvent Screening
Core Problem: A single solvent system does not provide the desired concentration, or the ideal solvent for solubility is incompatible with the downstream application (e.g., a chemical reaction, a biological assay).
The Scientific Principle (Causality): The principle of "like dissolves like" governs solubility. This compound has both polar (amino, nitro groups) and less polar (chlorinated aromatic ring) characteristics. Co-solvency works by reducing the polarity of a highly polar solvent like water, making the environment more favorable for a lipophilic compound to dissolve.[7][8] This systematic approach ensures you efficiently explore the chemical space to find an optimal solvent or co-solvent system.
Workflow Diagram: Troubleshooting Solubility Issues This decision tree guides you from initial observation to a viable solution.
Caption: A decision-tree workflow for troubleshooting solubility.
Guide 2: Leveraging pH to Enhance Aqueous Solubility
Core Problem: The experimental constraints require an aqueous solution with minimal or no organic co-solvent.
The Scientific Principle (Causality): this compound possesses two basic centers: the 4-amino group and the pyridine ring nitrogen. According to the Henderson-Hasselbalch equation, when the pH of the aqueous medium is significantly lower than the pKa of these basic groups, they will become protonated.[9] This protonation results in the formation of a cationic salt in situ. Ionic salts almost always exhibit dramatically higher aqueous solubility than their neutral counterparts due to favorable ion-dipole interactions with water molecules.
Step-by-Step Protocol for pH Optimization:
-
Preparation: Prepare a set of buffers (e.g., citrate, acetate, phosphate) ranging from pH 2 to pH 8.
-
Slurry Creation: Add a known excess amount of this compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated slurry.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (typically 24 hours) to ensure equilibrium is reached. This is a key step from the standard shake-flask method.[10]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry (the compound has a UV max around 238 nm).[1][11][12]
-
Determination: Plot the measured solubility against the buffer pH to identify the pH range that provides the required solubility. You should observe significantly higher solubility at lower pH values.
Section 3: Standardized Experimental Protocols
Adherence to standardized protocols ensures that results are both reliable and reproducible. These methods are foundational for any serious investigation into solubility.
Protocol 1: Quantitative Solubility Determination by Shake-Flask Method
This protocol is the industry standard for measuring equilibrium solubility and should be used to generate definitive quantitative data.[10][11]
Objective: To accurately determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Chosen solvent (analytical grade)
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed glass vial. "Excess" means enough solid remains visible after equilibration.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
Allow the slurry to equilibrate for at least 24 hours. Check for visible solid material to confirm saturation.
-
After equilibration, let the vial stand to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).
-
Quantify the concentration of the compound against a pre-prepared calibration curve. The result is the equilibrium solubility.
Workflow Diagram: Shake-Flask Solubility Protocol
Caption: Step-by-step workflow for the shake-flask method.
Section 4: Data & Visualization Summary
This section consolidates key data for quick reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2789-25-5 | [1][13][14][15] |
| Molecular Formula | C₅H₄ClN₃O₂ | [4][6][13][14] |
| Molecular Weight | 173.56 g/mol | [6][13][14][16] |
| Appearance | Yellow to very pale yellow solid/powder | [4][6][13] |
| Melting Point | 179-207 °C (Range reported) | [1][6][13] |
| Purity | Min. 97% (GC) is commercially available | [13][15] |
| XLogP3 | 1.5 | [6][16] |
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Solvent | Rationale |
| Polar Aprotic | DMSO, DMF | High dipole moment, effective at solvating polar functional groups. Generally the best starting point. |
| Polar Protic | Ethanol, Methanol | Capable of hydrogen bonding. May require heating to be effective.[5] Good for co-solvent systems. |
| Ethers | THF, Dioxane | Moderate polarity. Useful for subsequent organic reactions. |
| Ketones | Acetone | Good general-purpose solvent with moderate polarity. |
| Esters | Ethyl Acetate | Less polar than ketones; useful for purification (crystallization) and chromatography. |
References
- This compound. (n.d.). Pipzine Chemicals.
- 4-Chloro-3-nitropyridin-2-amine. (n.d.). PubChem.
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (n.d.). Google Patents.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). IAJPS.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- ANALYTICAL METHODS. (n.d.). ATSDR.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- This compound. (n.d.). ChemBK.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Fisher Scientific.
Sources
- 1. This compound | 2789-25-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 5. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
- 13. labproinc.com [labproinc.com]
- 14. synchem.de [synchem.de]
- 15. calpaclab.com [calpaclab.com]
- 16. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing decomposition of 4-Amino-2-chloro-3-nitropyridine during reactions
Technical Support Center: 4-Amino-2-chloro-3-nitropyridine
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and solve challenges related to the stability of this reagent.
This compound is a valuable intermediate in the synthesis of bioactive molecules, including kinase inhibitors and other pharmaceuticals.[1][2] Its unique arrangement of an amino group, a chloro leaving group, and a strongly electron-withdrawing nitro group makes it highly reactive and functional. However, this same electronic profile renders the molecule susceptible to decomposition under common reaction conditions. This guide provides troubleshooting advice and validated protocols to ensure the integrity of your starting material and maximize your reaction success.
Frequently Asked Questions: Core Stability & Decomposition
Q1: What makes this compound prone to decomposition?
The instability of this compound stems from the synergistic effects of its three functional groups on the pyridine ring:
-
Electron-Deficient Ring: The nitro group (-NO₂) is a powerful electron-withdrawing group. This effect, combined with the electronegativity of the ring nitrogen and the chloro-substituent, makes the entire pyridine ring highly electron-deficient (electrophilic). This increases its susceptibility to nucleophilic attack, which can lead to ring-opening or polymerization.
-
Activated C-Cl Bond: The ortho-nitro group significantly activates the C2-Cl bond for nucleophilic aromatic substitution (SNAr). While this is the desired reactivity, it also means the chlorine can be displaced by unintended nucleophiles, including solvent molecules (e.g., methanol) or degradation products under harsh conditions.
-
Thermal Sensitivity: Nitroaromatic compounds are often thermally labile.[3][4] this compound has a reported melting point of approximately 187 °C, with decomposition.[5] Exceeding this thermal threshold, or even prolonged heating at lower temperatures, can initiate exothermic decomposition pathways.
-
Air Sensitivity: The compound is listed as air-sensitive, suggesting that oxidative processes can contribute to degradation, likely forming complex, colored byproducts.[5]
Caption: Key triggers leading to the decomposition of this compound.
Troubleshooting Guide: Common Experimental Issues
Q2: My reaction mixture turned dark brown or black upon adding the base. What is happening and how can I fix it?
Causality: A rapid color change to dark brown or black is a classic indicator of decomposition. This is most often caused by an overly strong or poorly soluble base reacting directly with the electron-deficient nitropyridine ring instead of participating in the desired catalytic cycle. Strong bases like sodium tert-butoxide, LHMDS, or aqueous NaOH can deprotonate the amino group or directly attack the ring, initiating polymerization.
Solution:
-
Choose a Milder Base: For palladium-catalyzed cross-coupling reactions, switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are far less likely to cause substrate degradation.
-
Ensure Base Fineness and Stirring: Use finely powdered bases and ensure vigorous stirring. Clumps of a strong base can create localized areas of high concentration, promoting decomposition.
-
Order of Addition: Add the base last to the reaction mixture at room temperature, after the substrate, catalyst, and ligand are already suspended in the solvent. This ensures the base is well-dispersed before heating.
Q3: I am getting very low yields in my Suzuki-Miyaura coupling. I've confirmed my catalyst is active. Could it be substrate decomposition?
Causality: Yes, this is highly likely. In a Suzuki-Miyaura coupling, the transmetalation step requires a base to activate the organoboron species.[6][7][8] If the conditions (base, temperature, or solvent) are too harsh, the rate of substrate decomposition can outpace the rate of the desired catalytic turnover, leading to poor yields. Another possibility is a side reaction where the base and water hydrolyze the C-Cl bond to a C-OH bond, creating a byproduct that will not participate in the coupling.
Solution:
-
Optimize the Base: As mentioned, use K₂CO₃ or Cs₂CO₃. For particularly sensitive substrates, potassium phosphate (K₃PO₄) is another effective and mild option.
-
Control the Temperature: Do not overheat. Start with a modest temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS. Only increase the temperature if the reaction is stalled. Many modern palladium-phosphine catalysts are highly active and do not require extreme heat.
-
Degas Rigorously: Oxygen can damage the Pd(0) catalyst and contribute to substrate degradation. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
Q4: My Buchwald-Hartwig amination is not working. The starting material is consumed, but I don't see my desired product.
Causality: This scenario points towards decomposition as the primary reaction pathway. The Buchwald-Hartwig amination shares many sensitivities with the Suzuki coupling, particularly regarding base and temperature.[9][10][11] The mechanism involves the formation of a palladium-amide complex, and if the conditions are not optimal, this intermediate can decompose. Furthermore, the amine coupling partner can itself act as a nucleophile that attacks the sensitive substrate in an uncatalyzed side reaction at high temperatures.
Solution:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount in a Buchwald-Hartwig reaction. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reductive elimination step, which forms the desired C-N bond.[12] A faster reductive elimination means the palladium intermediates are less likely to undergo decomposition.
-
Use a Non-Nucleophilic Organic Base: For some aminations, sterically hindered organic bases like DBU or inorganic bases like Cs₂CO₃ are preferred over sodium tert-butoxide, especially if the substrate is sensitive to nucleophilic attack.
-
Solvent Choice: Use anhydrous, polar aprotic solvents like dioxane, toluene, or CPME. Ensure the solvent is thoroughly degassed to protect the catalyst and substrate.
Q5: What are the ideal storage and handling conditions for this compound?
Causality: The compound is a pale yellow solid that is sensitive to air and potentially light.[5] Improper storage leads to gradual degradation, which may not be visually obvious but will negatively impact subsequent reactions.
Solution:
-
Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or glovebox under an inert atmosphere. For long-term storage, refrigeration (<4 °C) in a dark container is recommended.
-
Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment or under a blanket of inert gas. Avoid leaving the bottle open to the atmosphere for extended periods.
Validated Experimental Protocols
Protocol 1: General Handling and Inert Atmosphere Setup
This protocol ensures the integrity of the reagent before the reaction begins.
-
Flask Preparation: Oven-dry all glassware (reaction flask, condenser) and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Weigh the this compound and other solid reagents (catalyst, ligand, base) and add them to the reaction flask.
-
Inert Gas Purge: Seal the flask with a septum and insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate & Refill: Gently evacuate the flask until the pressure is low (but avoid pulling fine powders into the vacuum line) and then backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via a cannula or syringe through the septum. A solvent is considered degassed after it has been sparged with argon for 30-60 minutes or subjected to 3-4 freeze-pump-thaw cycles.
Caption: Workflow for setting up a reaction under a robust inert atmosphere.
Protocol 2: Robust Suzuki-Miyaura Coupling
This protocol is optimized to minimize decomposition of this compound.
-
Setup: To a dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), finely powdered K₂CO₃ (2.5 eq.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ at 2-5 mol%).
-
Inerting: Perform the evacuate/backfill procedure as described in Protocol 1.
-
Solvent: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio). The small amount of water is often necessary for the Suzuki reaction mechanism.
-
Heating: Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction should remain a light yellow to orange suspension. A turn to black indicates a problem.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the base and catalyst residues. Proceed with standard aqueous extraction and purification.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale for Stability |
| Temperature | 60 - 100 °C | Avoids thermal decomposition, which accelerates >150 °C.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the substrate and catalyst.[5] |
| Bases (Suzuki) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Mild inorganic bases that facilitate catalysis without attacking the substrate ring.[6] |
| Bases (Buchwald) | Cs₂CO₃, K₃PO₄, DBU | Avoids strong, nucleophilic bases that cause polymerization. |
| Solvents | Dioxane, Toluene, CPME, DMF (anhydrous, degassed) | Aprotic solvents are generally preferred. Protic solvents like methanol can act as nucleophiles. |
| Catalyst Loading | 1-5 mol% | Sufficient for catalysis. Higher loadings are rarely necessary and can introduce impurities. |
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. National Center for Biotechnology Information.
- Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals.
- PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Thermal degradation steps and temperatures details.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (n.d.). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Thermal Decomposition of Nitropyrazoles.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
- Wikipedia. (n.d.). Thermal decomposition.
- PMC. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. NIH.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PMC. (n.d.). Biodegradation of halogenated organic compounds. NIH.
- MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- ChemBK. (n.d.). This compound.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- PMC. (n.d.). 4-Amino-3,5-dichloropyridine. NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. labproinc.com [labproinc.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Techniques for Purifying 4-Amino-2-chloro-3-nitropyridine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the chromatographic purification of 4-Amino-2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging compound. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving high purity is critical for downstream applications[1].
This document provides field-proven insights and troubleshooting strategies to help you navigate the complexities of purifying this compound using column chromatography.
Understanding the Molecule: Key Properties Influencing Purification
This compound is a polar aromatic compound, typically appearing as a very pale yellow solid[2][3]. Its structure presents a unique set of challenges for purification by standard silica gel chromatography.
-
Basicity: The primary amino group (-NH₂) confers basic properties to the molecule. This is the most critical factor to consider, as the basic nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel[4]. This interaction can lead to significant peak tailing, poor recovery, or even complete retention of the compound on the column[5].
-
Polarity: The combination of the amino and nitro groups makes the molecule quite polar. This necessitates the use of relatively polar mobile phases for elution, which can sometimes reduce the separation efficiency between the target compound and other polar impurities.
-
Solubility: The compound is sparingly soluble in water but shows better solubility in organic solvents such as ethanol and dichloromethane[2]. Poor solubility in less polar mobile phases (e.g., hexane/ethyl acetate mixtures) can lead to precipitation during sample loading, a common cause of poor separation[6].
-
Potential for Isomeric Impurities: The synthesis of this compound can often result in the formation of its isomer, 4-amino-2-chloro-5-nitropyridine[7]. These isomers can have very similar polarities, making their separation by column chromatography particularly challenging[8].
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: While standard silica gel is the most common stationary phase in chromatography, its acidic nature can be problematic for this basic compound[5]. You have two primary options:
-
Standard Silica Gel with a Modifier: This is often the most practical approach. By adding a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.5-2% v/v), you can effectively neutralize the acidic silanol sites on the silica. The TEA will preferentially bind to these sites, preventing your target compound from sticking and thus improving peak shape and recovery[4][9].
-
Deactivated or Neutral Stationary Phases: If your compound is particularly sensitive, you might consider using a commercially available deactivated silica gel or an alternative stationary phase like neutral alumina[6]. However, optimizing the separation on these phases can sometimes be more complex.
Q2: How do I select the right mobile phase (solvent system)?
A2: Mobile phase selection is an empirical process that should always begin with Thin Layer Chromatography (TLC).
-
Start with a standard solvent system: A good starting point is a mixture of a non-polar solvent like Hexane (or Heptane/Cyclohexane) and a moderately polar solvent like Ethyl Acetate (EtOAc).
-
Aim for the right Rf value: On your TLC plate, you should aim for a retention factor (Rf) of 0.2 - 0.35 for this compound. This Rf range generally translates well to good separation on a column[9].
-
Adjust polarity: If the compound stays at the baseline (Rf ≈ 0), increase the proportion of the polar solvent (e.g., EtOAc). If it travels with the solvent front (Rf ≈ 1), decrease the proportion of the polar solvent.
-
Consider alternative solvents: If you cannot achieve good separation with Hexane/EtOAc, consider changing the solvent system to alter the selectivity. Dichloromethane (DCM) is a common alternative, though it can cause columns to run more slowly[9]. A Hexane/Acetone system may also provide different selectivity.
Q3: Should I use isocratic or gradient elution?
A3: For this compound, gradient elution is highly recommended , especially if you suspect the presence of closely eluting impurities like the 5-nitro isomer[9].
-
Isocratic Elution (using a constant solvent composition) is simpler but may not provide enough resolving power to separate compounds with similar polarities.
-
Gradient Elution (gradually increasing the mobile phase polarity during the run) helps to first elute less polar impurities in sharp bands, and then increases the solvent strength to elute your more polar target compound, also in a sharp band, improving separation and saving time. A typical gradient might start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase to a higher polarity (e.g., 50% EtOAc in Hexane).
Q4: My compound is a yellow solid. Can I just rely on visual tracking of the yellow band?
A4: While the yellow color can be a helpful visual guide, you should never rely on it exclusively for determining purity[5]. Many impurities may be colorless, or a co-eluting impurity could be hidden within the yellow band. Always collect fractions and analyze them by TLC or HPLC to confirm the purity of each fraction before combining them.
Core Experimental Workflow: Flash Column Chromatography
This section provides a step-by-step protocol for the purification of this compound.
Diagram of the General Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 3. labproinc.com [labproinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
Troubleshooting failed reactions with 4-Amino-2-chloro-3-nitropyridine
Welcome to the technical support center for 4-Amino-2-chloro-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this versatile building block in organic synthesis.[1][2] This guide is structured to help you navigate common challenges and optimize your reaction outcomes.
Understanding the Reactivity of this compound
This compound is a unique trifunctionalized pyridine derivative. Its reactivity is governed by the interplay of the amino, chloro, and nitro groups, which dictates its behavior in various chemical transformations. The pyridine ring is electron-deficient, a characteristic further amplified by the strongly electron-withdrawing nitro group. This electronic nature makes the chloro-substituent at the 2-position particularly susceptible to nucleophilic aromatic substitution (SNAr). The amino group at the 4-position, being an electron-donating group, can modulate the overall reactivity and may also participate in reactions.
Troubleshooting Guide: Common Failed Reactions
This section addresses specific issues that may arise during common synthetic applications of this compound.
Scenario 1: Low or No Yield in Suzuki Coupling Reactions
Question: I am attempting a Suzuki coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki couplings involving heteroaryl halides like this compound are a common challenge. The issues can often be traced back to catalyst inhibition, suboptimal reaction conditions, or side reactions.
Potential Causes & Solutions:
-
Catalyst Inhibition by the Amino Group: The free amino group on the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging heteroaryl couplings by promoting the desired catalytic cycle and minimizing catalyst inhibition.[3]
-
Solution 2: Use of Pre-catalysts: Modern palladium pre-catalysts, like the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution, potentially overcoming inhibition issues.[3]
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for a successful Suzuki coupling.
-
Solution: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than strong bases, which can promote side reactions. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[3] Experiment with different solvent ratios to optimize solubility.
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and a strong base.
-
Ineffective Degassing: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.
-
Solution: Employ rigorous degassing techniques. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the reaction mixture with an inert gas like argon or nitrogen for an extended period (30-60 minutes) before adding the catalyst is crucial.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki Coupling Reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Seal the vessel with a septum and thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Failed Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary or secondary amine, but the reaction is not proceeding. What could be the issue?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4][5][6] However, reactions with electron-deficient and sterically hindered substrates like this compound can be challenging.
Potential Causes & Solutions:
-
Inappropriate Catalyst/Ligand System: The choice of ligand is paramount in Buchwald-Hartwig reactions.
-
Solution: For couplings with primary amines, ligands like XPhos or BrettPhos are often effective. For secondary amines, consider ligands such as RuPhos or SPhos. The selection of the appropriate ligand can significantly impact the reaction outcome.
-
-
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but they can sometimes lead to decomposition of the starting material or product, especially with sensitive functional groups. The nitro group on your substrate may be susceptible to reaction with strong bases.
-
Solution: Screen different bases. While strong bases are often necessary, milder conditions with bases like K₃PO₄ or Cs₂CO₃ might be viable with a highly active catalyst system.
-
-
Side Reaction: Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen, leading to the formation of 4-amino-3-nitropyridine. This can be caused by β-hydride elimination from the palladium-amide intermediate.[4]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using ligands that promote rapid reductive elimination can minimize this side reaction. Shorter reaction times, if sufficient for product formation, can also help.
-
Troubleshooting Decision Tree:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Amino-2-chloro-3-nitropyridine
Welcome to the technical support center for 4-Amino-2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this critical chemical intermediate. We will explore common impurities, troubleshooting strategies, and detailed purification protocols, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in this compound typically arise from its synthesis, which often involves the nitration of 2-chloro-4-aminopyridine.[1] The major impurity is the isomeric product, 4-amino-2-chloro-5-nitropyridine.[1][2] Other potential impurities can include unreacted starting materials, byproducts from side reactions, and residual acids from the nitration process.[3]
Q2: My purified this compound has a persistent yellow color. Is this indicative of impurities?
While this compound is itself a yellow solid, a persistent, intense yellow color after initial purification may suggest the presence of residual nitro-isomers or other colored byproducts.[2] The purity should be confirmed by analytical methods such as HPLC, GC, or NMR.[1][2]
Q3: What are the initial steps I should take to assess the purity of my crude product?
Before attempting purification, it is crucial to assess the purity of your crude this compound. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the relative amounts of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can help identify the desired product and its isomeric impurity, 4-amino-2-chloro-5-nitropyridine, by their distinct chemical shifts.[2]
Q4: What are the main safety precautions when handling and purifying this compound?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4][5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][6] All manipulations should be performed in a well-ventilated fume hood.[6][7]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of isomers during recrystallization | The solvent system used may not have a significant enough solubility difference between the desired product and the isomeric impurity. | Experiment with different solvent systems. A mixture of ethanol and water has been shown to be effective.[1] A systematic approach to solvent screening is recommended. |
| Low recovery after purification | The desired product may have some solubility in the mother liquor. The purification method may not be optimized. | Concentrate the mother liquor and attempt a second recrystallization. Alternatively, consider column chromatography for a more efficient separation.[2] |
| Product degradation during purification | This compound may be sensitive to high temperatures or prolonged exposure to certain solvents. | Avoid excessive heating during recrystallization. Use rotary evaporation under reduced pressure for solvent removal at lower temperatures. |
| Inconsistent purity results | The analytical method may not be fully validated for this compound. The sample preparation for analysis may be inconsistent. | Develop and validate a robust analytical method (e.g., HPLC) with a suitable standard. Ensure consistent sample preparation procedures. |
Section 3: Detailed Purification Protocols
Method 1: Recrystallization
Recrystallization is a common and effective method for purifying this compound, particularly for separating it from its main isomeric impurity.[1]
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Step-by-Step Protocol:
-
Solvent Selection: Based on literature, a mixture of ethanol and water is a good starting point.[1] You may need to optimize the ratio for your specific crude material.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (95%).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until you observe persistent turbidity. Then, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Silica Gel Column Chromatography
For a higher degree of purity or when recrystallization is ineffective, silica gel column chromatography is the recommended method.[2]
Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Compounds with higher polarity will adhere more strongly to the silica gel and elute later.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane:ethyl acetate mixture).[2]
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., hexane:ethyl acetate 4:1) and gradually increasing the polarity to pure ethyl acetate, can be effective.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. This compound | 2789-25-5 [chemicalbook.com]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: A Guide to Safely Scaling Up 4-Amino-2-chloro-3-nitropyridine Reactions
Introduction: Navigating the Synthesis of a Key Intermediate
4-Amino-2-chloro-3-nitropyridine is a versatile intermediate, crucial for the synthesis of a wide array of bioactive molecules in the pharmaceutical and agrochemical sectors.[1][2] Its unique structure, featuring amino, chloro, and nitro functional groups, provides multiple reaction sites, making it an invaluable building block for medicinal chemistry and drug development.[2] However, the very features that make this compound synthetically attractive—particularly the presence of a nitro group on an electron-deficient pyridine ring—also introduce significant safety challenges, especially during scale-up.[3][4][5]
The synthesis of this compound, often involving the nitration of 2-chloro-4-aminopyridine, is an exothermic process.[6] As with many nitration reactions, there is a substantial risk of thermal runaway if the reaction is not properly controlled.[4][7][8] An uncontrolled increase in temperature can accelerate the reaction rate, leading to a positive feedback loop that generates heat faster than it can be removed.[7][9][10] This can result in vigorous gas evolution, over-pressurization of the reactor, and potentially, a violent decomposition or explosion.[4][8]
This guide is designed for researchers, scientists, and drug development professionals. It serves as a technical support center, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure that the scale-up of reactions involving this compound is conducted safely and efficiently.
Troubleshooting Guide: From Benchtop to Scale-Up
Scaling up any chemical process requires more than simply multiplying reagent quantities. Heat and mass transfer dynamics change significantly, and what was easily controlled in a 100 mL flask can become a serious hazard in a 20 L reactor.[8] This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Uncontrolled Exotherm or Thermal Runaway During Nitration
Q: My reaction temperature is spiking uncontrollably during the addition of the nitrating agent. What is happening and what should I do?
This is the most critical safety issue when working with nitropyridines. A rapid temperature increase is a sign that the reaction is generating heat faster than the cooling system can remove it, indicating the onset of a thermal runaway.[7][9]
| Probable Cause | Recommended Immediate Actions & Long-Term Solutions |
| Addition rate of nitrating agent is too high. | Immediate Action: 1. Immediately stop the addition of the nitrating agent. 2. Increase cooling to maximum capacity. 3. If the temperature continues to rise, be prepared to execute an emergency quench procedure by adding a pre-determined, pre-chilled quenching agent (e.g., cold water or isopropanol) to the reaction.[11][12] Solution: Reduce the addition rate significantly. For scale-up, the addition should be controlled by a syringe pump or a dosing pump to ensure a slow, consistent feed. Monitor the internal reaction temperature, not the bath temperature, as there can be a significant difference.[7] |
| Inadequate cooling or heat transfer. | Immediate Action: Same as above. Solution: The surface-area-to-volume ratio decreases upon scale-up, compromising heat removal.[8] Ensure the reactor is not overfilled (typically no more than 50-60% of the total volume). Use a reactor with a high-efficiency cooling jacket and an overhead stirrer for vigorous agitation to prevent localized hot spots.[7] |
| Incorrect reagent concentration or solvent volume. | Immediate Action: Same as above. Solution: Reactions should not be run "neat" or overly concentrated at scale.[7] Ensure sufficient solvent volume to act as a heat sink. Re-evaluate the reaction concentration; a more dilute reaction may be necessary for safe scale-up, even if it requires a longer reaction time. |
| Contamination of reagents. | Immediate Action: Same as above. Solution: Impurities can catalyze decomposition pathways, lowering the onset temperature for thermal runaway.[13] Always use reagents of known purity and ensure reactors are scrupulously clean before starting. |
Workflow for Managing a Thermal Event
Caption: Decision tree for emergency response to a thermal runaway.
Issue 2: Low Yield and Formation of 4-Amino-2-chloro-5-nitropyridine Isomer
Q: My reaction yield is low, and I'm isolating a significant amount of the 5-nitro isomer along with my desired 3-nitro product. How can I improve the yield and regioselectivity?
The nitration of 2-chloro-4-aminopyridine can yield both the 3-nitro and 5-nitro isomers.[1][6] Controlling the reaction conditions is key to maximizing the yield of the desired this compound.
| Probable Cause | Recommended Solutions & Preventative Measures |
| Suboptimal reaction temperature. | Solution: Nitration regioselectivity is often temperature-dependent. Carefully control the reaction temperature throughout the addition and reaction period. A common procedure involves dissolving the starting material in concentrated sulfuric acid, cooling it, and then adding the nitrating agent while maintaining a low temperature (e.g., 0-10 °C) before carefully warming to the optimal reaction temperature (e.g., 100°C for 1 hour).[1] |
| Incorrect nitrating agent or acid mixture. | Solution: A mixture of nitric acid and concentrated sulfuric acid is commonly used.[6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Ensure the correct ratio and concentration of acids are used as specified in validated protocols. |
| Incomplete reaction or premature workup. | Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the reaction is allowed to proceed to completion before initiating the workup. A typical procedure involves stirring the mixture at an elevated temperature for a set period after the addition is complete.[1] |
| Product loss during workup and isolation. | Solution: The workup often involves carefully pouring the reaction mixture onto crushed ice and neutralizing with a base like ammonium hydroxide to a specific pH (around 3) to precipitate the product.[1] This step must be done slowly with efficient cooling to prevent decomposition. The isomers can then be separated by recrystallization or column chromatography.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound itself? While the primary hazard lies in its synthesis, the compound itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects. Always handle the solid material in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[14][15]
Q2: What is the recommended Personal Protective Equipment (PPE) for handling this reaction? A comprehensive PPE plan is non-negotiable.
-
Body: A flame-resistant lab coat.[11]
-
Hands: Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Consider double-gloving.
-
Eyes/Face: Chemical splash goggles and a full-face shield are mandatory.
-
Respiratory: Use only in a well-ventilated chemical fume hood. For large-scale operations, have respiratory protection available.
Q3: How should I properly quench a large-scale reaction at the end of the experiment? The workup for nitration reactions must be handled as carefully as the reaction itself.
-
Cooling: Ensure the reaction mixture is cooled to room temperature or below. A patent describes stirring the reaction overnight to ensure it is fully cooled.[6]
-
Quenching Medium: Slowly pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This dissipates the heat of dilution from the concentrated sulfuric acid.
-
Neutralization: Slowly add a base (e.g., concentrated ammonium hydroxide) in portions, keeping the quenching vessel in an ice bath to control the temperature, which should not exceed 20°C.[1] Adjust the pH to approximately 3 to precipitate the product.[1] Be aware of potential gas evolution.
Q4: What are the best practices for waste disposal? Aqueous waste containing residual acids must be neutralized before disposal. Organic waste should be collected in appropriately labeled containers. Do not mix incompatible waste streams. Dispose of all chemical waste through your institution's environmental health and safety office.
Q5: Are there safer, alternative technologies for this type of reaction? Yes, continuous-flow microreactors are emerging as a safer alternative for hazardous reactions like nitrations.[3] These systems offer superior heat and mass transfer, significantly reducing the risk of thermal runaway by keeping the volume of reacting material at any given moment very small. This technology can provide higher yields and selectivity while enhancing process safety.[3]
General Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of nitropyridines.[16]
References
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. BenchChem.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines. BenchChem.
- ChemicalBook. (2024). This compound. ChemicalBook.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Google Patents.
- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine. Google Patents.
- Gong, X., et al. (2024). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
- Biosynth. (2022). Safety Data Sheet: 4-Amino-2,6-dichloro-3-nitropyridine. Biosynth.
- Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-3-nitropyridine. Thermo Fisher Scientific.
- Liu, Y., et al. (2023). Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate.
- BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Wang, J., et al. (2023). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine. Thermo Fisher Scientific.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.
- LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. LookChem.
- Lab Pro Inc. (n.d.). This compound, 200MG. Lab Pro Inc.
- Moody, T. J., & Ragan, J. A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-3-nitropyridine. Fisher Scientific.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals.
- Sigma-Aldrich. (n.d.). 4-Amino-2-chloropyridine 97%. Sigma-Aldrich.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis. ChemicalBook.
- Strem Chemicals. (n.d.). This compound, min 97% (GC), 100 grams. Strem Chemicals.
- Chem-Impex. (n.d.). This compound. Chem-Impex International.
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) traces. ResearchGate.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.
- UL Research Institutes. (2021). What Causes Thermal Runaway?. UL Research Institutes.
- Amerigo Scientific. (n.d.). 4-Amino-2-chloro-3-nitro pyridine. Amerigo Scientific.
- Grozinger, K., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32, 259. (Note: While the direct article wasn't retrieved, its mention in a patent confirms its relevance to the thermo-chemical hazards of nitration).
- Fisher Scientific. (n.d.). This compound 97.0+%. Fisher Scientific.
- Chemcasts. (n.d.). 4-Chloro-3-nitropyridine Properties vs Temperature. Chemcasts.
- Wang, H., et al. (n.d.). Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. Sandia National Laboratories.
- Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention. Ossila.
- Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Gasmet Technologies.
- MDPI. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. MDPI.
Sources
- 1. This compound | 2789-25-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 10. ossila.com [ossila.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis
Welcome to the Technical Support Center for the synthesis of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the highly exothermic nature of these reactions. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to ensure both the success and safety of your experiments.
Understanding the Exotherm in Nitropyridine Synthesis
The nitration of pyridine derivatives is a classic electrophilic aromatic substitution. However, unlike benzene, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This inherent deactivation means that forcing conditions, such as the use of strong nitrating agents like mixed acid (a combination of nitric and sulfuric acids), are often necessary.[1] The reaction's exothermicity stems from two primary sources: the heat of the nitration reaction itself and the heat of dilution when using mixed acids.[2]
The reaction mechanism involves the formation of a nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid. This potent electrophile then attacks the electron-deficient pyridine ring. The activation energy for this process is significant, and once initiated, the reaction can proceed rapidly, releasing a substantial amount of energy. If the rate of heat generation exceeds the rate of heat removal, a dangerous thermal runaway can occur.[1][3]
A common and often highly exothermic route to certain nitropyridines, such as 4-nitropyridine, involves the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, but the reaction remains highly energetic.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during nitropyridine synthesis in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase
Question: My reaction temperature is rising much faster than expected, and my cooling bath can't keep up. What should I do?
Answer: This indicates the onset of a thermal runaway, a critical situation requiring immediate and decisive action.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[6] This is the most critical first step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and add more ice/dry ice to the external cooling bath.
-
Prepare for Emergency Quench: If the temperature continues to rise unabated, you must be prepared to quench the reaction. This is a last-resort measure due to its own inherent hazards.
-
Procedure for Emergency Quench: Have a large, stirred vessel containing at least 10-20 volumes of crushed ice and water ready. Cautiously and slowly pour the reacting mixture into the ice/water. Be aware that the dilution of concentrated sulfuric acid is itself highly exothermic, so the quench must be performed with extreme care, behind a blast shield, and with appropriate personal protective equipment (PPE).[7]
-
Potential Causes & Preventative Measures:
-
Too-Rapid Addition of Nitrating Agent: The rate of heat generation is directly proportional to the rate of addition. Causality: Adding the nitrating agent too quickly generates heat faster than the cooling system's capacity to remove it.
-
Prevention: Employ a syringe pump or a dropping funnel for a slow, controlled, dropwise addition of the nitrating agent. Monitor the internal temperature continuously, ensuring it does not deviate significantly from the setpoint.
-
-
Inadequate Cooling: The cooling bath may be too warm or have insufficient thermal mass.
-
Prevention: Use a cooling medium appropriate for the target temperature (e.g., an ice-salt bath for temperatures below 0 °C). Ensure the reactor is sufficiently immersed in the bath.
-
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate.[7]
-
Prevention: Use an overhead stirrer for viscous mixtures and ensure the vortex is centered and agitating the entire volume of the reaction.
-
Issue 2: Agitator Failure
Question: My magnetic stir bar has stopped spinning, or my overhead stirrer has failed. What is the correct procedure?
Answer: An agitator failure is a severe process deviation that can quickly lead to a runaway reaction.
Immediate Actions:
-
STOP Reagent Addition: Immediately cease the addition of all reactants.
-
DO NOT Restart the Agitator: This is critically important. Restarting the agitator can suddenly mix accumulated, unreacted reagents, causing a violent and uncontrollable reaction.
-
Assess the Situation: If the temperature is stable and you are early in the addition, you may be able to let the reaction self-quench. However, if you have added a significant portion of the nitrating agent, the safest course of action is an emergency quench as described above.
Causality: Without agitation, the reactants will not mix properly, leading to a dangerous accumulation of the nitrating agent. Heat transfer will also be severely compromised, as the movement of the liquid to the cooled walls of the reactor is essential for heat dissipation.
Issue 3: Unexpected Color Change to Dark Brown or Black
Question: My reaction mixture has turned a dark brown or black color, and I'm observing the evolution of brown gas. What is happening?
Answer: The evolution of a brown gas (nitrogen dioxide, NO₂) and the appearance of a dark, tarry color are strong indicators of decomposition and runaway side reactions.[8]
Immediate Actions:
-
Treat as a Thermal Runaway: Follow the immediate actions outlined in Issue 1. The situation is critical as decomposition reactions are often highly exothermic and can accelerate rapidly.
-
Ensure Adequate Ventilation: The brown gas, NO₂, is highly toxic and corrosive. Ensure your fume hood is functioning correctly and take appropriate respiratory precautions if necessary.[3]
Potential Causes & Preventative Measures:
-
Excessive Temperature: The reaction temperature may have exceeded the decomposition temperature of the starting material or the nitrated product.
-
Prevention: Maintain strict temperature control throughout the reaction. Use reaction calorimetry to determine the decomposition temperature of your materials before scaling up.
-
-
Localized Hot Spots: Poor agitation can lead to localized overheating, initiating decomposition.
-
Prevention: Ensure vigorous and efficient stirring.
-
-
Over-nitration: The formation of di- or poly-nitrated species can lead to less stable compounds that are more prone to decomposition.
-
Prevention: Use the correct stoichiometry of reagents and maintain a low reaction temperature to favor mono-nitration.
-
Frequently Asked Questions (FAQs)
Q1: What is the safest way to prepare the mixed acid nitrating agent?
A1: The preparation of mixed acid is highly exothermic. Always add the sulfuric acid to the nitric acid slowly, with cooling in an ice bath. Never add nitric acid to sulfuric acid. This ensures that the bulk of the mixture is the higher heat capacity sulfuric acid, which can better absorb the heat of mixing.
Q2: How can I monitor the progress of my nitropyridine synthesis?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. Periodically (e.g., every 30 minutes), carefully quench a small aliquot of the reaction mixture in ice water, neutralize it with a base like sodium bicarbonate, and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Spot the extracted sample on a TLC plate alongside your starting material to visualize the consumption of the starting material and the formation of the product.
Q3: What are the advantages of using continuous flow chemistry for nitropyridine synthesis?
A3: Continuous flow chemistry offers significant safety advantages for highly exothermic reactions like nitration.[9] The small internal volume of a flow reactor minimizes the amount of energetic material present at any given time. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of hot spots and thermal runaway.[10]
Q4: My reaction seems to have stalled and is not proceeding to completion. What can I do?
A4: A stalled reaction in nitropyridine synthesis is often due to the deactivating nature of the pyridine ring. Cautiously, you can try to slowly increase the reaction temperature in small increments (e.g., 5 °C at a time), while carefully monitoring for any signs of an uncontrolled exotherm. Alternatively, if the reaction is being run at a very low temperature, there may be an accumulation of unreacted nitrating agent. In this case, a slight increase in temperature could trigger a rapid and dangerous reaction. A safer approach may be to allow the reaction to stir for a longer period. If these measures are ineffective, a stronger nitrating agent may be required, which should be approached with a thorough safety review.
Quantitative Data for Thermal Hazard Assessment
The following table provides approximate values for key parameters in the nitration of pyridine derivatives. These values should be used for estimation purposes only; for process safety, it is crucial to determine these parameters experimentally for your specific system using techniques like reaction calorimetry.
| Parameter | Typical Value Range | Significance in Exotherm Management |
| Heat of Reaction (ΔHr) | -120 to -220 kJ/mol | The total amount of energy released. A higher value indicates a greater potential for a large temperature increase. |
| Specific Heat Capacity (Cp) of Mixed Acid | 1.5 - 2.5 J/g·K | The amount of heat required to raise the temperature of the reaction mass. A lower value means the temperature will rise more quickly for a given amount of heat generated.[11][12] |
| Adiabatic Temperature Rise (ΔTad) | 50 - 200 °C | The theoretical temperature increase if all the reaction's heat is absorbed by the reaction mass with no cooling. A high ΔTad is a key indicator of a high potential for thermal runaway.[6] |
| Overall Heat Transfer Coefficient (U) for Lab-Scale Jacketed Reactor | 50 - 300 W/m²·K | A measure of how efficiently heat can be removed from the reactor. A lower value means less efficient cooling.[7][13][14] |
Experimental Protocols with Integrated Safety Checkpoints
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures and incorporates self-validating safety checkpoints.[4]
1. Preparation of the Nitrating Mixture (Mixed Acid):
-
In a fume hood, place a flask containing 30 mL of concentrated sulfuric acid in an ice/salt bath.
-
Safety Checkpoint: Ensure the temperature of the sulfuric acid is below 5 °C.
-
Slowly, dropwise, add 12 mL of fuming nitric acid to the stirred, cold sulfuric acid.
-
Causality: This order of addition and slow rate are critical to control the exotherm from mixing the acids.
-
Safety Checkpoint: Monitor the temperature of the mixed acid, ensuring it does not exceed 10 °C during the addition.
-
Once the addition is complete, allow the mixture to cool to 0-5 °C.
2. Nitration Reaction:
-
In a three-necked flask equipped with an overhead stirrer, a thermometer, and an addition funnel, add 9.5 g of pyridine-N-oxide.
-
Heat the pyridine-N-oxide to 60 °C to melt it.
-
Transfer the cold mixed acid to the addition funnel.
-
Safety Checkpoint: Ensure your cooling bath for the reaction flask is prepared and ready for immediate use, even though the initial addition may cause a temperature drop.
-
Begin the dropwise addition of the mixed acid to the pyridine-N-oxide. The initial temperature may drop.
-
Causality: A slow addition rate (e.g., over 30-45 minutes) is crucial to prevent the accumulation of unreacted nitrating agent and to keep the rate of heat generation manageable.
-
After the addition is complete, slowly heat the reaction mixture to 125-130 °C and hold for 3 hours.
-
Safety Checkpoint: Monitor the reaction for any sudden increase in temperature or evolution of brown fumes, which would indicate a decomposition.
3. Work-up and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Safety Checkpoint: Prepare a large beaker with a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Causality: This quenching step is highly exothermic due to the dilution of the sulfuric acid. A large volume of ice is necessary to absorb this heat.
-
Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is 7-8. This will also be exothermic and will release CO₂ gas.
-
The yellow solid product can then be collected by filtration.
Visualization of Workflows
Troubleshooting a Thermal Excursion
Caption: Emergency response workflow for a thermal excursion event.
General Nitropyridine Synthesis Workflow
Caption: A generalized experimental workflow for nitropyridine synthesis.
References
- BenchChem Technical Support Team. (2025).
- Johnson, M., Heggs, P., & Mahmud, T. (2016). Assessment of Overall Heat Transfer Coefficient Models to Predict the Performance of Laboratory-Scale Jacketed Batch Reactors. Organic Process Research & Development, 20(3), 618-631. [Link]
- White Rose Research Online. (2016).
- American Institute of Chemical Engineers (AIChE). (n.d.). CCPS Golden Rules and Key Principles of Process Safety. AIChE. [Link]
- Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
- ACS Division of Chemical Health and Safety. (2026). ACS Chemical Health and Safety Division. [Link]
- GMM Pfaudler. (n.d.). Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors. [Link]
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (n.d.).
- Johnson, M. D., & Heggs, P. J. (2024).
- Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]
- EHS Info. (2024).
- Luis R. Domingo, et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(3), 944-953. [Link]
- Ribeiro da Silva, M. A. V., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(4), 391-398. [Link]
- Contreras, R., et al. (2014). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Journal of Chemical and Process Engineering, 1(2), 1-6. [Link]
- Portal de Aquidauana. (n.d.).
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 393-408. [Link]
- TITAN Metal Fabricators. (n.d.). Physical Properties of Chemicals & Gases. [Link]
- Wikipedia. (n.d.).
- VPScience. (n.d.).
- Master Organic Chemistry. (2018).
- BenchChem Technical Support Team. (n.d.).
- Wikipedia. (n.d.). Nitrogen dioxide. [Link]
- Dong, Z., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 30-49. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. CCPS | Center for Chemical Process Safety [aiche.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrogen dioxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portaldeaquidauana.com.br [portaldeaquidauana.com.br]
- 12. titanmf.com [titanmf.com]
- 13. Assessment of overall heat transfer coefficient models to predict the performance of laboratory-scale jacketed batch reactors - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 4-Amino-2-chloro-3-nitropyridine
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, such as substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Amino-2-chloro-3-nitropyridine, a key intermediate in the synthesis of various bioactive molecules. By comparing its spectral features with those of related pyridine derivatives, we will dissect the influence of various substituents on the proton chemical environment, offering researchers a comprehensive reference for spectral interpretation and experimental design.
Understanding the ¹H NMR Spectrum of this compound
The structure of this compound presents a unique electronic environment. The pyridine ring is substituted with a strongly electron-donating amino group (-NH₂), a moderately electron-withdrawing chloro group (-Cl), and a strongly electron-withdrawing nitro group (-NO₂). The interplay of these substituents dictates the chemical shifts and coupling patterns of the two remaining aromatic protons.
Experimental data for the ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) at 500 MHz shows the following signals: δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H), 6.83 (d, J = 6.0 Hz, 1H) .[2]
-
The singlet at 7.37 ppm , integrating to two protons, is characteristic of the amino (-NH₂) protons. Its broadness and lack of coupling are typical for exchangeable protons.
-
The two signals in the aromatic region, at 7.91 ppm and 6.83 ppm , correspond to the two protons on the pyridine ring. They appear as doublets with a coupling constant (J) of 6.0 Hz, indicative of coupling between two adjacent protons.
To assign these aromatic signals, we must consider the electronic effects of the substituents. The electron-donating amino group at position 4 will shield the adjacent proton at position 5, shifting it upfield. Conversely, the electron-withdrawing chloro and nitro groups at positions 2 and 3, respectively, will deshield the proton at position 6, shifting it downfield. Therefore:
-
The doublet at 6.83 ppm is assigned to the proton at the C5 position (H-5) .
-
The doublet at 7.91 ppm is assigned to the proton at the C6 position (H-6) .
The observed ortho coupling constant of J = 6.0 Hz is consistent with typical proton-proton coupling in pyridine rings.[1]
Comparative Spectral Analysis: Deconstructing Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with simpler pyridine derivatives is instructive. This allows for a systematic evaluation of how each substituent modulates the electronic environment of the ring protons.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| Pyridine | 8.61 | 7.28 | 7.66 | 7.28 | 8.61 | CDCl₃ |
| 4-Aminopyridine | 8.0-8.2 | 6.5-6.7 | - | 6.5-6.7 | 8.0-8.2 | DMSO-d₆ |
| 2-Chloropyridine | - | 7.32 | 7.64 | 7.23 | 8.39 | CDCl₃ |
| 3-Nitropyridine | 9.0-9.2 | - | 8.2-8.4 | 7.5-7.7 | 8.8-9.0 | CDCl₃ |
| This compound | - | - | - | 6.83 | 7.91 | DMSO-d₆ |
Data compiled from various sources.[2][3][4][5][6]
Analysis of Substituent Effects:
-
Amino Group (-NH₂): As a strong electron-donating group, the amino substituent in 4-aminopyridine significantly shields the ring protons, causing a substantial upfield shift compared to unsubstituted pyridine.[4] This effect is clearly observed in our target molecule, where the H-5 proton is found at a relatively high field of 6.83 ppm.
-
Chloro Group (-Cl): The chloro group is inductively electron-withdrawing but can also be a weak π-donor. In 2-chloropyridine, the proton at C6 is deshielded and shifts downfield to around 8.39 ppm.[3] This deshielding effect contributes to the downfield shift of H-6 in our target molecule.
-
Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group through both induction and resonance. In 3-nitropyridine, all ring protons are significantly deshielded, with the H-2 and H-6 protons appearing far downfield.[5] The potent deshielding effect of the nitro group at position 3 is a major contributor to the downfield chemical shift of H-6 in this compound.
The observed spectrum of this compound is a logical consequence of the combined electronic influences of its substituents. The upfield H-5 signal is dominated by the electron-donating amino group, while the downfield H-6 signal is influenced by the cumulative deshielding effects of the adjacent nitrogen atom, the chloro group, and the nitro group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, the following protocol for the acquisition of the ¹H NMR spectrum of this compound is recommended.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Cap the NMR tube and gently vortex or sonicate for 30 seconds to ensure complete dissolution. d. Visually inspect the sample for any undissolved particulate matter.
2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow and symmetrical peak shape.
3. Data Acquisition: a. Set the spectrometer to acquire a standard one-dimensional proton spectrum. b. Acquisition Parameters:
- Pulse Program: A standard 90° pulse-acquire sequence.
- Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (D1): 1-2 seconds. A longer delay (5 times the longest T₁ relaxation time) is necessary for accurate quantitative analysis.[1]
- Number of Scans: 8-16 scans should be sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. c. Initiate data acquisition.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. d. Integrate the peaks to determine the relative number of protons. e. Analyze the chemical shifts, coupling patterns, and coupling constants to confirm the structure.
Visualizing the Molecular Structure and Proton Relationships
The following diagrams illustrate the structure of this compound and the key through-bond coupling interaction responsible for the observed splitting pattern.
Caption: Molecular structure of this compound.
Caption: ³J-coupling between H-5 and H-6 in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of the predictable, yet complex, interplay of substituent effects in aromatic systems. By understanding the electron-donating and withdrawing properties of the amino, chloro, and nitro groups, a confident assignment of the proton signals can be achieved. This guide provides researchers with the foundational knowledge and a practical experimental framework for the analysis of this and structurally related compounds, thereby facilitating more efficient and accurate structural characterization in their research endeavors.
References
- The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 2789-25-5 [chemicalbook.com]
- 3. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 4. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Amino-2-chloro-3-nitropyridine: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Amino-2-chloro-3-nitropyridine is a key intermediate, and its unambiguous characterization is a critical step in ensuring the integrity of subsequent synthetic transformations. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, framed within a comparative context to enhance understanding and predictive accuracy. We will explore the theoretical underpinnings of substituent effects on the pyridine ring and present a practical guide to obtaining high-quality 13C NMR data.
The Logic of Chemical Shifts in Substituted Pyridines: An Overview
The 13C NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of each carbon atom in the ring. The chemical shift of a particular carbon is influenced by the interplay of inductive and resonance effects of the attached substituents. Understanding these effects allows for the confident assignment of signals and the prediction of spectra for related structures.[1][2]
-
Amino Group (-NH2): A strong resonance electron-donating group and inductively withdrawing. Its primary effect is to shield the ortho and para carbons, causing their signals to shift upfield (to lower ppm values).
-
Chloro Group (-Cl): An inductively electron-withdrawing group with a weak resonance-donating effect. It generally causes a downfield shift (to higher ppm values) of the carbon to which it is attached (ipso-carbon) and has a smaller effect on the other ring carbons.
-
Nitro Group (-NO2): A powerful electron-withdrawing group through both inductive and resonance effects. It strongly deshields all ring carbons, particularly the ipso and para positions, resulting in significant downfield shifts.
The combination of these three substituents in this compound results in a complex and informative 13C NMR spectrum. By comparing the predicted spectrum of our target molecule with the experimental spectra of simpler, monosubstituted pyridines, we can dissect the contribution of each substituent to the final chemical shifts.
Comparative 13C NMR Data Analysis
| Compound | C2 | C3 | C4 | C5 | C6 | Solvent |
| 4-Aminopyridine | 150.1 | 109.2 | 157.1 | 109.2 | 150.1 | DMSO-d6 |
| 2-Chloropyridine | 150.1 | 124.4 | 139.0 | 122.9 | 149.5 | CDCl3 |
| 3-Nitropyridine | 154.2 | 132.8 | 124.0 | 121.7 | 147.3 | CDCl3:DMSO=5:1 |
| Predicted: this compound | ~152 | ~128 | ~155 | ~108 | ~148 | - |
Note: Predicted values are estimations based on additive substituent effects and online prediction tools. Actual experimental values may vary.
Analysis of Predicted Shifts:
-
C2: The presence of the electron-withdrawing chloro group at this position is expected to result in a downfield shift. However, the combined electronic effects of the neighboring amino and nitro groups will also play a role.
-
C3: Attached to the strongly electron-withdrawing nitro group, this carbon is predicted to be significantly deshielded and shifted downfield.
-
C4: The strong electron-donating amino group at this position will cause significant shielding, leading to an upfield shift compared to an unsubstituted carbon.
-
C5: This carbon is meta to the chloro and nitro groups and ortho to the amino group. The shielding effect of the amino group is expected to dominate, resulting in a relatively upfield chemical shift.
-
C6: Being ortho to the ring nitrogen and meta to the amino group, its chemical shift will be influenced by both, leading to a downfield position typical for carbons adjacent to the heteroatom.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent dissolving power for polar compounds.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the resonant frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A typical range for carbon is ~220-250 ppm.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the solvent peak (DMSO-d6 at 39.52 ppm).
-
Integrate the signals if quantitative analysis is required, although this is less common for routine 13C NMR.
Visualizing the Analytical Workflow
Caption: Workflow for 13C NMR Analysis.
Logical Relationships in Spectral Interpretation
Sources
A Comparative Guide to the Mass Spectrometry of 4-Amino-2-chloro-3-nitropyridine
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-Amino-2-chloro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a molecule featuring a combination of amino, chloro, and nitro functional groups on a pyridine core, its characterization by mass spectrometry presents unique opportunities and challenges.[2] This document offers researchers, scientists, and drug development professionals a comprehensive overview of expected outcomes with various ionization methods, supported by predictive fragmentation patterns and detailed experimental protocols.
Our approach is grounded in established principles of mass spectrometry for nitroaromatic and halogenated heterocyclic compounds, providing a robust framework for method development and data interpretation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for selecting the appropriate mass spectrometry technique.
| Property | Value | Source |
| Molecular Formula | C5H4ClN3O2 | [1][3][4] |
| Molecular Weight | 173.56 g/mol | [1][4] |
| CAS Number | 2789-25-5 | [1][4][5] |
| Appearance | Yellow solid | [1][6] |
| Melting Point | 187-207 °C (decomposes) | [1][6] |
A Comparative Overview of Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry, dictating the type of ions generated and the extent of fragmentation. For this compound, the optimal method will depend on the analytical goal, whether it be simple confirmation of molecular weight or detailed structural elucidation.
Here, we compare three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Expected Ion Types | Fragmentation | Best For |
| Electron Ionization (EI) | Molecular ion (M+•), extensive fragments | High (Hard Ionization) | Structural elucidation via fragmentation patterns |
| Electrospray Ionization (ESI) | Protonated molecule ([M+H]+), minimal fragments | Low (Soft Ionization) | Accurate mass measurement, LC-MS |
| Atmospheric Pressure Chemical Ionization (APCI) | Protonated molecule ([M+H]+), some in-source fragmentation | Moderate | Analysis of less polar compounds, LC-MS |
Electron Ionization (EI-MS): A Deep Dive into Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[7] This makes it a powerful tool for structural elucidation.
Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI conditions is predicted to proceed through several key pathways, driven by the relative lability of its functional groups. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments, with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.[8]
.dot
Sources
A Comparative Guide to the Infrared Spectroscopy of 4-Amino-2-chloro-3-nitropyridine
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the IR spectrum of 4-Amino-2-chloro-3-nitropyridine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. By comparing its expected spectral features with those of simpler, related pyridine derivatives, we can dissect the vibrational contributions of the amino, chloro, and nitro functional groups, providing a robust framework for spectral interpretation.
Molecular Structure and Expected Vibrational Modes
This compound is a multi-functionalized aromatic heterocycle. Its structure, featuring an amino group, a chlorine atom, and a nitro group on a pyridine ring, leads to a complex but interpretable IR spectrum. The electron-donating amino group and the electron-withdrawing nitro and chloro groups significantly influence the electron distribution within the pyridine ring, thereby affecting the vibrational frequencies of its bonds.
Caption: Molecular structure of this compound.
Comparative Spectral Analysis: Dissecting the Contributions of Functional Groups
To understand the IR spectrum of this compound, it is instructive to compare its expected absorption bands with those of simpler pyridine derivatives: 4-aminopyridine, 2-chloropyridine, and nitrobenzene (as a proxy for a nitro-aromatic system). This comparative approach allows for the assignment of specific vibrational modes to the various functional groups and the pyridine ring itself.
| Functional Group/Vibrational Mode | 4-Aminopyridine | 2-Chloropyridine | Nitro-Aromatic | This compound (Expected) | Rationale for Spectral Shifts |
| N-H Stretching (Amino Group) | ~3442, 3300 cm⁻¹ (asymm. & symm.)[1] | - | - | ~3400-3200 cm⁻¹ (broadened) | Intramolecular hydrogen bonding with the adjacent nitro group is expected to broaden and shift the N-H stretching bands to lower wavenumbers. |
| N-O Stretching (Nitro Group) | - | - | ~1550-1475 cm⁻¹ (asymm.), ~1360-1290 cm⁻¹ (symm.)[2][3] | ~1530-1490 cm⁻¹ (asymm.), ~1350-1320 cm⁻¹ (symm.) | The electronic environment of the pyridine ring and steric interactions with adjacent substituents will influence the precise positions of the strong nitro group absorptions. |
| C-N Stretching (Amino Group) | ~1330-1260 cm⁻¹[1] | - | - | ~1300-1250 cm⁻¹ | The electron-withdrawing nature of the chloro and nitro groups may slightly alter the C-N bond character. |
| C-Cl Stretching | - | ~850-550 cm⁻¹[4] | - | ~800-600 cm⁻¹ | The position of the C-Cl stretch can be influenced by the substitution pattern on the aromatic ring.[5] |
| Pyridine Ring C=C & C=N Stretching | ~1600, 1562, 1481, 1439 cm⁻¹[6] | Strong absorptions in the 1600-1400 cm⁻¹ region | - | Multiple bands in the 1610-1400 cm⁻¹ region | The substitution pattern and electronic effects of the amino, chloro, and nitro groups will lead to a complex pattern of ring stretching vibrations. |
| C-H Stretching (Aromatic) | ~3100-3000 cm⁻¹[7] | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹[7] | ~3100-3050 cm⁻¹ | The presence of multiple substituents reduces the number of C-H bonds on the ring, leading to weaker absorptions in this region. |
| N-H Bending (Amino Group) | ~1650-1580 cm⁻¹[4] | - | - | ~1640-1600 cm⁻¹ | This bending vibration is a useful diagnostic for primary amines. |
| C-H Out-of-Plane Bending | Dependent on substitution pattern | Dependent on substitution pattern | Dependent on substitution pattern | ~900-675 cm⁻¹[4] | The specific pattern of out-of-plane C-H bending is highly diagnostic of the substitution pattern on the aromatic ring. |
Key Diagnostic Peaks for this compound
Based on the comparative analysis, the following spectral regions are of primary importance for the identification and characterization of this compound:
-
3400-3200 cm⁻¹: The presence of broadened absorption bands in this region is a strong indicator of the N-H stretching vibrations of the primary amino group, likely involved in intramolecular hydrogen bonding.
-
1550-1475 cm⁻¹ and 1360-1290 cm⁻¹: Two strong and distinct peaks in these regions are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[2][3][8] Conjugation with the aromatic ring typically shifts these bands to lower frequencies compared to aliphatic nitro compounds.[9]
-
1640-1600 cm⁻¹: An absorption band in this region can be attributed to the N-H scissoring (bending) vibration of the primary amine.[1]
-
800-600 cm⁻¹: The C-Cl stretching vibration is expected in this region, although it may be of weak to moderate intensity.
Caption: Experimental workflow for IR spectroscopic analysis.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of this compound, the following protocol for solid sampling using the KBr pellet method is recommended.
Materials and Equipment:
-
This compound sample
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the infrared-grade KBr in an oven at 110°C for at least 2 hours and store in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr.
-
In the agate mortar, gently grind the KBr to a fine powder.
-
Add the this compound sample to the mortar and continue to grind the mixture until it is a homogeneous, fine powder. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering effects.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to the die of the pellet press.
-
Ensure the surface of the powder is level.
-
Assemble the pellet press according to the manufacturer's instructions.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet may indicate insufficient grinding or the presence of moisture.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range for analysis is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Conclusion
The infrared spectrum of this compound is a rich source of structural information. By systematically analyzing the characteristic absorption bands of its constituent functional groups and comparing them to simpler reference compounds, a confident identification and structural confirmation can be achieved. The strong and characteristic absorptions of the nitro and amino groups, in particular, serve as excellent diagnostic markers. This guide provides a comprehensive framework for researchers to interpret the IR spectrum of this important synthetic intermediate, ensuring accuracy and reliability in their scientific endeavors.
References
- Vertex AI Search. Spectroscopy Tutorial: Nitro Groups.
- Vertex AI Search. IR: nitro groups.
- Vertex AI Search. Infrared of nitro compounds - Chemistry.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- PubMed. (2006).
- SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
- Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
- ChemicalBook. 2-Chloropyridine(109-09-1) IR Spectrum.
- ResearchGate. (2025). A reducing-difference IR-spectral study of 4-aminopyridine.
- TSI Journals. (2010).
- ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- Optica Publishing Group. The Far Infrared Spectra of Monosubstituted Pyridines.
- Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- NIST WebBook. Pyridine, 2-chloro-.
- ChemicalBook. (2025). This compound.
- ChemicalBook. This compound(2789-25-5) 1H NMR spectrum.
- Chem-Impex. This compound.
- Vertex AI Search. Table of Characteristic IR Absorptions.
- Tokyo Chemical Industry Co., Ltd. This compound.
- PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
- Physical Chemistry Chemical Physics (RSC Publishing). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
- Infrared Absorption Spectra of Qu
- Standard Reference Data.
- Amerigo Scientific. 4-Amino-2-chloro-3-nitro pyridine.
- Vertex AI Search. IR Chart.
- Pipzine Chemicals. This compound.
- PubChem. 4-Chloro-3-nitropyridin-2-amine.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- NIST WebBook. 2-Amino-4-methyl-3-nitropyridine.
- Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calcul
- This compound, min 97% (GC), 100 grams.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 4-Amino-2-chloro-3-nitropyridine and 2-amino-4-chloropyridine in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridines are indispensable building blocks.[1][2] Their reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions, is a critical parameter that dictates their utility in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two key pyridine derivatives: 4-Amino-2-chloro-3-nitropyridine and 2-amino-4-chloropyridine .
This document is intended for researchers, scientists, and drug development professionals. It will delve into the electronic and steric factors governing the reactivity of these molecules, offer a logical comparison of their expected performance in SNAr reactions, and provide a detailed experimental protocol for a comparative kinetic study.
Molecular Structures and Physicochemical Properties
A foundational understanding of the molecules is paramount. Below are their structures and key properties.
| Property | This compound | 2-amino-4-chloropyridine |
| Structure | ||
| CAS Number | 2789-25-5 | 19798-80-2 |
| Molecular Formula | C₅H₄ClN₃O₂ | C₅H₅ClN₂ |
| Molecular Weight | 173.56 g/mol | 128.56 g/mol |
| Appearance | Yellow to brown crystalline powder | White to light brown crystalline powder |
| Melting Point | 205-207 °C (decomposes) | 129-133 °C |
Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr) on Pyridine Systems
The reactivity of halopyridines in SNAr reactions is predominantly governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The pyridine nitrogen, being electronegative, inherently makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene.[3][4][5] The positions most activated towards SNAr are C2 and C4 (ortho and para to the nitrogen), as the negative charge of the Meisenheimer complex can be delocalized onto the nitrogen atom through resonance, a stabilizing effect not possible for attack at C3.
The presence of additional substituents on the pyridine ring can dramatically modulate this reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring and stabilize the anionic intermediate, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the ring's electrophilicity and destabilize the intermediate, slowing the reaction down.
Comparative Reactivity Analysis
Electronic Effects
This compound: This molecule is heavily substituted with groups that exert strong, and somewhat opposing, electronic effects.
-
Nitro Group (-NO₂): The nitro group at the C3 position is a powerful electron-withdrawing group, both through induction and resonance. Its presence significantly depletes electron density from the pyridine ring, making it highly electrophilic.[6] This strong activation is a key factor in enhancing the reactivity of the molecule towards nucleophiles.
-
Amino Group (-NH₂): The amino group at the C4 position is a strong electron-donating group through resonance, which would typically be expected to deactivate the ring towards nucleophilic attack. However, its position relative to the leaving group (chloro at C2) and the activating nitro group is crucial.
-
Chloro Group (-Cl): The chlorine atom at the C2 position is the leaving group in the SNAr reaction. It is an electron-withdrawing group by induction but a weak electron-donating group by resonance.
2-amino-4-chloropyridine: This molecule has a simpler substitution pattern.
-
Amino Group (-NH₂): The amino group at the C2 position is a strong electron-donating group. Its presence increases the electron density of the pyridine ring, making it less electrophilic and therefore less reactive in SNAr reactions.
-
Chloro Group (-Cl): The chlorine atom at the C4 position is the leaving group.
Prediction of Relative Reactivity:
It is predicted that This compound will be significantly more reactive towards nucleophilic aromatic substitution than 2-amino-4-chloropyridine.
Justification:
The overwhelmingly strong electron-withdrawing nature of the nitro group in this compound is the dominant factor.[6] This group's powerful activation of the pyridine ring towards nucleophilic attack will far outweigh the deactivating effect of the amino group. In contrast, 2-amino-4-chloropyridine possesses only an electron-donating amino group, which deactivates the ring system, making it less susceptible to nucleophilic attack.
The following diagram illustrates the interplay of these electronic effects on the reactivity of the two compounds.
Sources
- 1. research.tue.nl [research.tue.nl]
- 2. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 4-Amino-2-chloro-3-nitropyridine Derivatives: A Case Study in Supramolecular Assembly
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Comparative Analysis of the X-ray Crystal Structure of 4-Amino-2-chloro-3-nitropyridine Derivatives and a Case Study on a Closely Related Cocrystal
This guide provides a comprehensive comparison of the X-ray crystal structures of derivatives of this compound, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of a series of published crystal structures for derivatives of the title compound, this guide will focus on a detailed analysis of a closely related cocrystal of 2-amino-4-chloropyridine with 3-chlorobenzoic acid. The principles of molecular recognition and supramolecular assembly observed in this cocrystal provide a valuable framework for understanding the solid-state behavior of this compound and its analogues.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile building block in the development of novel pharmaceuticals, including potential anti-inflammatory and antimicrobial agents.[1] Its unique arrangement of amino, chloro, and nitro functional groups allows for diverse chemical modifications, leading to a wide array of derivatives with potential therapeutic applications. Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is paramount for rational drug design, as the solid-state conformation and intermolecular interactions directly influence physicochemical properties such as solubility, stability, and bioavailability.
A Case Study: Crystal Structure of a 2-Amino-4-chloropyridine Cocrystal
A study by Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives provides a detailed X-ray diffraction analysis of a cocrystal formed between 2-amino-4-chloropyridine and 3-chlorobenzoic acid.[2] This system serves as an excellent model to explore the non-covalent interactions that govern the crystal packing of related aminopyridine derivatives.
Crystallographic Data
The cocrystal of 2-amino-4-chloropyridine with 3-chlorobenzoic acid crystallizes in the P2₁ space group.[2] Key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₉Cl₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 90 |
| β (°) | 98.6180(10) |
| γ (°) | 90 |
| Volume (ų) | 900.07(5) |
Data sourced from Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives.[2]
Analysis of Intermolecular Interactions
The crystal structure of the 2-amino-4-chloropyridine cocrystal is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and halogen bonds.
-
Hydrogen Bonding: A robust O-H···N hydrogen bond is observed between the carboxylic acid group of 3-chlorobenzoic acid and the pyridine nitrogen of 2-amino-4-chloropyridine, with a donor-acceptor distance of 1.633 Å.[2] This strong interaction is a primary driving force for the formation of the acid-base pair.
-
Halogen Bonding: The presence of chlorine atoms on both molecules leads to the formation of Cl···Cl halogen bonds, which play a significant role in the three-dimensional packing of the crystal lattice.[2]
-
π-π Stacking: The aromatic rings of the pyridine and benzoic acid moieties engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[2]
These non-covalent interactions are crucial in dictating the overall supramolecular architecture and, consequently, the material properties of the cocrystal.
Caption: Key intermolecular interactions in the cocrystal.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis for this compound, adapted from documented procedures.[3]
Materials:
-
2-Amino-4-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Ice
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Nitration: In a flask cooled in an ice bath, slowly add 2-amino-4-chloropyridine to concentrated sulfuric acid with stirring.
-
To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Purification: Dissolve the crude product in ethyl acetate and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Synthesis workflow for this compound.
Conclusion and Future Outlook
The detailed analysis of the 2-amino-4-chloropyridine cocrystal provides valuable insights into the supramolecular chemistry of substituted aminopyridines. The observed hydrogen bonding, halogen bonding, and π-π stacking interactions are fundamental to understanding the crystal packing and solid-state properties of this compound and its derivatives. Future research should focus on the synthesis and crystallographic characterization of a broader range of these derivatives to establish a comprehensive structure-property relationship. Such studies will be instrumental in the rational design of new pharmaceutical compounds with optimized efficacy and developability.
References
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI.
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.
Sources
A Senior Application Scientist's Guide to Purity Determination of 4-Amino-2-chloro-3-nitropyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 4-Amino-2-chloro-3-nitropyridine, a key building block in the synthesis of various pharmaceuticals, is no exception.[1][2] Ensuring its purity is critical for the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth comparison of analytical methods for determining the purity of this compound, with a focus on practical application and data-driven insights.
A significant challenge in the quality control of this compound lies in the potential presence of its structural isomer, 4-amino-2-chloro-5-nitropyridine, which can form during synthesis. Therefore, the chosen analytical method must be capable of resolving and quantifying these two isomers effectively. This guide will explore three powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Overview of Analytical Methods
| Method | Principle | Primary Application | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Routine quality control, impurity profiling, and quantification. | High resolution for isomer separation, robust, and widely available. | Method development can be time-consuming. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and the main component (with derivatization). | High sensitivity and specificity, provides structural information for impurity identification. | Derivatization is often required for polar, non-volatile compounds. |
| qNMR | The signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte. | Highly accurate and precise, provides structural confirmation, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. The primary challenge is to achieve baseline separation from its 5-nitro isomer. A reversed-phase method is a good starting point, but achieving optimal separation may require exploring alternative stationary phases.
Causality Behind Experimental Choices
For closely related isomers, standard C18 columns may not provide sufficient selectivity. Therefore, a mixed-mode stationary phase, which combines reversed-phase and ion-exchange characteristics, is a logical choice. This allows for the exploitation of subtle differences in the hydrophobicity and pKa of the isomers, enhancing separation. An alternative approach is to use a column capable of hydrogen bonding interactions, which can also provide unique selectivity for these types of compounds.
Proposed HPLC Method
A robust starting point for method development would be a mixed-mode HPLC method.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
Mixed-Mode (e.g., C18 with embedded polar groups or ion-exchange ligands), 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
A gradient elution is recommended to ensure the elution of any less polar impurities. A starting point could be:
-
0-2 min: 15% B
-
2-15 min: 15-70% B
-
15-18 min: 70% B
-
18-20 min: 15% B (re-equilibration)
-
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
30°C
Detection:
-
UV at 254 nm
Injection Volume:
-
5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Self-Validating System
The inclusion of a system suitability test is crucial. This involves injecting a standard mixture of this compound and 4-amino-2-chloro-5-nitropyridine to ensure the resolution between the two peaks is greater than 1.5, confirming the method's ability to separate the critical isomers.
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary to make it amenable to GC analysis. This method is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process.
The "Why" of Derivatization
The amino group in this compound makes the molecule polar and prone to strong interactions with the stationary phase, leading to poor peak shape and potential decomposition in the hot injector. Derivatization, for example, by silylation, replaces the active hydrogens on the amino group with less polar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, allowing for successful gas-phase separation and analysis.[3][4]
Proposed GC-MS Method
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Column:
-
A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
Carrier Gas:
-
Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 500 µL of a dry solvent like acetonitrile or pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Predicted Mass Spectrum Fragmentation
Based on the fragmentation of similar compounds, the following fragmentation pattern for the TMS-derivatized this compound can be predicted:
-
Molecular Ion (M+): The peak corresponding to the mass of the derivatized molecule.
-
Loss of a methyl group (-CH3): A characteristic fragment at M-15.
-
Loss of the nitro group (-NO2): A fragment at M-46.
-
Cleavage of the C-Cl bond: Loss of a chlorine radical.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom of the derivatized amino group.[5]
Caption: A typical workflow for GC-MS purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Standard
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
The Power of an Internal Standard
In a qNMR experiment, a certified internal standard of known purity is added to the sample. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. This method is highly accurate and provides a direct measure of the mass fraction of the pure analyte in the sample.
Experimental Protocol for qNMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified internal standard with a simple spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Logical relationship in a qNMR experiment for absolute purity determination.
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing , a validated HPLC method is the most practical and robust choice, offering excellent resolution for the critical isomer separation.
-
GC-MS is a valuable tool for the identification and quantification of volatile impurities and for providing orthogonal data to support HPLC results, especially during process development and impurity profiling.
-
qNMR serves as the gold standard for absolute purity determination and is highly recommended for the certification of reference standards and for resolving discrepancies between other methods.
By employing a combination of these powerful analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, ultimately contributing to the development of safe and effective medicines.
References
- Amerigo Scientific. 4-Amino-2-chloro-3-nitro pyridine. [Link]
- Tsutsui, H., et al. (2025). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. [Link]
- U.S. National Library of Medicine. (2025). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central (PMC). [Link]
- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
- J&K Scientific. (n.d.). 4-Amino-2-chloro-5-nitropyridine. [Link]
- Ismahan, R., et al. (2025). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
- MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
- Chemistry LibreTexts. (2023).
- Shimadzu Corporation. (n.d.). Impurities Analysis. [Link]
- PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
- U.S. National Library of Medicine. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PubMed Central (PMC). [Link]
- ResearchGate. (2025). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. [Link]
- CypressEcho521. (2018).
- UIC College of Pharmacy. (n.d.). Purity by Absolute qNMR Instructions. [Link]
Sources
- 1. 4-Amino-2-chloro-3-nitro pyridine - Amerigo Scientific [amerigoscientific.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 4-Amino-2-chloro-3-nitropyridine and 4-Amino-2-chloro-5-nitropyridine
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of agrochemicals and pharmaceuticals.[1][2] Among these, aminonitrochloropyridines serve as versatile intermediates, yet their reactivity is profoundly dictated by the specific arrangement of substituents on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 4-Amino-2-chloro-3-nitropyridine and 4-Amino-2-chloro-5-nitropyridine. We will explore the electronic and steric factors governing their behavior in key synthetic transformations, supported by mechanistic insights and practical experimental protocols.
Part 1: Structural and Electronic Properties: The Decisive Role of the Nitro Group
The reactivity of a halopyridine in nucleophilic aromatic substitution (SNAr) is contingent upon the electron-deficient nature of the ring, which is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[3] The position of these EWGs relative to the leaving group is the single most critical factor determining the reaction's facility.
For both this compound and its 5-nitro counterpart, the key players are:
-
The Pyridine Nitrogen: Inherently electron-withdrawing, it activates the C2 and C4 positions.
-
The Amino Group (-NH₂): A strong electron-donating group (EDG) that counteracts the ring's electron deficiency, particularly at the ortho (C3, C5) and para (C6, not present) positions.
-
The Chloro Group (-Cl): A good leaving group at an activated C2 position.
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the ring towards nucleophilic attack.
The crucial difference lies in the nitro group's location.
-
In This compound , the nitro group is at the C3 position, which is ortho to the C2-chloro leaving group.
-
In 4-Amino-2-chloro-5-nitropyridine , the nitro group is at the C5 position, which is meta to the C2-chloro leaving group.
This positional variance has profound implications for the stability of the reaction intermediate, as we will explore in the next section.
Caption: Chemical structures of the two isomers.
Table 1: Physical and Chemical Properties
| Property | This compound | 4-Amino-2-chloro-5-nitropyridine |
| CAS Number | 2789-25-5[4] | 2604-39-9[5] |
| Molecular Formula | C₅H₄ClN₃O₂[6] | C₅H₄ClN₃O₂ |
| Appearance | Yellow solid[6] | White to light yellow crystal powder[5] |
| Melting Point | 179-181 °C[4] | Data not consistently available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[6] | Soluble in organic solvents. |
Part 2: Comparative Reactivity Analysis
The primary reaction of interest for these substrates is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride at the C2 position. The efficiency of this reaction is directly tied to the stability of the negatively charged intermediate, known as the Meisenheimer complex.[7]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Intermediates
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[8] The more stable this intermediate, the lower the activation energy and the faster the reaction.
For this compound:
When a nucleophile attacks the C2 position, the resulting negative charge can be delocalized onto the ortho nitro group through resonance. This provides a powerful stabilizing effect. The negative charge is effectively shared by the electronegative oxygen atoms of the nitro group and the ring nitrogen, making the intermediate significantly more stable.[3][9]
For 4-Amino-2-chloro-5-nitropyridine:
In this isomer, the nitro group is meta to the site of attack. Consequently, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance. While the nitro group still exerts a strong inductive electron-withdrawing effect, it lacks the potent resonance stabilization afforded by the ortho or para positioning.[10]
This electronic difference leads to a stark contrast in reactivity. This compound is substantially more reactive towards nucleophiles at the C2 position than 4-Amino-2-chloro-5-nitropyridine.
Caption: Comparative SNAr pathways.
Quantitative Data from Related Systems
While direct kinetic comparisons for these exact substrates are sparse in the literature, data from analogous chloronitropyridine systems consistently supports this principle. For instance, the reaction of 2-chloro-3-nitropyridine with piperidine is significantly faster than that of 2-chloro-5-nitropyridine.[9] This highlights the activating effect of an ortho-nitro group compared to a meta-nitro group.
Table 2: Relative Reactivity in SNAr (Qualitative Comparison)
| Substrate | Nitro Group Position | Stabilization of Intermediate | Predicted Reactivity |
| This compound | ortho to -Cl | Strong (Resonance + Inductive) | High |
| 4-Amino-2-chloro-5-nitropyridine | meta to -Cl | Moderate (Inductive only) | Low to Moderate |
Reduction of the Nitro Group
Another common transformation is the reduction of the nitro group to an amine, which opens up further synthetic possibilities. This is typically achieved using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[11][12]
For both isomers, the reduction is a feasible process. However, the electronic environment can subtly influence the reaction conditions required. The strong activation of the ring in the 3-nitro isomer might make it more susceptible to side reactions under certain reductive conditions, potentially requiring milder reagents or more controlled temperatures compared to the less activated 5-nitro isomer.
Part 3: Experimental Protocols
To provide a tangible measure of the reactivity difference, the following is a representative protocol for a comparative SNAr reaction with a common nucleophile, benzylamine. This protocol is designed to be a self-validating system where the difference in reaction rate and yield will be readily apparent.
Caption: Experimental workflow for comparative reactivity study.
Protocol: Comparative SNAr with Benzylamine
Objective: To qualitatively and quantitatively compare the rate of chloride displacement from this compound and 4-amino-2-chloro-5-nitropyridine.
Materials:
-
This compound
-
4-Amino-2-chloro-5-nitropyridine
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Saturated Brine solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Perform in parallel):
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 173.6 mg).
-
To a second 25 mL round-bottom flask, add 4-amino-2-chloro-5-nitropyridine (1.0 mmol, 173.6 mg).
-
To each flask, add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) and anhydrous DMF (5 mL).
-
Stir the mixtures at room temperature for 5 minutes.
-
To each flask, add benzylamine (1.1 mmol, 117.9 mg, 120 µL).
-
-
Reaction Execution:
-
Place both flasks in a pre-heated oil bath at 80 °C.
-
Stir the reactions vigorously.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 30% Ethyl Acetate in Hexanes. The product spot should be more polar than the starting material.
-
Expected Observation: The reaction with this compound will proceed to completion much faster (likely within 1-3 hours) than the reaction with the 5-nitro isomer.
-
-
Work-up:
-
Once a reaction is deemed complete by TLC (or after a set time, e.g., 12 hours, for comparison), cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated brine solution (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Determine the isolated yield for each reaction.
-
Confirm the structure of the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 4: Summary and Practical Recommendations
The choice between these two isomers is entirely dependent on the desired synthetic outcome and the specific reaction being performed.
Table 3: Summary of Reactivity and Recommendations
| Feature | This compound | 4-Amino-2-chloro-5-nitropyridine |
| SNAr at C2-Cl | Highly Reactive. The ortho-nitro group strongly activates the leaving group. | Significantly Less Reactive. The meta-nitro group provides only moderate inductive activation. |
| Primary Use Case | Ideal substrate for facile displacement of the C2-chloride with a wide range of nucleophiles (amines, alkoxides, thiols) under mild conditions. | Substrate of choice when displacement of the C2-chloride is desired without affecting other potentially reactive sites, or when harsher conditions are acceptable. Useful for building complexity where regioselectivity is key and the 3-position must remain unsubstituted. |
| Recommendation | Choose for rapid SNAr. Expect fast reaction times and high yields. | Choose for selective SNAr or when the 3-nitro isomer is too reactive. Be prepared for longer reaction times or to use higher temperatures. |
References
A comprehensive list of references will be compiled based on the sources used to generate this guide.
Sources
- 1. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 2789-25-5 [chemicalbook.com]
- 5. 4-Amino-2-chloro-5-nitropyridine, CAS No. 2604-39-9 - iChemical [ichemical.com]
- 6. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Compound China [pipzine-chem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reaction Examples [cdb.ics.uci.edu]
- 11. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 12. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
The Strategic Advantage of 4-Amino-2-chloro-3-nitropyridine in the Synthesis of Potent Kinase Inhibitors for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pyridine scaffold remains a cornerstone in the design of targeted therapies. Its prevalence in numerous FDA-approved anti-cancer agents speaks to its versatility and ability to interact with key biological targets.[1] This guide provides a deep dive into the efficacy of 4-Amino-2-chloro-3-nitropyridine as a strategic precursor for synthesizing potent anti-cancer agents, particularly kinase inhibitors. We will objectively compare its performance with alternative precursors, supported by experimental data, and elucidate the chemical rationale behind its utility.
Introduction: The Critical Role of Precursors in Drug Efficacy
The journey from a lead compound to a clinically effective drug is paved with critical decisions, none more fundamental than the choice of starting materials. The precursor not only dictates the synthetic route but also influences the yield, purity, and ultimately, the biological activity of the final active pharmaceutical ingredient (API). This compound has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors that are pivotal in cancer treatment.[2][3] Its unique arrangement of functional groups—an amine, a chloro group, and a nitro group on a pyridine ring—offers a versatile platform for constructing complex molecular architectures.
Comparative Analysis of Precursors in the Synthesis of Pyridine-Based Kinase Inhibitors
The synthesis of many pyridine-based kinase inhibitors, such as the multi-kinase inhibitor Sorafenib, often involves the construction of a core structure where a substituted pyridine ring is linked to other aromatic moieties. While various precursors can be envisioned, this compound and its related compounds offer distinct advantages.
Alternative Precursors and Their Synthetic Routes
Common alternative precursors for the pyridine moiety in anti-cancer agents include:
-
2-Chloropyridine: This is a readily available and cost-effective starting material. A common route involves the nitration of 2-chloropyridine, followed by reduction of the nitro group to an amine, to introduce the necessary functionalities.[4]
-
Picolinic Acid: This precursor can be converted to a 4-chloro derivative, which then serves as a key intermediate for coupling reactions.[5]
-
2-Aminopyridine: This can be a starting point for various transformations to introduce the required substituents for anti-cancer activity.
The choice of precursor significantly impacts the synthetic strategy. For instance, the synthesis of Sorafenib and its analogues often starts from picolinic acid, which is converted to 4-chloro-N-methylpicolinamide. This intermediate is then coupled with a substituted phenol.[5]
The Strategic Utility of this compound
This compound provides a more direct route to certain classes of kinase inhibitors. The pre-installed amino and nitro groups, along with the reactive chloro substituent, allow for sequential and regioselective modifications. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as urea formation, which is a common feature in many kinase inhibitors.[6] The chloro group is susceptible to nucleophilic substitution, enabling the introduction of various side chains that are crucial for target binding and selectivity.
A patented method for synthesizing this compound involves the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid, achieving yields of 75-85% for the desired isomer.[7] This high-yielding process underscores its viability as a key intermediate in pharmaceutical manufacturing.
Efficacy of Anti-Cancer Agents: A Data-Driven Comparison
The ultimate measure of a precursor's efficacy lies in the biological activity of the compounds it helps create. Here, we compare the in vitro efficacy of various pyridine-based anti-cancer agents, many of which can be synthesized from precursors like this compound. The data is presented in terms of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Sorafenib Analogue 3d | Hela (Cervical Cancer) | 1.56 ± 0.04 | Sunitinib | 2.06 ± 0.34 | [8] |
| Sorafenib Analogue 3t | H1975 (Lung Cancer) | 2.34 ± 0.07 | Sorafenib | 4.20 ± 0.21 | [8] |
| Sorafenib Analogue 3v | A549 (Lung Cancer) | 1.35 ± 0.03 | Sunitinib | 1.05 ± 0.04 | [8] |
| Pyridine-Urea 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | Doxorubicin | 1.93 | [9] |
| Pyridine-Urea 8n | MCF-7 (Breast Cancer) | 1.88 (48h) | Doxorubicin | 1.93 | [9] |
| Pyridine-Thiazole 4 | 60 Cancer Cell Lines | Growth Inhibition >50% at 10 µM | - | - | [10] |
| Pyridine Conjugate 9 | HepG2 (Liver Cancer) | 0.18 | Staurosporine (PIM-1 Kinase) | 0.0167 | [11] |
Table 1: Comparative in vitro efficacy of various pyridine-based anti-cancer agents.
The data clearly demonstrates that pyridine-based compounds exhibit potent anti-cancer activity across a range of cancer cell lines. Notably, some pyridine-urea derivatives show significantly higher potency than the standard chemotherapeutic drug, Doxorubicin.[9] The efficacy of these compounds is intrinsically linked to their molecular structure, which is assembled from carefully chosen precursors.
Mechanism of Action: Targeting Key Signaling Pathways
Many of the anti-cancer agents derived from pyridine precursors, including those from this compound, function as kinase inhibitors. They target critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Two of the most important pathways are the VEGFR and the Raf/MEK/ERK pathways.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Sorafenib and many of its analogues are potent inhibitors of VEGFR-2.[13]
Caption: Simplified VEGFR and Raf signaling pathway targeted by Sorafenib.
Experimental Workflow: From Synthesis to Screening
The development of novel kinase inhibitors follows a structured workflow, from the initial synthesis of the compounds to their biological evaluation.
Caption: General experimental workflow for developing kinase inhibitors.
Experimental Protocols
Synthesis of this compound
This protocol is based on a patented method.[7]
Materials:
-
2-chloro-4-aminopyridine
-
65% Nitric acid
-
Concentrated Sulfuric acid
-
Ammonia solution
-
Organic solvents (e.g., ethyl acetate, petroleum ether)
Procedure:
-
In a reaction vessel, carefully add 2-chloro-4-aminopyridine to a pre-cooled mixture of concentrated sulfuric acid.
-
Slowly add 65% nitric acid to the mixture while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the mixture with an ammonia solution to a pH of approximately 3, which will precipitate the product.
-
Filter the crude product and wash with water.
-
The crude product contains a mixture of this compound and its isomer, 4-amino-2-chloro-5-nitropyridine.
-
Separate the isomers via recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure this compound with a yield of 75-85%.
General Procedure for the Synthesis of a Sorafenib Analogue
This is a generalized protocol based on published synthetic routes.[5][13]
Step 1: Ether Formation
-
To a solution of 4-aminophenol in a suitable solvent (e.g., DMF), add a strong base (e.g., potassium tert-butoxide).
-
Add 4-chloro-N-methylpicolinamide to the reaction mixture.
-
Heat the reaction mixture (e.g., 80°C) until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.
Step 2: Urea Formation
-
Dissolve the intermediate from Step 1 in an appropriate solvent (e.g., dichloromethane).
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.
-
Stir the reaction at room temperature until completion.
-
Purify the final product by recrystallization or column chromatography to yield the Sorafenib analogue.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile precursor in the synthesis of potent anti-cancer agents, particularly kinase inhibitors. Its strategic placement of functional groups allows for efficient and regioselective synthetic transformations, leading to complex molecules with high biological activity. While alternative precursors are available, the use of this compound can offer advantages in terms of synthetic convergence and access to specific chemical space.
The comparative data on the efficacy of pyridine-based anti-cancer agents underscores the importance of the pyridine scaffold in modern drug discovery. The continued exploration of novel derivatives synthesized from strategically chosen precursors like this compound holds immense promise for the development of next-generation targeted therapies for cancer. Future research should focus on further optimizing synthetic routes to improve yields and reduce costs, as well as exploring new chemical modifications to enhance the potency and selectivity of these life-saving drugs.
References
- BenchChem. (2025). A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research. BenchChem.
- Chem-Impex. (n.d.). This compound.
- Li, X., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40065-40077.
- Perdih, A., et al. (2014).
- Lee, Y. J., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631-2635.
- Li, X., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40065–40077.
- Bassyouni, F. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(50), 39381-39394.
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10.
- ClinPGx. (n.d.). VEGF Signaling Pathway.
- El-Sayed, M. A., et al. (2018).
- Ferraris, D., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7879-7890.
- International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 54-60.
- International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 16(2).
- Perdih, A., et al. (2014).
- Lesyk, R., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 25(18), 4241.
- El-Sayed, M. A., et al. (2018).
- International Journal of Environmental Sciences. (2023). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. International Journal of Environmental Sciences, 14(3), 1-15.
- Chem-Impex. (n.d.). This compound.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1007-1093.
- Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2975.
- Organic Syntheses. (n.d.). Urea, phenyl-.
- Le, T. M., et al. (2021). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 16(11), 1275-1285.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 731.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133509.
- ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- PubMed Central. (2009).
- PubMed Central. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 1-17.
- PubMed Central. (n.d.). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation.
- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133509.
- PubMed. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346.
- Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ClinPGx [clinpgx.org]
- 13. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of C-C and C-N Bond Formation: A Comparative Guide to Catalysts for Cross-Coupling with 4-Amino-2-chloro-3-nitropyridine
Introduction: The Strategic Importance of 4-Amino-2-chloro-3-nitropyridine in Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, this compound stands out as a particularly valuable building block. Its trifunctional nature—a nucleophilic amino group, a reactive chloro leaving group, and an electron-withdrawing nitro group—offers a versatile platform for the synthesis of complex heterocyclic compounds with a wide spectrum of biological activities. The strategic derivatization of this molecule through cross-coupling reactions is a key step in the development of novel therapeutics.
However, the very features that make this substrate so versatile also present significant challenges in catalysis. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, renders the C-Cl bond less reactive towards oxidative addition, a critical step in many cross-coupling catalytic cycles. Furthermore, the presence of two Lewis basic sites—the pyridine ring nitrogen and the exocyclic amino group—can lead to catalyst inhibition or deactivation through coordination to the metal center.
This guide provides a comparative analysis of various catalytic systems for the successful cross-coupling of this compound. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data from analogous systems. Our focus will be on understanding the causality behind experimental choices to empower researchers to navigate the complexities of these transformations and accelerate their drug discovery programs.
The Gauntlet of Cross-Coupling: Overcoming the Hurdles of a Challenging Substrate
The primary obstacle in the cross-coupling of this compound is the inherent unreactivity of the C-Cl bond and the potential for catalyst poisoning. Traditional palladium catalysts, such as Pd(PPh₃)₄, often struggle with such electron-deficient and coordinating substrates, leading to low yields and the need for harsh reaction conditions.
The evolution of catalyst design has led to the development of sophisticated systems that can overcome these limitations. The two main classes of ligands that have proven effective are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald and others are designed to be both sterically demanding and electron-donating.[1] The steric bulk facilitates the reductive elimination step of the catalytic cycle and can prevent the formation of inactive palladium-bridged dimers.[1] The strong electron-donating character of these ligands enhances the electron density at the palladium center, thereby promoting the oxidative addition of the C-Cl bond.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors, even more so than electron-rich phosphines. This property makes them highly effective at activating the C-Cl bond of 2-chloropyridines.[1] The robust bond between the NHC ligand and the palladium center also imparts greater stability to the catalyst.[1]
Comparative Analysis of Catalytic Systems
The choice of catalyst is contingent on the specific cross-coupling reaction being performed. Below, we compare the performance of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving substrates analogous to this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. For a substrate like this compound, modern catalyst systems are essential for achieving high efficiency.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
Data is representative for challenging 2-chloropyridine substrates and serves as a strong starting point for optimization with this compound.[2]
Expert Insights: For the Suzuki-Miyaura coupling of this electron-deficient substrate, the Buchwald-type precatalysts, such as XPhos Pd G3 , and NHC-ligated systems, like PEPPSI™-IPr , are demonstrably superior to traditional catalysts.[2][3] Their enhanced activity allows for lower catalyst loadings, shorter reaction times, and milder conditions, which is crucial for preserving the sensitive nitro and amino functionalities. The use of a strong base like K₃PO₄ is often beneficial for these challenging couplings.[4]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a key transformation for synthesizing N-aryl and N-heteroaryl compounds. The presence of the primary amino group on the substrate requires careful consideration of reaction conditions to avoid side reactions. However, modern catalysts have shown remarkable functional group tolerance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 12-24 | 80-95 | 1-2 |
| RuPhos Pd G3 | RuPhos | LiHMDS | Toluene or Dioxane | 80-100 | 4-16 | 85-98 | 1-2 |
| PEPPSI™-IPr | IPr | K₃PO₄ | t-AmylOH | 100 | 6-18 | >90 | 1-3 |
Data is representative for the amination of challenging heteroaryl chlorides.[5][6]
Expert Insights: The choice of base is critical in Buchwald-Hartwig aminations. While strong bases like NaOtBu are effective, they can be incompatible with certain functional groups.[7] For a substrate with a nitro group, a milder base such as K₃PO₄ or Cs₂CO₃ in combination with a highly active catalyst like RuPhos Pd G3 or PEPPSI™-IPr would be a prudent starting point. The use of pre-catalysts is highly recommended for reproducibility and ease of handling.[8][9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to valuable alkynyl-substituted pyridines. This reaction typically employs a dual-catalyst system of palladium and copper.
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N/DMF | 100 | 3-6 | 85-98 |
| Pd(OAc)₂ | CuI | SPhos | Cs₂CO₃ | Dioxane | 80-100 | >90 |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | DTBNpP | TMP | DMSO | Room Temp | >90 |
Data is representative for the Sonogashira coupling of aminohalopyridines and other challenging aryl halides.[10][11]
Expert Insights: While the classic PdCl₂(PPh₃)₂/CuI system is often effective, modern copper-free Sonogashira protocols are gaining traction due to the avoidance of homocoupling of the alkyne, which is a common side reaction with copper co-catalysts.[10] For a sensitive substrate like this compound, a milder, copper-free system employing a highly active palladium pre-catalyst such as [DTBNpP]Pd(crotyl)Cl at room temperature could offer significant advantages in terms of yield and purity of the final product.[10]
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. While the specifics can vary, the general mechanisms for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol).
-
Add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed anhydrous toluene (or another suitable solvent) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically within 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination using RuPhos Pd G3
Methodology:
-
In a glovebox, charge an oven-dried Schlenk tube with the RuPhos Pd G3 precatalyst (1-2 mol%) and the base (e.g., LiHMDS or K₃PO₄, 1.2-1.5 mmol).
-
Add this compound (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Exploring New Frontiers: Nickel and Copper Catalysis
While palladium has dominated the field of cross-coupling, there is growing interest in the use of more earth-abundant and cost-effective metals like nickel and copper.
-
Nickel Catalysis: Nickel catalysts have shown promise for the cross-coupling of challenging electrophiles, including aryl chlorides. [12][13]For a substrate like this compound, a nickel-based system could offer a viable, lower-cost alternative to palladium.
-
Copper Catalysis: Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann-type reactions), have a long history. [14]Modern advancements have led to milder reaction conditions, making copper an attractive option for certain transformations. [15] Further research and screening would be necessary to determine the optimal conditions for nickel and copper-catalyzed cross-coupling of this compound.
Conclusion and Recommendations
The successful functionalization of this compound via cross-coupling reactions is highly dependent on the judicious selection of the catalytic system. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, modern palladium catalysts equipped with bulky, electron-rich phosphine or N-heterocyclic carbene ligands are essential for overcoming the inherent challenges posed by this substrate.
Key Recommendations:
-
For C-C bond formation (Suzuki-Miyaura): XPhos Pd G3 or PEPPSI™-IPr are highly recommended for their superior activity and broad functional group tolerance.
-
For C-N bond formation (Buchwald-Hartwig): RuPhos Pd G3 offers excellent performance, particularly with a carefully chosen base to accommodate the sensitive nitro group.
-
For C-C(sp) bond formation (Sonogashira): Consider copper-free conditions with a highly active palladium precatalyst to minimize side reactions and improve product purity.
By understanding the principles of catalyst design and applying the appropriate experimental protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel and complex molecules, thereby accelerating the pace of drug discovery and development.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Organ, M. G., et al. (2006). PEPPSI: A Highly Effective Catalyst for the Cross-Coupling of an Amide by N-C Bond Activation.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Monnier, F., & Taillefer, M. (2009). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 7(16), 3203-3221.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Guram, A. S., & Rennels, R. A. (1996). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Tetrahedron Letters, 37(2), 163-166.
- American Elements. (n.d.). PEPPSI-IPr Catalyst.
- Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5865.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- Michalik, D., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
- Couture, A., Deniau, E., & Grandclaudon, P. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Ritter, T., et al. (2015). Nickel-Catalyzed C-O/C-H Cross-Coupling Reactions for C-C Bond Formation.
- Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 613-625.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
- Wu, X., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22375.
- Fu, G. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5406-5409.
- Wu, J., et al. (2015). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 80(1), 470-475.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Campisciano, V., et al. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Enamine. (n.d.). G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Rennels, R. A., & Guram, A. S. (1996). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Tetrahedron Letters, 37(2), 163-166.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Various Authors. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Various Authors. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Török, B., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1484-1490.
- BenchChem. (n.d.). A Head-to-Head Comparison: VPhos Pd G3 vs. Traditional Pd(PPh3)4 in Cross-Coupling Reactions.
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Various Authors. (2021). Catalyzed Mizoroki-Heck Reaction or C-H Activation.
- Young, J. F., et al. (2023). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. Chemical Science, 14(32), 8683-8689.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 12. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
- 13. Nickel-Catalyzed Cross-Coupling of Amino-Acid-Derived Alkylzinc Reagents with Alkyl Bromides/Chlorides: Access to Diverse Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist’s Guide to the Structural Validation of Synthesized 4-Amino-2-chloro-3-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Versatile Building Block
4-Amino-2-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in medicinal and agricultural chemistry.[1] Its molecular structure, featuring amino, chloro, and nitro groups, provides a versatile scaffold for synthesizing a range of bioactive molecules, including potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Given its role as a precursor, confirming the precise arrangement of these substituents on the pyridine ring is not merely a procedural step; it is a fundamental requirement for ensuring the efficacy, safety, and reproducibility of downstream drug development and chemical synthesis.
The common synthesis route, typically involving the nitration of 2-chloro-4-aminopyridine, frequently yields a mixture of isomers, most notably the desired this compound and the isomeric impurity, 4-amino-2-chloro-5-nitropyridine.[2] The presence of this 5-nitro isomer can drastically alter the reactivity and biological activity of subsequent products. This guide provides an in-depth comparison of analytical techniques, outlining a robust, multi-faceted strategy to unambiguously validate the structure of the target 3-nitro isomer, ensuring the integrity of your research and development pipeline.
Synthetic Context: Why Isomeric Impurities Mandate Rigorous Validation
The synthesis of this compound is typically achieved by the nitration of 2-chloro-4-aminopyridine using a mixed acid system (e.g., nitric acid and sulfuric acid).[2] However, the directing effects of the amino and chloro groups on the pyridine ring are not perfectly selective, leading to the formation of the 5-nitro isomer alongside the desired 3-nitro product.[2]
The causality behind this is rooted in the principles of electrophilic aromatic substitution on a substituted pyridine ring. Both the C3 and C5 positions are activated for nitration, and reaction conditions can influence the ratio of the resulting isomers. This makes purification (often by recrystallization) and subsequent validation essential.[2]
Caption: Synthesis and validation workflow for this compound.
A Comparative Guide to Core Structural Validation Techniques
No single analytical technique provides a complete picture. A self-validating system, which is the cornerstone of scientific trustworthiness, relies on the convergence of data from orthogonal methods. Here, we compare the four most critical techniques for the structural elucidation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For distinguishing between the 3-nitro and 5-nitro isomers, it is the unequivocal method of choice. The electronic environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint. The electron-withdrawing nitro group drastically influences the chemical shifts of adjacent protons, providing the basis for differentiation.
Expected Data for this compound: Based on literature data, the following spectral features are anticipated when using DMSO-d6 as the solvent.[3]
| Analysis | Expected Chemical Shift (δ, ppm) | Signal Details | Interpretation |
| ¹H NMR | ~7.91 | Doublet (d), J ≈ 6.0 Hz | Proton at C6, adjacent to the ring nitrogen and coupled to the C5 proton. |
| ~6.83 | Doublet (d), J ≈ 6.0 Hz | Proton at C5, coupled to the C6 proton. | |
| ~7.37 | Broad singlet (s), 2H | Protons of the amino (-NH₂) group. | |
| ¹³C NMR | ~149.54, ~149.24, ~142.69, ~142.33, ~122.45 | Five distinct signals | Confirms the presence of five unique carbon environments in the pyridine ring. |
Crucial for Isomer Differentiation: The 4-amino-2-chloro-5-nitropyridine isomer would present a starkly different ¹H NMR spectrum, showing two singlets for the aromatic protons at approximately δ 8.85 and 6.96 ppm, as these protons would not be adjacent and thus would not show coupling.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial as it effectively solubilizes the compound and its residual water peak does not obscure key signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Parameters typically include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry's primary role is to confirm the molecular weight and, with high-resolution instruments, the elemental formula of the synthesized compound. It acts as a first-pass check to ensure the product has the correct mass, but it cannot distinguish between structural isomers as they have identical masses.
Expected Data: The molecular formula C₅H₄ClN₃O₂ corresponds to a monoisotopic mass of 172.9992 Da and an average molecular weight of 173.56 g/mol .[1][4]
| Analysis | Expected m/z Value | Interpretation |
| Low-Resolution MS | ~174.0 (for [M+H]⁺) | Confirms the nominal molecular weight. |
| High-Resolution MS (HRMS) | ~174.0070 (for [M+H]⁺) | Confirms the elemental formula C₅H₅ClN₃O₂⁺ with high accuracy (typically < 5 ppm error). |
| Isotopic Pattern | A secondary peak at m/z ~176.0 | This peak, with an intensity approximately one-third of the main peak, is the characteristic signature of the ³⁷Cl isotope, confirming the presence of one chlorine atom. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.
C. Infrared (IR) Spectroscopy: A Functional Group Census
Expertise & Causality: IR spectroscopy is a rapid and straightforward method to verify the presence of the key functional groups in the molecule. The bonds within these groups vibrate at characteristic frequencies when exposed to infrared radiation, providing a qualitative confirmation of the molecular architecture.
Expected Data:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (typically two sharp bands) |
| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1550 |
| Symmetric N-O Stretch | ~1350 | |
| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 |
| Chloro (-Cl) | C-Cl Stretch | 700 - 800 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The resulting spectrum confirms the presence of the expected functional groups.
D. Single-Crystal X-ray Crystallography: The Absolute Proof
Expertise & Causality: X-ray crystallography is the definitive, "gold standard" technique for structural determination. By diffracting X-rays off a single, well-ordered crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[5][6][7] This method leaves no ambiguity and can definitively distinguish between the 3-nitro and 5-nitro isomers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck): This is the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly over days or weeks. Techniques like slow evaporation, vapor diffusion, or cooling may be employed to encourage the formation of a single, high-quality crystal.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a 3D model with precise bond lengths, bond angles, and atomic coordinates.
Integrated Validation Strategy and Method Comparison
A logical and efficient workflow is crucial. One should begin with rapid, high-throughput techniques to confirm mass and functional groups before moving to the more time-consuming but definitive NMR analysis. X-ray crystallography is typically reserved for cases requiring absolute structural proof or for publication in high-impact journals.
Caption: A logical workflow for the comprehensive validation of synthesized compounds.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Sample Requirement | Speed | Key Strength for this Molecule |
| NMR Spectroscopy | Atomic connectivity, isomer differentiation | 2-10 mg, high purity | Moderate (1-2 hours) | Unambiguously distinguishes the 3-nitro from the 5-nitro isomer. |
| Mass Spectrometry | Molecular weight, elemental formula | < 1 mg, moderate purity | Fast (< 30 min) | Rapidly confirms the correct molecular formula and presence of chlorine. |
| IR Spectroscopy | Presence of functional groups | < 1 mg, moderate purity | Very Fast (< 5 min) | Quick check for the essential amino and nitro functional groups. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Single, high-quality crystal | Slow (days to weeks) | Provides irrefutable proof of the structure if a crystal can be grown. |
References
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation.
- 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694. PubChem. [Link]
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. This compound | 2789-25-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Nitropyridines: A Comparative Benchmarking
For researchers, medicinal chemists, and professionals in drug development, the substituted nitropyridine scaffold is a cornerstone of modern molecular design. Its unique electronic properties and versatile reactivity make it a privileged intermediate in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the introduction of a nitro group onto the electron-deficient pyridine ring is not always a trivial task. The choice of synthetic methodology can profoundly impact yield, regioselectivity, scalability, and functional group compatibility.
This guide provides an in-depth, objective comparison of the primary methods for synthesizing substituted nitropyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each strategy, offering field-proven insights to inform your experimental design. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Strategic Approaches to Nitropyridine Synthesis: A Comparative Overview
The synthesis of substituted nitropyridines can be broadly categorized into three main strategies: direct nitration of a pre-existing pyridine ring, functionalization of a pre-nitrated pyridine via nucleophilic substitution, and construction of the nitropyridine ring from acyclic precursors. Each approach possesses distinct advantages and limitations.
Method 1: Direct Electrophilic Nitration
Direct nitration is often the most conceptually straightforward approach. However, the inherent electron-deficient nature of the pyridine ring, which is exacerbated by protonation of the ring nitrogen under strongly acidic nitrating conditions, renders it highly resistant to classical electrophilic aromatic substitution (EAS).[1][2]
Strengths:
-
Potentially atom-economical and can utilize simple starting materials.
-
Effective for activated pyridine systems, such as pyridine-N-oxides.
Weaknesses:
-
Extremely low yields for unactivated pyridines due to the formation of the strongly deactivated pyridinium cation.[1][2]
-
Harsh reaction conditions (e.g., fuming nitric and sulfuric acid) are often required, limiting functional group tolerance.
-
Poor regioselectivity can lead to mixtures of isomers that are difficult to separate.
Expert Insights: Direct nitration of pyridine itself is of little synthetic value.[1] The most successful application of this strategy involves the nitration of pyridine-N-oxide. The N-oxide group is activating and directs the incoming nitro group to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to afford 4-nitropyridine.[3] A more sophisticated, non-EAS approach involves the reaction of pyridines with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then rearranges to 3-nitropyridine, often in good yield, via a[1][4] sigmatropic shift.[1][5][6][7] This method avoids the harsh acidic conditions of classical nitration.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is arguably the most versatile and widely employed method for synthesizing functionalized nitropyridines. In this approach, a pyridine ring bearing both a nitro group and a suitable leaving group (typically a halogen) is reacted with a nucleophile. The strongly electron-withdrawing nitro group activates the ring, making it highly electrophilic and susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[4][8]
Strengths:
-
High yields and excellent regioselectivity.
-
Broad substrate scope with a wide variety of nucleophiles (amines, alkoxides, thiols, etc.).[9]
-
Milder reaction conditions compared to direct nitration.
Weaknesses:
-
Requires the synthesis of a suitable halonitropyridine precursor.
-
The position of substitution is dictated by the location of the leaving group.
Expert Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][8] The stability of this complex is key to the reaction's success and is greatly enhanced by the nitro group's ability to delocalize the negative charge.[4][10] This makes substrates like 2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine exceptionally useful building blocks in medicinal chemistry.[9]
Method 3: Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful modern variant of nucleophilic substitution that enables the direct C-H functionalization of nitroaromatic compounds.[11] In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the electron-deficient nitropyridine ring. Subsequent base-induced β-elimination of the leaving group from the intermediate adduct leads to the substituted product.
Strengths:
-
Allows for the direct introduction of substituents onto positions occupied by hydrogen, avoiding the need for pre-functionalized starting materials.
-
High regioselectivity, typically occurring at the position para to the nitro group.[6][12]
-
Transition-metal-free methodology.[11]
Weaknesses:
-
Requires a strong base and specific types of carbanions (e.g., sulfonyl-stabilized carbanions).[11][13]
-
Steric hindrance can significantly impact the reaction, sometimes leading to the isolation of the intermediate Meisenheimer adduct instead of the desired product.[13]
Expert Insights: The VNS reaction offers a unique disconnection approach for nitropyridine synthesis. For example, it allows for the direct alkylation of 3-nitropyridine at the 4-position.[11] The mechanism involves the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination. The planarization required for this elimination step is crucial, and steric hindrance can inhibit this process.[13]
Method 4: Ring Synthesis and Transformation
For complex substitution patterns that are difficult to achieve through functionalization of a pre-formed ring, constructing the nitropyridine ring itself is a viable strategy. One notable method is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia source.
Strengths:
-
Provides access to nitropyridines that are not easily produced by other methods.[14]
-
Can generate complex, multi-substituted pyridines in a single step.
Weaknesses:
-
The starting dinitropyridone is a specialized reagent.
-
Reaction conditions can be harsh (e.g., heating in an autoclave).[14]
Expert Insights: This method is particularly powerful for creating nitropyridines fused with other ring systems by using cyclic ketones as one of the components.[14] It demonstrates how a retrosynthetic approach that involves ring construction can overcome the limitations of ring functionalization strategies.
Quantitative Performance Benchmarking
The following table summarizes the typical performance of the discussed synthetic methods. The values are representative and can vary based on the specific substrate and reaction conditions.
| Method | Typical Yield | Regioselectivity | Functional Group Tolerance | Scalability |
| Direct Nitration (Pyridine) | < 5% | Poor | Poor | Poor |
| Direct Nitration (Pyridine-N-Oxide) | 70-90% | Excellent (4-position) | Moderate | Good |
| Nitration with N₂O₅/[1][4] Shift | 60-80% | Excellent (3-position) | Good | Moderate |
| SNAr | 80-95% | Excellent (defined by LG) | Good | Excellent |
| VNS | 60-85% | Excellent (para to NO₂) | Moderate | Moderate |
| Ring Transformation (TCRT) | 40-70% | Excellent (defined by precursors) | Moderate | Moderate |
Experimental Protocols & Mechanistic Diagrams
Herein, we provide detailed, step-by-step protocols for three key synthetic transformations, accompanied by diagrams to illustrate the workflows and mechanisms.
Protocol 1: Synthesis of 4-Nitropyridine via Nitration of Pyridine-N-Oxide
This two-step procedure is a reliable method for producing 4-nitropyridine, a crucial intermediate.[3]
Step 1: Nitration of Pyridine-N-Oxide
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add pyridine-N-oxide while maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to 90 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitropyridine-N-oxide.
Step 2: Deoxygenation of 4-Nitropyridine-N-Oxide
-
Dissolve the 4-nitropyridine-N-oxide from the previous step in chloroform.
-
Add phosphorus trichloride (PCl₃) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the mixture, pour it into ice water, and neutralize with solid sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain 4-nitropyridine.
Diagram: Workflow for 4-Nitropyridine Synthesis
Caption: Two-step synthesis of 4-nitropyridine.
Protocol 2: SNAr Synthesis of 2-Anilino-5-nitropyridine
This protocol illustrates a typical SNAr reaction using a common building block.
-
To a solution of 2-chloro-5-nitropyridine in ethanol, add 1.1 equivalents of aniline.
-
Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine, to the mixture.
-
Stir the reaction mixture at 60 °C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by recrystallization or column chromatography to yield 2-anilino-5-nitropyridine.
Diagram: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: VNS Synthesis of 4-Alkyl-3-nitropyridine
This protocol exemplifies the C-H functionalization of 3-nitropyridine.[11]
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the alkyl phenyl sulfone (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong base, such as potassium tert-butoxide (2.5 equivalents), and stir for 15 minutes to generate the carbanion.
-
Add a solution of 3-nitropyridine (1.0 equivalent) in THF dropwise to the carbanion solution at -78 °C.
-
Stir the reaction mixture at low temperature for the specified time, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 4-alkyl-3-nitropyridine product.
Diagram: VNS Workflow
Caption: General workflow for Vicarious Nucleophilic Substitution.
Conclusion and Future Outlook
The synthesis of substituted nitropyridines is a mature field with a diverse toolkit available to the modern chemist. For simple, activated systems, direct nitration of N-oxides remains a robust and scalable option. However, for the construction of complex, highly functionalized molecules, Nucleophilic Aromatic Substitution (SNAr) stands out as the preeminent strategy due to its high efficiency, predictability, and broad scope.
Emerging methods like Vicarious Nucleophilic Substitution (VNS) and transition-metal-catalyzed C-H functionalization are pushing the boundaries of what is possible, offering novel disconnections and more atom-economical pathways. As the demand for increasingly complex molecular architectures in drug discovery and materials science continues to grow, the development of even more selective and efficient methods for nitropyridine synthesis will remain an area of active and important research. The choice of method should always be guided by a thorough analysis of the target molecule, considering factors of regioselectivity, functional group tolerance, and overall synthetic strategy.
References
- Benchchem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Biernacki, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Ostapko, J., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
- Ghosh, S., et al. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- Chempanda. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
- Tohma, T., & Uno, H. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
- Wikipedia. (n.d.).
- Stack Exchange. (2018).
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Biernacki, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
- Bakke, J. M. (n.d.).
- ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempanda.com [chempanda.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-chloro-3-nitropyridine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Amino-2-chloro-3-nitropyridine. As a chlorinated and nitrated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.
Immediate Safety & Hazard Assessment
Before handling or preparing for disposal, a thorough understanding of the compound's hazards is critical. This compound and its structural analogs are classified as hazardous materials.[1][2] The primary risks are associated with its irritant properties and acute toxicity.[2][3][4]
Causality Behind Safety Precautions: The chemical structure, featuring a chlorinated pyridine ring with nitro and amino groups, suggests potential for skin, eye, and respiratory irritation, as well as toxicity upon ingestion, inhalation, or dermal contact.[2][5] The required Personal Protective Equipment (PPE) is therefore non-negotiable and serves as the first line of defense against chemical exposure.
Essential Personal Protective Equipment (PPE)
All handling and disposal preparations must be conducted within a certified chemical fume hood to minimize inhalation risk.[6][7] The following PPE is mandatory:
-
Eye Protection : Wear tightly fitting chemical safety goggles or a face shield.[1][8]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., butyl rubber or nitrile, always check manufacturer compatibility charts). Inspect gloves for any signs of degradation before use.[3][6]
-
Body Protection : A fully-buttoned laboratory coat is required. For tasks with a higher risk of splashing, supplement with a chemically impervious apron.[6][8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (such as a type N95 dust mask) is necessary.[1][6]
Hazard Identification Summary
The following table summarizes the key hazard classifications based on data for this compound and closely related analogs.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][5] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5][9] |
Waste Identification and Classification
Proper disposal begins with correct waste classification. As a chlorinated aromatic compound, this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.
Why Classification Matters: Misclassifying chemical waste can lead to improper handling, environmental contamination, and significant regulatory penalties. This compound may fall under the "F-list" of hazardous wastes from non-specific sources, which includes wastes from the production of chlorinated aliphatic hydrocarbons.[10][11][12] However, the most reliable method of classification is to consult your institution's Environmental Health and Safety (EHS) department. They will provide the specific waste codes applicable under local, state, and federal regulations.[6]
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are managed in a self-validating system that prioritizes safety and compliance.
Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6][13] This prevents unforeseen chemical reactions and ensures the disposal pathway is appropriate for the hazard class.
-
Step 1: Designate a Waste Container. Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE) for collecting all waste.[6][7]
-
Step 2: Collect Different Waste Forms Separately.
-
Solid Waste : Place unused or waste this compound powder, along with contaminated items like weigh boats and spatulas, directly into the designated solid waste container.[13]
-
Liquid Waste : If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
Contaminated PPE : Gloves, disposable lab coats, and other heavily contaminated items should be collected in a separate, clearly marked hazardous waste bag or container.[13]
-
-
Step 3: Avoid Mixing. Never combine this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1][7]
Labeling
Proper labeling is a critical compliance and safety step. The label must be affixed to the container as soon as the first drop of waste is added.[6]
-
Step 1: Use a Hazardous Waste Label. Obtain a standardized hazardous waste label from your institution's EHS office.
-
Step 2: Complete All Fields. The label must include:
-
The full chemical name: "this compound" and its CAS Number: 2789-25-5 .[14]
-
An accurate list of all chemical constituents and their approximate percentages.
-
The date of waste accumulation.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.
-
Step 1: Seal the Container. Keep the waste container tightly closed except when adding waste.[1][7][9]
-
Step 2: Store in a Designated Area. Place the container in a well-ventilated, secure area away from general lab traffic.[7][13] This area must be clearly marked as a "Satellite Accumulation Area."
-
Step 3: Use Secondary Containment. Store the container within a larger, chemically resistant tub or tray to contain any potential leaks.
Final Disposal
Disposal of this hazardous material must be handled by professionals.
-
Step 1: Arrange for Pickup. Once the waste container is full or is no longer being used, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection.[7][13]
-
Step 2: Recommended Disposal Method. The standard and recommended method for disposing of chlorinated and nitrated organic compounds is high-temperature incineration at a licensed facility.[13][15] Never dispose of this compound down the drain or in the regular trash.[3][13]
-
Step 3: Empty Container Disposal. Empty containers that once held this chemical must also be treated as hazardous waste unless they are properly decontaminated, typically by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. pca.state.mn.us [pca.state.mn.us]
- 12. media.clemson.edu [media.clemson.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | 2789-25-5 [chemicalbook.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
